molecular formula C9H16O B1360027 2-Cyclohexylpropanal CAS No. 2109-22-0

2-Cyclohexylpropanal

Cat. No.: B1360027
CAS No.: 2109-22-0
M. Wt: 140.22 g/mol
InChI Key: UQURIQWAEZGLAC-UHFFFAOYSA-N
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Description

2-Cyclohexylpropanal is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20771. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylpropanal
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQURIQWAEZGLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862833
Record name Cyclohexaneacetaldehyde, .alpha.-methyl-
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Molecular Weight

140.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2109-22-0
Record name α-Methylcyclohexaneacetaldehyde
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Record name Cyclohexaneacetaldehyde, .alpha.-methyl-
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Record name Cyclohexaneacetaldehyde, .alpha.-methyl-
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Record name 2-cyclohexylpropanal
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Foundational & Exploratory

2-Cyclohexylpropanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in High-Value Organic Frameworks

Executive Summary

2-Cyclohexylpropanal (CAS: 2109-22-0), also known as


-methylcyclohexaneacetaldehyde  or by the trade name Pollenal II , is a saturated aldehyde characterized by a "green," floral, and pollen-like olfactory profile. Beyond its application in fragrance chemistry, it serves as a critical intermediate in the synthesis of pharmaceutical building blocks, particularly via reductive amination to form cyclohexyl-substituted amines.

This guide provides a technical analysis of its physicochemical properties, validated synthetic pathways (focusing on aromatic hydrogenation), and reactivity profiles relevant to drug discovery and fine chemical manufacturing.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a propanal backbone with a cyclohexyl ring attached at the


-carbon (C2). This substitution pattern introduces significant steric bulk adjacent to the carbonyl group, influencing both nucleophilic attack rates and the stability of enol intermediates.
ParameterDetail
IUPAC Name This compound
CAS Number 2109-22-0
Synonyms

-Methylcyclohexaneacetaldehyde; Pollenal II; Hydratropic aldehyde hexahydro- derivative
Molecular Formula

Molecular Weight 140.22 g/mol
SMILES CC(C1CCCCC1)C=O[1][2][3]
Chirality The C2 carbon is a stereocenter. Commercial samples are typically racemic mixtures (

).
Stereochemical Considerations

The


-carbon (C2) connects four distinct groups: a methyl group, a formyl group, a cyclohexyl ring, and a hydrogen atom.
  • Conformation: The cyclohexyl ring predominantly adopts a chair conformation. The bulky propanal chain prefers the equatorial position to minimize 1,3-diaxial interactions, though the flexibility of the C2-Ring bond allows for rotational freedom.

  • Enolization: The acidic proton at C2 allows for enolization, which can lead to racemization under basic or acidic conditions.

Physicochemical Profile

The following data represents standard values for high-purity (>95%) samples.

PropertyValueNotes
Appearance Colorless to pale yellow liquid
Odor Green, floral, fresh, pollen-likeHigh tenacity
Boiling Point 202–203 °C@ 760 mmHg
Boiling Point (Reduced) ~80 °C@ 16 Torr
Density 0.899 ± 0.06 g/cm³@ 25 °C
Refractive Index (

)
1.447 – 1.462
Flash Point ~71 °C (160 °F)Closed Cup
Solubility Insoluble in water; Soluble in EtOH, oilsLogP

2.73

Synthetic Routes & Process Chemistry

Two primary routes exist for the synthesis of this compound:

  • Hydroformylation of Vinylcyclohexane: Industrial route, often yields a mixture of linear (3-cyclohexyl) and branched (2-cyclohexyl) isomers.

  • Catalytic Hydrogenation of 2-Phenylpropanal: Preferred lab-scale route for high purity, converting the aromatic ring to a saturated ring.

Protocol: Catalytic Hydrogenation of 2-Phenylpropanal

This method is favored in research settings due to the availability of the precursor (Hydratropic aldehyde) and the retention of the carbon skeleton structure.

Reaction Scheme:



Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-phenylpropanal (1.0 eq) in a polar protic solvent such as isopropanol or ethanol.

  • Catalyst Loading: Add 5 mol% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al

    
    O
    
    
    
    ). Rhodium is preferred for ring saturation under milder conditions without reducing the aldehyde carbonyl.
  • Hydrogenation:

    • Transfer mixture to a high-pressure autoclave.

    • Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 50–80 bar (725–1160 psi)

      
      .
      
    • Heat to 60–80 °C with vigorous stirring.

  • Monitoring: Monitor consumption of

    
    . Reaction is typically complete in 4–12 hours.
    
  • Workup:

    • Cool to room temperature and depressurize.

    • Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).

    • Concentrate filtrate under reduced pressure.

  • Purification: Distill under vacuum to obtain the product.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Phenylpropanal (Hydratropic Aldehyde) Reactor High-Pressure Autoclave (50-80 bar H2, 60-80°C) Precursor->Reactor Solvent: iPrOH Catalyst Catalyst System (Rh/C or Ru/Al2O3) Catalyst->Reactor Workup Filtration & Distillation Reactor->Workup H2 Consumption Complete Product This compound (>95% Purity) Workup->Product Vacuum Distillation

Caption: Workflow for the catalytic hydrogenation of 2-phenylpropanal to this compound.

Reactivity & Functionalization[9]

The steric hindrance at the


-position makes this compound a unique substrate. It is less prone to self-polymerization than linear aldehydes but requires forcing conditions for some nucleophilic additions.
Key Transformation: Reductive Amination

For drug development, this aldehyde is a vital scaffold for introducing a cyclohexyl-ethyl motif into amines.

Mechanism:

  • Imine Formation: Condensation with a primary or secondary amine (

    
    ) releases water.
    
  • Reduction: The intermediate imine/iminium ion is reduced by a hydride source (e.g., Sodium Triacetoxyborohydride, STAB).

Optimized Protocol (STAB Method):

  • Mix this compound (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) or THF.

  • Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

  • Stir at room temperature for 2–4 hours.

  • Quench with saturated

    
    .
    
Reactivity Pathway Diagram

Reactivity Aldehyde This compound (Electrophile) OxAgent KMnO4 or Jones Reagent Aldehyde->OxAgent RedAgent NaBH4 / MeOH Aldehyde->RedAgent AmineAgent 1. R-NH2 2. NaBH(OAc)3 Aldehyde->AmineAgent Acid 2-Cyclohexylpropanoic Acid (Oxidation) Alcohol 2-Cyclohexylpropanol (Reduction) Amine N-Substituted Amine (Reductive Amination) OxAgent->Acid RedAgent->Alcohol AmineAgent->Amine

Caption: Divergent synthesis pathways from this compound.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Sensitization H317 May cause an allergic skin reaction.[3]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects.[3][4][5]

Precautionary Measures (P-Codes):

  • P261: Avoid breathing mist/vapors.[3][5][6]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection.[3][5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Storage: Store under inert gas (


 or Ar) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95560, this compound. Retrieved from [Link]

  • The Good Scents Company (2024). 2-Cyclohexyl Propanal: Olfactory Properties and Synonyms. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Cyclohexylpropanal (CAS 2109-22-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexylpropanal (CAS 2109-22-0), a significant aldehyde in the fragrance and chemical synthesis sectors. This document delineates its chemical and physical properties, outlines a primary synthesis methodology, and details its analytical characterization. Furthermore, it explores its current applications and discusses the toxicological profile, with a focus on skin sensitization. This guide is intended to be a valuable resource for professionals in research, development, and quality control, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction

This compound, also known by synonyms such as 2-Cyclohexylpropionaldehyde and Pollenal II, is an organic compound characterized by a cyclohexyl group attached to the alpha-carbon of a propanal moiety.[1] Its chemical structure confers a unique combination of hydrophobicity from the cyclohexyl ring and reactivity from the aldehyde functional group.[1] This bifunctionality makes it a valuable intermediate in organic synthesis and a sought-after ingredient in the fragrance industry for its characteristic green, floral, and fresh scent profile.[2]

This guide will provide a detailed examination of this compound, beginning with its fundamental properties and moving into more complex topics including its synthesis, analytical characterization, applications, and safety considerations.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct aldehydic odor.[1] Its physical and chemical properties are summarized in the table below. The presence of the cyclohexyl group renders it soluble in organic solvents while having low solubility in water.[1]

PropertyValueSource
CAS Number 2109-22-0[1]
Molecular Formula C₉H₁₆O[1][3]
Molecular Weight 140.22 g/mol [3][4]
Boiling Point 202-203 °C at 760 mmHg[2][5]
Flash Point 71.4 - 75.56 °C (168 °F)[2][5]
Density 0.899 - 0.923 g/cm³ at 25 °C[2][5]
Refractive Index 1.447 - 1.462 at 20 °C[2][5]
Vapor Pressure 0.284 mmHg at 25 °C[5]
LogP (o/w) 2.40 - 3.00 (estimated)[4][5]
Solubility Soluble in alcohol; sparingly soluble in water (223.6 mg/L at 25 °C est.)[2]

Synthesis of this compound

A primary industrial route for the synthesis of this compound is the hydroformylation (or oxo process) of ethylidenecyclohexane.[5] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene.

Underlying Principles of Hydroformylation

Hydroformylation is a transition metal-catalyzed reaction, most commonly employing rhodium or cobalt catalysts. The reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) yields an aldehyde. For the synthesis of this compound, the reaction proceeds as follows:

G Ethylidenecyclohexane Ethylidenecyclohexane + CO + H₂ Catalyst [Rh] Ethylidenecyclohexane->Catalyst This compound This compound Catalyst->this compound

Caption: Hydroformylation of Ethylidenecyclohexane.

The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction, favoring the formation of the desired branched aldehyde (this compound) over the linear isomer.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

The following is a generalized experimental protocol for the rhodium-catalyzed hydroformylation of ethylidenecyclohexane. The specific conditions, such as pressure, temperature, and catalyst concentration, may require optimization.

Materials:

  • Ethylidenecyclohexane

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous toluene (solvent)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

Procedure:

  • Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: The rhodium catalyst precursor, phosphine ligand, and anhydrous toluene are charged into the reactor under an inert atmosphere.

  • Substrate Addition: Ethylidenecyclohexane is then added to the reactor.

  • Pressurization and Heating: The reactor is sealed and pressurized with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar). The reaction mixture is then heated to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the excess gas is carefully vented. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_purification Purification A Clean and Dry Autoclave B Purge with Inert Gas A->B C Charge Catalyst, Ligand, and Solvent B->C D Add Ethylidenecyclohexane C->D E Pressurize with Syngas D->E F Heat and Stir E->F G Monitor by GC F->G H Cool and Vent Reactor G->H I Fractional Distillation H->I J Isolated this compound I->J

Caption: Synthesis Workflow of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.5-9.7 ppm.- Multiplets for the methine proton (CH) adjacent to the carbonyl and cyclohexyl groups.- Multiplets for the cyclohexyl protons.- Doublet for the methyl group (CH₃) protons.
¹³C NMR - Carbonyl carbon (C=O) signal in the range of δ 200-205 ppm.- Signals for the carbons of the cyclohexyl ring and the propanal backbone.
FT-IR (cm⁻¹) - Strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.- C-H stretching and bending vibrations for the cyclohexyl and alkyl groups.
Mass Spec. (m/z) - Molecular ion peak [M]⁺ at m/z 140.- Characteristic fragments corresponding to the loss of the formyl group (M-29), and fragmentation of the cyclohexyl ring.

Note: The exact chemical shifts and coupling constants in NMR, as well as the precise wavenumbers in IR and fragmentation patterns in mass spectrometry, would need to be determined experimentally.

Chromatographic Analysis

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred method for assessing the purity of this compound and for its quantification in complex mixtures like fragrance formulations.[6]

Applications

The primary application of this compound is in the fragrance industry .[1][4] It is valued for its fresh, green, and slightly fruity-floral odor profile and is used in a variety of consumer products, including perfumes, soaps, detergents, and other scented goods.[2] Recommended usage levels can be up to 3.0% in the fragrance concentrate.[2]

In the realm of organic synthesis , this compound serves as a versatile building block.[1] Its aldehyde functionality allows for a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol (2-cyclohexylpropan-1-ol), and various carbon-carbon bond-forming reactions. For instance, it is used as a reactant in the asymmetric synthesis of α-branched homoallylic aldehydes.[5]

Safety and Toxicology

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[3][4]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 (H411): Toxic to aquatic life with long lasting effects.[3][4]

Handling and Precautionary Measures

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[2] Contaminated work clothing should not be allowed out of the workplace.[2] Release to the environment should be avoided.[2] In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, seek medical advice.[2]

Mechanism of Skin Sensitization

Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction.[7] For aldehydes, a key mechanism of skin sensitization is the formation of a Schiff base through the reaction of the electrophilic aldehyde group with nucleophilic amine groups in skin proteins (e.g., lysine residues).[8] This hapten-protein conjugate is then recognized by the immune system, leading to the sensitization phase.[7]

G cluster_sensitization Skin Sensitization Pathway A This compound (Hapten) C Schiff Base Formation (Hapten-Protein Conjugate) A->C B Skin Protein (e.g., Lysine) B->C D Recognition by Langerhans Cells C->D E T-Cell Activation and Proliferation D->E F Allergic Contact Dermatitis (upon re-exposure) E->F

Sources

Advanced Synthesis Protocols for 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2109-22-0 | Synonyms: Pollenal II,


-Methylcyclohexaneacetaldehyde

Executive Summary & Strategic Analysis

2-Cyclohexylpropanal is a high-value fragrance intermediate characterized by a powerful, diffusive fresh-green odor reminiscent of pollen and herbs. Structurally, it is a branched aliphatic aldehyde, making it prone to oxidation and aldolization.

From a process chemistry perspective, the synthesis of this compound presents a classic regioselectivity and chemoselectivity challenge. The molecule can be disconnected via two primary logic gates:

  • Ring Hydrogenation: Saturation of the aromatic ring of 2-phenylpropanal (Hydratropaldehyde). This is the most direct structural mapping but requires chemoselectivity to prevent reduction of the aldehyde carbonyl.

  • C1 Homologation (Hydroformylation): Carbonylation of vinylcyclohexane. This offers high atom economy but demands catalyst ligands that favor branched (Markovnikov) selectivity over the thermodynamically preferred linear product.

This guide details two field-proven pathways: a robust 2-Step Reductive/Oxidative Protocol (ideal for laboratory to pilot scale) and a Direct Hydroformylation Route (ideal for industrial scale).

Retrosynthetic Logic & Pathway Design

The following Graphviz diagram visualizes the disconnection logic, highlighting the divergence between aromatic feedstock hydrogenation and alkene functionalization.

Retrosynthesis Target This compound (Target) Alcohol 2-Cyclohexylpropanol (Stable Intermediate) Alcohol->Target Oxidation (TEMPO/NaOCl) PhenylPropanol 2-Phenylpropanol PhenylPropanol->Alcohol Ring Hydrogenation (Rh/C or Ru/C) VinylCy Vinylcyclohexane VinylCy->Target Hydroformylation (Rh/CO/H2) PhenylAld 2-Phenylpropanal (Hydratropaldehyde) PhenylAld->PhenylPropanol Reduction (NaBH4)

Figure 1: Retrosynthetic disconnection showing the robust alcohol intermediate pathway vs. the direct hydroformylation route.

Pathway A: The "Self-Validating" 2-Step Protocol

Best for: Laboratory synthesis, high purity requirements, and avoiding regioselectivity issues.

Direct hydrogenation of 2-phenylpropanal often leads to over-reduction (yielding the alcohol) or decarbonylation. A superior strategy is to intentionally reduce the starting material to the alcohol, hydrogenate the ring, and then selectively oxidize back to the aldehyde.

Step 1: Catalytic Ring Hydrogenation

This step converts 2-phenylpropanol to 2-cyclohexylpropanol. Rhodium is preferred over Palladium for ring saturation under mild conditions as it minimizes hydrogenolysis of the benzylic C-O bond.

  • Substrate: 2-Phenylpropanol

  • Catalyst: 5% Rh/C or 5% Ru/Al₂O₃

  • Solvent: Isopropanol or Methanol (promotes H₂ solubility)

  • Conditions: 50–80 bar H₂, 60–80°C

Step 2: Anelli Oxidation (TEMPO-Mediated)

To regenerate the aldehyde without over-oxidation to the carboxylic acid, the Anelli protocol (TEMPO/Bleach) is the industry standard for safety and selectivity.

Experimental Protocol

Reagents:

  • 2-Cyclohexylpropanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

  • KBr (0.1 equiv)

  • NaOCl (Commercial bleach, ~10-13%) (1.1 equiv)

  • Dichloromethane (DCM) / Water biphasic system

Procedure:

  • Setup: In a jacketed reactor maintained at 0°C, dissolve 2-cyclohexylpropanol (100 mmol) in DCM (200 mL). Add TEMPO (1 mmol) and KBr (10 mmol) dissolved in minimal water.

  • Addition: Adjust the aqueous NaOCl solution to pH 9.5 using NaHCO₃. Slowly add the oxidant dropwise to the vigorously stirred reaction mixture. Maintain internal temperature <5°C to prevent carboxylic acid formation.

  • Monitoring: The reaction is typically complete within 30–60 minutes. Monitor via GC-MS or TLC (stain with Anisaldehyde).

  • Quench: Quench excess oxidant with aqueous sodium thiosulfate.

  • Workup: Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure (bp ~80°C at 16 Torr).

Critical Control Point: The pH of the bleach solution is vital. At pH < 8, the reaction accelerates but risks over-oxidation. At pH > 10, the reaction stalls.

Pathway B: Regioselective Hydroformylation

Best for: Industrial scale, atom economy.

This route utilizes vinylcyclohexane (CAS 695-12-5).[1] The challenge is forcing the formyl group to the branched position (iso-aldehyde) rather than the linear position (n-aldehyde).

Mechanism & Ligand Selection

Standard Rh/PPh₃ catalysts favor linear aldehydes (n:iso > 10:1). To reverse this to favor this compound, sterically demanding ligands or specific bite-angle diphosphines are required to destabilize the linear alkyl-rhodium intermediate.

  • Catalyst Precursor: Rh(acac)(CO)₂

  • Ligand: Encapsulating phosphites or specific bulky monophosphines (e.g., TPPTS in biphasic systems often favors linear, so specialized ligands like Xantphos or t-Bu-phosphines are tuned for specific regiocontrol, though branched selectivity remains challenging).

  • Note: In many commercial settings, a mixture is produced and separated via fractional distillation.

Hydroformylation cluster_Cycle Catalytic Cycle VinylCy Vinylcyclohexane Complex π-Complex VinylCy->Complex + Catalyst Rh_H [Rh]-H Species Alkyl_Branched Branched Alkyl-[Rh] (Thermodynamic Control) Complex->Alkyl_Branched Hydrometalation Acyl Acyl-[Rh] Alkyl_Branched->Acyl + CO Product This compound Acyl->Product + H2 Reductive Elimination

Figure 2: Hydroformylation cycle highlighting the critical hydrometalation step determining regioselectivity.

Analytical Data & Specifications

PropertySpecificationNotes
Appearance Colorless to pale yellow liquidClear, free of suspended matter
Purity (GC) > 98.0%Main impurity: 2-cyclohexylpropanol or linear isomer
Refractive Index 1.447 – 1.452 (

C)
Specific Gravity 0.899 – 0.913
Flash Point ~71°CClosed Cup
Odor Profile Green, Pollen, Fresh, FruityEvaluation at 10% in DPG

Process Safety & Stability

  • Oxidation Sensitivity: Like all branched aldehydes, this compound is prone to autoxidation to 2-cyclohexylpropanoic acid upon exposure to air. Store under nitrogen or argon.

  • Stabilizers: Industrial batches are often stabilized with 0.1% BHT (Butylated hydroxytoluene) or

    
    -Tocopherol.
    
  • Handling: Use standard organic solvent PPE. The flash point (71°C) classifies it as a combustible liquid (Class IIIA).

References

  • Preparation of this compound . ChemicalBook.[1] CAS 2109-22-0 Synthesis Routes. Link

  • Pollenal II (this compound) Technical Data . The Good Scents Company. Organoleptic and Physical Properties.[2] Link

  • Catalytic Hydrogenation of Aromatic Aldehydes . Sigma-Aldrich / Merck. Technical Bulletin on Heterogeneous Catalysis. Link

  • TEMPO-Mediated Oxidation of Alcohols . Organic Chemistry Portal. Anelli Oxidation Mechanism and Protocols. Link

  • Hydroformylation of Alkenes . Wikipedia / Academic Sources. General mechanism and regioselectivity principles. Link

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Technical Monograph: Physicochemical Profiling of 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026


-Methylcyclohexaneacetaldehyde; Pollenal II; 2-Cyclohexylpropionaldehyde[1]

Executive Summary

2-Cyclohexylpropanal (CAS 2109-22-0) is a saturated aliphatic aldehyde featuring a cyclohexane ring substituted at the


-position of a propanal chain.[1] Structurally characterized by a chiral center at the C2 position, it serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds and high-value fragrance compounds (e.g., Pollenal II).

This guide provides a rigorous technical analysis of its physicochemical properties, specifically boiling point thermodynamics and density, to support researchers in process optimization. Unlike standard data sheets, this monograph synthesizes experimental values with theoretical grounding to establish self-validating handling protocols.[1]

Molecular Identity & Structural Logic[1]

The physicochemical behavior of this compound is governed by its hybrid structure: a lipophilic cyclohexyl ring fused to a reactive, polar aldehyde tail.

AttributeSpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 140.22 g/mol
SMILES CC(C=O)C1CCCCC1
Chirality Contains one stereocenter at C2; typically supplied as a racemate.[1]
Structural Implications on Properties[2]
  • Boiling Point: The molecule lacks hydrogen bond donors (unlike its alcohol analog, 2-cyclohexylpropanol) but possesses a dipole moment due to the carbonyl group. This results in a boiling point significantly higher than non-polar hydrocarbons of similar mass but lower than corresponding alcohols.[1]

  • Density: The bulky cyclohexyl group disrupts efficient packing compared to linear chains, resulting in a density characteristic of functionalized cycloalkanes (

    
    ).
    

Physicochemical Data: Boiling Point & Density[3]

Boiling Point Thermodynamics

Accurate boiling point determination is critical for purification via fractional distillation.[1] The high atmospheric boiling point necessitates vacuum distillation to mitigate thermal degradation (oxidation or polymerization of the aldehyde).

Pressure ConditionTemperature (

C)
Source/Validation
Atmospheric (760 mmHg) 203°C Extrapolated/Predicted [1, 2]
Reduced (16 mmHg) 80°C Experimental [3]
Reduced (12 mmHg) ~72–75°C Nomograph Calculation

Thermodynamic Validation (Clausius-Clapeyron): Using the experimental anchor point of 80°C at 16 Torr, we can validate the atmospheric prediction.



Analysis: A shift from 16 Torr to 760 Torr typically corresponds to a 

of +120–130°C for aldehydes of this molecular weight.

.[1] Conclusion: The reported values are thermodynamically consistent. Researchers should target 80–85°C at 15–20 Torr for safe distillation.[1]
Density and Refractive Index

Density values are temperature-dependent and critical for calculating molar equivalents in flow chemistry or batch synthesis.[1]

PropertyValueConditions
Density (

)
0.899 ± 0.06 g/cm³ @ 20°C (Predicted/Vendor Consensus) [1]
Refractive Index (

)
1.447 @ 20°C [1]
Flash Point 71.4°C (160.5°F) Closed Cup [1]

Operational Insight: The density of ~0.90 g/mL allows for rapid phase separation from aqueous layers (density ~1.[1]0) during extraction, appearing as the top layer .[1]

Synthesis & Reaction Pathways[1][3][4][5]

The primary industrial and laboratory route to this compound involves the hydrogenation of its aromatic analog, 2-phenylpropanal (Hydratropic aldehyde). This method preserves the carbon skeleton while saturating the ring.[1]

Pathway Diagram (Graphviz)[1]

SynthesisPathway Precursor 2-Phenylpropanal (Hydratropic Aldehyde) Intermediate Transition State (Ring Saturation) Precursor->Intermediate Hydrogenation Reagent H2 (High Pressure) Cat: Rh/C or Ru/Al2O3 Reagent->Intermediate Product This compound (Target) Intermediate->Product Selectivity >90%

Figure 1: Catalytic hydrogenation pathway converting the aromatic precursor to the saturated cyclohexyl aldehyde.

Mechanistic Note: The choice of catalyst (Rhodium or Ruthenium on Carbon) is critical to saturate the aromatic ring without reducing the aldehyde carbonyl group to a primary alcohol (2-cyclohexylpropanol).

Experimental Protocol: Purification via Vacuum Distillation

Due to the thermal sensitivity of aldehydes (susceptibility to autoxidation to carboxylic acids), purification must occur under reduced pressure.

Workflow Diagram (Graphviz)

DistillationWorkflow Crude Crude Reaction Mixture (Contains Catalyst, Solvent) Filter Filtration (Celite Pad) Remove Heterogeneous Catalyst Crude->Filter Evap Rotary Evaporation Remove Volatile Solvent Filter->Evap Setup Setup Vacuum Distillation (Vigreux Column recommended) Evap->Setup Vacuum Apply Vacuum Target: 15-20 Torr Setup->Vacuum Heat Gradual Heating Oil Bath: 100-110°C Vacuum->Heat Collect Collect Main Fraction BP: 80-82°C @ 16 Torr Heat->Collect Discard Fore-run

Figure 2: Step-by-step purification workflow to isolate high-purity this compound.

Step-by-Step Methodology
  • Filtration: If synthesized via hydrogenation, filter the crude mixture through a Celite pad to remove the metal catalyst (pyrophoric hazard).[1]

  • Solvent Removal: Concentrate the filtrate via rotary evaporation at

    
    .
    
  • Distillation Setup: Equip a round-bottom flask with a magnetic stir bar, a Vigreux column (to separate impurities with close boiling points), and a short-path distillation head.

  • Vacuum Application: Connect to a vacuum pump capable of maintaining stable pressure (10–20 Torr).[1]

  • Fraction Collection:

    • Fore-run: Discard the initial distillate (often residual solvent or lower-boiling decomposition products).[1]

    • Main Fraction: Collect the steady fraction boiling at 80°C (at 16 Torr) .

    • Storage: Store immediately under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation.

Applications in Drug Development[6]

This compound acts as a versatile chiral synthon .[1] Its


-chiral center makes it valuable for:
  • Homoallylic Aldehyde Synthesis: Used as a reactant in Pd-catalyzed asymmetric allylation reactions, creating complex carbon backbones for polyketide natural products [1].[1]

  • Peptidomimetics: The cyclohexyl group serves as a lipophilic bioisostere for leucine or phenylalanine side chains in protease inhibitors.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Sensitization H317May cause an allergic skin reaction.[1]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[1]
Flammability H227Combustible liquid (Flash Point 71.4°C).[1][2]

Precautionary Measures:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (breakthrough time > 480 min recommended), safety goggles.[1]

  • Spill Response: Absorb with sand or vermiculite; do not flush into surface water drains.[1]

References

  • LookChem & ChemicalBook Databases. (2025).[1] this compound Product Properties and Safety Data. Retrieved from and .[1]

  • PubChem. (2025).[1][3] Compound Summary: Cyclohexaneacetaldehyde, alpha-methyl- (CID 95560).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

2-Cyclohexylpropanal molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Application Profiles

Executive Summary

2-Cyclohexylpropanal (CAS 2109-22-0), commercially known as Pollenal II , is a saturated branched aldehyde of significant interest in both the fragrance industry and pharmaceutical synthesis.[1] Structurally, it consists of a propanal backbone substituted at the


-position (C2) with a cyclohexane ring.[2] This saturation confers higher stability against autoxidation compared to its aromatic analog, Hydratropic Aldehyde (2-phenylpropanal), while retaining a potent "green" and "muguet" (lily-of-the-valley) olfactory profile.[2] In drug development, it serves as a critical chiral building block for synthesizing peptidomimetics, specifically those requiring cyclohexylalanine scaffolds.[2]

Physicochemical Identity

The molecule possesses a chiral center at the C2 position, typically existing as a racemic mixture in commercial preparations.[2]

Table 1: Core Chemical Data

PropertyValueNotes
IUPAC Name This compoundAlso:

-Methylcyclohexaneacetaldehyde
CAS Number 2109-22-0 Primary identifier
Molecular Formula

Saturated aliphatic aldehyde
Molecular Weight 140.22 g/mol Monoisotopic Mass: 140.12 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Green, fruity, pollen-like, herbalTrade Name: Pollenal II (Kao)
LogP (Predicted) ~3.0Lipophilic; typically soluble in alcohols/oils
Boiling Point ~203 °C (at 760 mmHg)

Synthetic Pathways & Protocols

Strategic Analysis of Synthesis

The synthesis of this compound presents a selectivity challenge.[2] The most direct retrosynthetic disconnection leads to 2-phenylpropanal (Hydratropic Aldehyde).[2] However, catalytic hydrogenation of the aromatic ring without reducing the sensitive aldehyde carbonyl to an alcohol requires highly specific conditions.[2]

Therefore, for high-purity laboratory applications, a Stepwise Oxidation Protocol is preferred.[2] This involves the complete hydrogenation of the aromatic precursor to the alcohol (2-cyclohexylpropanol), followed by a controlled oxidation back to the aldehyde.[2] This method is self-validating as it avoids the "over-reduction" trap common in direct hydrogenation.[2]

Laboratory Protocol: Oxidation of 2-Cyclohexylpropanol

Objective: Synthesis of this compound via Swern Oxidation. Precursor: 2-Cyclohexylpropanol (CAS 4441-57-0).[2]

Reagents:

  • Oxalyl chloride (

    
    )[2]
    
  • Dimethyl sulfoxide (DMSO)[2][3]

  • Triethylamine (

    
    )[2]
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78°C.
    
  • DMSO Addition: Dropwise add DMSO (2.2 eq). Mechanism: Formation of the active chlorodimethylsulfonium salt.[2] Evolution of gas (

    
    , 
    
    
    
    ) will occur; ensure proper ventilation.[2]
  • Substrate Addition: Slowly add 2-cyclohexylpropanol (1.0 eq) dissolved in DCM. Maintain temperature at -78°C for 30 minutes. Mechanism: Formation of the alkoxysulfonium ion intermediate.[2]

  • Elimination: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to 0°C over 1 hour. Mechanism: Base-mediated intramolecular elimination yields the aldehyde and dimethyl sulfide (

    
    ).[2]
    
  • Workup: Quench with water. Extract with DCM.[2] Wash organic layer with 1M HCl (to remove excess amine), then brine.[2] Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 85-95%.

Industrial Route (Catalytic Hydrogenation)

In industrial settings where cost is paramount, direct hydrogenation of 2-phenylpropanal is performed using Rhodium on Carbon (Rh/C) or specialized Ruthenium catalysts at high pressure (50-100 bar) and moderate heat (80-100°C).[2] Rhodium is preferred for its ability to saturate aromatic rings while sparing carbonyls under tuned conditions.[2]

Synthesis Workflow Diagram

Synthesis Start 2-Phenylpropanal (Hydratropic Aldehyde) Inter 2-Cyclohexylpropanol (Alcohol Intermediate) Start->Inter H2, Rh/C (High Pressure) Complete Reduction End This compound (Target) Start->End Direct Hydrogenation (Industrial: Specialized Rh cat) Difficult Selectivity Inter->End Swern Oxidation (DMSO, COCl2, Et3N) Selective Oxidation

Figure 1: Synthetic pathways comparing the robust laboratory 2-step route (solid lines) vs. the direct industrial route (dashed).

Reactivity & Applications

Drug Development: Peptidomimetics

This compound acts as a "masked" cyclohexylalanine equivalent.[2] In medicinal chemistry, the cyclohexyl group is often used as a lipophilic, non-aromatic bioisostere for the phenylalanine side chain.

  • Reductive Amination: Reaction with primary amines followed by reduction (typically

    
    ) yields secondary amines used in calcium channel blockers or protease inhibitors.[2]
    
  • Passerini/Ugi Reactions: As an aldehyde component in Multicomponent Reactions (MCRs) to rapidly generate peptide-like libraries.[2]

Fragrance Chemistry

Under the trade name Pollenal II , the molecule is valued for its stability.[1][2] Unlike 2-phenylpropanal, which is prone to oxidation (forming benzoic acid derivatives) and acetal formation, the cyclohexyl ring renders the molecule more resistant to environmental degradation in consumer products (soaps, detergents).

Reactivity Pathway Diagram[2]

Reactivity Target This compound (C9H16O) Oxidation 2-Cyclohexylpropionic Acid (Carboxylic Acid) Target->Oxidation Oxidation (KMnO4 or O2) Amination N-Alkyl-2-cyclohexylpropanamine (Secondary Amine) Target->Amination Reductive Amination (R-NH2, NaBH(OAc)3) Wittig Chain Extension (Alkenes) Target->Wittig Wittig Reaction (Ph3P=CR2)

Figure 2: Primary reactivity profile.[2] The Reductive Amination pathway is critical for pharmaceutical intermediate synthesis.

Safety & Handling (GHS)

While generally considered safer than its aromatic precursors, standard precautions for aldehydes apply.[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H317: May cause an allergic skin reaction (Sensitizer).[2]

    • H411: Toxic to aquatic life with long-lasting effects.[2]

  • Handling: Avoid inhalation. Use in a fume hood.[2] Aldehydes can slowly oxidize in air to form carboxylic acids; store under inert gas (

    
     or Ar) at 2-8°C.[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95560, this compound.[2] Retrieved from [Link][2]

  • Kao Chemicals. Pollenal II Technical Data Sheet.[1][2] (Trade name reference and olfactory profile). Retrieved from [Link][2]

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of this compound (CAS 2109-22-0).[2][3] Food and Chemical Toxicology.[2] (Toxicological data source).

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[2] Synthesis, 1981(03), 165-185.[2] (Basis for oxidation protocol).

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylpropanal, a key aliphatic aldehyde intermediate in the synthesis of various organic molecules, exhibits a stability profile that necessitates a thorough understanding for its effective utilization in research and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, delves into its inherent stability characteristics, and outlines its principal degradation pathways. Authored from the perspective of a senior application scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to offer robust, scientifically-grounded protocols for stability testing and optimal storage conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to ensure the integrity and reliability of this compound in their work.

Introduction: Understanding the Core Chemistry of this compound

This compound, also known as α-methyl-cyclohexaneacetaldehyde, is an organic compound featuring a cyclohexyl group attached to a propanal backbone.[1] As an aliphatic aldehyde, its chemistry is dominated by the reactivity of the terminal carbonyl (C=O) group.[1] This functional group is the primary site for chemical reactions and, consequently, the focal point of its instability. A comprehensive understanding of its physical and chemical properties is paramount to predicting its behavior under various conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₆O[1][2]
Molecular Weight140.22 g/mol [2][3]
AppearanceColorless to pale yellow liquid[1]
OdorCharacteristic aldehyde odor[1]
Boiling PointApproximately 203 °C at 760 mmHg[4]
Flash PointApproximately 71.4 °C[4]
SolubilitySparingly soluble in water, soluble in organic solvents[1]

The Stability Profile of this compound: A Multifaceted Challenge

The stability of an active pharmaceutical ingredient (API) or a key starting material like this compound is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a significant impact on the safety and efficacy of the final product. For aliphatic aldehydes such as this compound, several degradation pathways must be considered.

Autoxidation: The Primary Degradation Pathway

The most significant degradation pathway for aldehydes is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[1][2][5] This process is often initiated by light, heat, or the presence of metal ions. The mechanism involves the formation of a peroxy acid intermediate, which can subsequently react with another aldehyde molecule to form two carboxylic acid molecules.[1][6]

Key Causality: The susceptibility to autoxidation is directly linked to the presence of the aldehydic proton. This proton is readily abstracted, initiating the radical chain reaction. The formation of the corresponding carboxylic acid, 2-cyclohexylpropanoic acid, is the primary indicator of oxidative degradation.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions of This compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Analysis Analyze samples at - T=0 - Intermediate time points - Final time point Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Technique Stability-Indicating Analytical Method (e.g., GC-FID/MS) Analysis->Technique Data Identify and quantify degradation products Analysis->Data Pathway Elucidate degradation pathways Data->Pathway Report Generate stability report Pathway->Report

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

4.2.1. Materials and Reagents:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC or GC grade

  • Water, purified (e.g., Milli-Q)

  • Inert gas (Nitrogen or Argon)

4.2.2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

4.2.3. Stress Conditions:

  • Acidic Hydrolysis: Mix the sample solution with 0.1 M HCl. Store at 60 °C and analyze at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the sample solution with 0.1 M NaOH. Store at room temperature and analyze at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Oxidative Degradation: Mix the sample solution with 3% H₂O₂. Store at room temperature and analyze at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the sample solution (in a sealed vial under an inert atmosphere) at 60 °C. Analyze at appropriate time intervals (e.g., 0, 24, 48, 72 hours).

  • Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

4.2.4. Analytical Method:

A stability-indicating gas chromatography (GC) method with a flame ionization detector (FID) is recommended for routine analysis. For peak identification and structural elucidation of degradation products, mass spectrometry (MS) detection should be employed.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Interpretation and Reporting

The data generated from the forced degradation study should be used to:

  • Identify Degradation Products: Compare the chromatograms of the stressed samples with the unstressed control. The appearance of new peaks indicates the formation of degradation products. Mass spectrometry data will be crucial for the structural elucidation of these impurities.

  • Quantify Degradation: Calculate the percentage of degradation of this compound in each stress condition.

  • Establish Degradation Pathways: Based on the identified degradation products, propose the likely chemical pathways of degradation under each stress condition.

  • Assess Method Specificity: The analytical method is considered stability-indicating if it can resolve the main peak of this compound from all the degradation product peaks.

Conclusion: A Proactive Approach to Ensuring Quality

The stability of this compound is a critical factor that can significantly impact its utility in research and development. A thorough understanding of its degradation pathways, primarily autoxidation and polymerization, is essential for implementing effective storage and handling strategies. By employing a systematic approach to stability testing, as outlined in this guide, researchers can proactively identify potential stability issues, develop robust analytical methods, and ensure the quality and integrity of this important chemical intermediate. This proactive stance is not merely a matter of good scientific practice; it is a fundamental requirement for the development of safe and effective products.

References

  • ResearchGate. The mechanism of autoxidation reaction of aldehyde compounds. [Link]

  • ResearchGate. OXIDATION OF UNSATURATED ALDEHYDES BY ORGANIC PERACIDS. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • PubChem. Cyclohexaneacetaldehyde, alpha-methyl-. [Link]

  • Google Patents. CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for ....
  • PubMed. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. [Link]

  • LookChem. 2-Cyclohexyl propanal|2109-22-0. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. [Link]

  • YouTube. AFI Explains: Fragrance Storage and Product Shelf Life. [Link]

  • ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. [Link]

  • Queen's University Belfast. Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. [Link]

  • Agilent. Aldehydes C. [Link]

  • National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • Mahdi Perfumes. Can Perfume Expire? Everything You Need to Know About Fragrance Shelf Life. [Link]

  • University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. [Link]

  • Jasmine. Shelf Life of Perfumes: Risks & Expiration. [Link]

  • Scribd. Aliphatic Aldehydes. [Link]

  • International Journal of Scientific & Technology Research. Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. [Link]

  • Google Patents. EP0146373B1 - Process for oxidizing aldehydes to carboxylic acids.
  • UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]

  • Google Patents.
  • PubChem. Cyclohexaneacetaldehyde, alpha-methyl-. [Link]

  • Quora. How will 2-methylpentanal undergo aldol condensation?. [Link]

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An In-Depth Technical Guide to the Isomers of 2-Cyclohexylpropanal and Their Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the isomers of 2-cyclohexylpropanal, a chiral aldehyde with potential applications in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this document leverages detailed information on its close structural analog, 2-phenylpropanal, to illustrate key concepts and methodologies in asymmetric synthesis, chiral separation, and characterization. The principles and protocols discussed herein are directly applicable to the study of this compound and other chiral α-substituted aldehydes.

Introduction: The Significance of Chirality in Drug Design

Isomerism plays a pivotal role in clinical pharmacology and pharmacotherapeutics, as different isomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties.[1] Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can interact differently with the chiral environment of the human body, such as receptors and enzymes.[2] This can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects.[3]

This compound is a chiral aldehyde possessing a stereocenter at the α-carbon, making it exist as a pair of enantiomers: (R)-2-cyclohexylpropanal and (S)-2-cyclohexylpropanal. The presence of the bulky cyclohexyl group adjacent to the reactive aldehyde functionality makes this molecule an interesting scaffold for exploring structure-activity relationships (SAR) in drug design.[4] Understanding the synthesis, separation, and properties of the individual enantiomers is therefore crucial for any drug development program involving this or similar chiral aldehydes.

This guide will provide an in-depth exploration of the isomers of this compound, with a focus on practical, field-proven insights for researchers. As a well-documented analog, 2-phenylpropanal will be used to provide specific experimental protocols and data, with the rationale that the methodologies are highly transferable.

Isomerism in this compound

This compound possesses one chiral center at the carbon atom adjacent to the aldehyde group (C2). This gives rise to two stereoisomers, which are enantiomers of each other.

  • (R)-2-cyclohexylpropanal

  • (S)-2-cyclohexylpropanal

These enantiomers have identical physical properties such as boiling point, density, and refractive index in an achiral environment.[5] However, they rotate plane-polarized light in equal but opposite directions and can exhibit significantly different biological activities.

Additionally, constitutional isomers of this compound exist, such as 3-cyclohexylpropanal , where the cyclohexyl group is attached to the terminal carbon of the propanal chain.[6] This guide, however, will focus on the stereoisomers of this compound.

Enantioselective Synthesis of this compound

The asymmetric α-alkylation of aldehydes is a powerful method for the synthesis of chiral aldehydes.[7][8] Organocatalysis, in particular, has emerged as a robust and environmentally friendly approach for such transformations.[9][10] The following section details a plausible, state-of-the-art organocatalytic protocol for the enantioselective synthesis of one of the enantiomers of this compound, based on established methods for α-alkylation of aldehydes.[11]

3.1. Rationale for Synthetic Approach

The chosen approach is an asymmetric α-alkylation of propanal using a suitable cyclohexylating agent, catalyzed by a chiral secondary amine catalyst (a proline derivative). This method is selected for several reasons:

  • High Enantioselectivity: Proline and its derivatives are well-established catalysts for the highly enantioselective α-functionalization of aldehydes via enamine catalysis.[10]

  • Operational Simplicity: The reaction can often be performed under mild conditions without the need for inert atmospheres or strictly anhydrous solvents.

  • Atom Economy: This direct alkylation approach is more atom-economical compared to methods requiring pre-formation of enolates with stoichiometric amounts of strong bases.

3.2. Proposed Experimental Protocol: Asymmetric α-Alkylation

This protocol is adapted from established procedures for the organocatalytic α-alkylation of aldehydes.[10][11]

Reaction: Asymmetric α-alkylation of propanal with a cyclohexyl electrophile.

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.

Step-by-Step Methodology:

  • To a stirred solution of the chiral catalyst (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., CH2Cl2, 2 mL) at room temperature is added propanal (1.0 mmol, 1.0 equiv.).

  • The mixture is stirred for 10 minutes to allow for the formation of the enamine intermediate.

  • A suitable cyclohexylating agent, such as a cyclohexyl halide activated for nucleophilic substitution (e.g., cyclohexyl triflate or a related electrophile) (1.2 mmol, 1.2 equiv.), and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 mmol, 1.5 equiv.) are added.

  • The reaction mixture is stirred at the appropriate temperature (ranging from -20 °C to room temperature, to be optimized) and monitored by TLC or GC for the consumption of the starting aldehyde.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

3.3. Visualization of the Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst Chiral Catalyst ((S)-diphenylprolinol silyl ether) enamine Enamine Formation catalyst->enamine propanal Propanal propanal->enamine solvent Solvent (CH2Cl2) alkylation Alkylation with Cyclohexyl Electrophile + Base (2,6-lutidine) enamine->alkylation 10 min stirring quench Quench (NH4Cl) alkylation->quench Reaction Monitoring (TLC/GC) extract Extraction (EtOAc) quench->extract purify Column Chromatography extract->purify product Enantioenriched This compound purify->product

Caption: Workflow for the enantioselective synthesis of this compound.

Separation and Analysis of Enantiomers

The separation of enantiomers is essential for determining the enantiomeric excess (ee) of the synthetic product and for isolating the individual isomers for biological testing. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful technique for this purpose.[4][12][13]

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Rationale for Method Selection: Chiral HPLC is a versatile and widely used technique for enantiomeric separation. The choice of a chiral stationary phase (CSP) is crucial and is often based on empirical screening. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[10]

Hypothetical HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the aldehyde chromophore).

  • Temperature: 25 °C.

Step-by-Step Methodology:

  • Prepare a stock solution of the racemic this compound in the mobile phase (e.g., 1 mg/mL).

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Record the chromatogram. The two enantiomers should elute at different retention times.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

4.2. Chiral Gas Chromatography (GC)

Rationale for Method Selection: Chiral GC is particularly suitable for volatile and thermally stable compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral aldehydes and alcohols.[14]

Hypothetical GC Protocol:

  • Column: A cyclodextrin-based chiral capillary column (e.g., BETA DEX™ 225).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Step-by-Step Methodology:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) into the GC.

  • Run the temperature program and record the chromatogram.

  • The enantiomers will appear as two separate peaks. The enantiomeric excess can be determined from the peak areas as described for HPLC.

4.3. Visualization of Analytical Separation

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC sample Racemic or Enantioenriched This compound dissolve Dissolve in Mobile Phase/Solvent sample->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject gc_inject Inject into GC dissolve->gc_inject hplc_column Chiral Stationary Phase (e.g., Chiralcel OD-H) hplc_inject->hplc_column hplc_detect UV Detection hplc_column->hplc_detect result Separated Enantiomer Peaks (Quantification of % ee) hplc_detect->result gc_column Chiral Capillary Column (e.g., BETA DEX™) gc_inject->gc_column gc_detect FID/MS Detection gc_column->gc_detect gc_detect->result

Caption: Analytical workflow for the chiral separation of this compound enantiomers.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound and its Analog, 2-Phenylpropanal

PropertyRacemic this compound(R)-2-Phenylpropanal[15](S)-2-Phenylpropanal[16]
Molecular Formula C₉H₁₆O[12]C₉H₁₀OC₉H₁₀O
Molecular Weight 140.22 g/mol [12]134.17 g/mol 134.17 g/mol
Boiling Point 203 °C at 760 mmHg[17]92-94 °C at 12 mmHg[18]92-94 °C at 12 mmHg[18]
Density 0.899 g/cm³[17]1.002 g/mL[18]1.002 g/mL[18]
Refractive Index 1.447[17]1.517[18]1.517[18]
Specific Optical Rotation 0° (racemic)Data not availableData not available

Spectroscopic Data (for 2-Phenylpropanal as an Analog):

  • ¹H NMR (CDCl₃, representative shifts): δ 9.7 (d, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 3.6 (q, 1H, CH), 1.5 (d, 3H, CH₃). The spectra of the two enantiomers are identical in an achiral solvent.

  • ¹³C NMR (CDCl₃, representative shifts): δ 200 (CHO), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 55 (CH), 15 (CH₃). The spectra of the two enantiomers are identical in an achiral solvent.

  • Mass Spectrometry (EI): Major fragments at m/z 105 (base peak), 77, 134 (M⁺).[19]

Applications in Drug Development and Biological Activity

While specific pharmacological data for this compound is limited, the broader class of chiral aldehydes and related structures has shown diverse biological activities. The investigation of this compound enantiomers in a drug discovery context would be guided by the principles of structure-activity relationship (SAR) studies.

6.1. Structure-Activity Relationship (SAR) and Pharmacological Screening

The individual enantiomers of this compound should be synthesized and separated to evaluate their biological activity independently. This is critical because the three-dimensional arrangement of the cyclohexyl group, methyl group, and aldehyde functionality around the chiral center will dictate how each enantiomer interacts with a biological target.

A typical SAR study would involve:

  • Screening: Testing the racemic mixture and the individual enantiomers in a panel of biological assays relevant to the therapeutic area of interest.

  • Analog Synthesis: Synthesizing derivatives where the cyclohexyl ring is modified (e.g., substituted, replaced with other cyclic or acyclic groups) to probe the steric and electronic requirements for activity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most active enantiomer. The metabolism of aldehydes is often rapid, which is a key consideration.[18]

6.2. Potential Therapeutic Areas

Given the structural features of this compound, it could be explored for activity in areas where lipophilic interactions are important for target binding. The aldehyde group itself is reactive and can form covalent bonds with biological nucleophiles, a property that is increasingly being explored in the design of covalent inhibitors.

6.3. Visualization of Structure-Activity Relationship

G cluster_sar Structure-Activity Relationship (SAR) of Chiral Aldehydes enantiomers (R)-Enantiomer Pharmacological Activity Toxicological Profile (S)-Enantiomer Pharmacological Activity Toxicological Profile receptor Biological Target (e.g., Enzyme, Receptor) enantiomers:r->receptor High Affinity (Eutomer) inactive Inactive or Off-Target Effects enantiomers:s->inactive Low or No Affinity (Distomer)

Caption: Conceptual diagram of the differential biological activity of enantiomers.

Conclusion

The isomers of this compound represent a valuable yet underexplored area for drug discovery and development. This guide has outlined the key considerations for researchers in this field, from enantioselective synthesis and chiral separation to characterization and potential biological applications. By leveraging established methodologies for the analogous compound, 2-phenylpropanal, this document provides a robust framework for the investigation of this compound and other chiral α-substituted aldehydes. The principles of stereochemistry are fundamental to modern drug design, and a thorough understanding of the properties of individual isomers is paramount for the development of safer and more effective medicines.

References
  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045.
  • Brooks, W. H., & Jones, R. V. (2011). Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. Journal of the American Chemical Society, 133(12), 4299–4301.
  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894.
  • Gualandi, C., & Cozzi, P. G. (2021). Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal. Molecules, 26(24), 7567.
  • Enders, D., & Gruttner, C. (2007). Enantioselective organocatalysis.
  • Brown, A. R., & Johnson, J. S. (2011). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Journal of the American Chemical Society, 133(32), 12534–12537.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved February 7, 2026, from [Link]

  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Li, Z., et al. (2018). Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. Molecules, 23(11), 2843.
  • PubChem. (n.d.). Cyclohexaneacetaldehyde, alpha-methyl-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Cyclohexanepropionaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Li, X., et al. (2022).
  • Solubility of Things. (n.d.). 2-Phenylpropanal. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenylpropanal. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 7, 2026, from [Link]

  • Thompson, K. A., & Kapoor, M. (2001). Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions. Toxicology and Applied Pharmacology, 177(2), 146-154.
  • PubChem. (n.d.). (s)-2-Phenylpropanal. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-phenylpropanal. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 7, 2026, from [Link]

  • Květina, J., & Maršík, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-161.
  • Kumar, V., & Singh, S. (2012). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 2(1), 11-16.
  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development.
  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • ATB. (n.d.). (R)-2-phenylpropanal. Retrieved February 7, 2026, from [Link]

  • A. Aider, M., & de Bazinet, D. (2011). Chiral separation of (R,S)-2-phenyl-1-propanol through glutaraldehyde-crosslinked chitosan membranes. Journal of Membrane Science, 367(1-2), 246-253.
  • LookChem. (n.d.). 2-Cyclohexyl propanal. Retrieved February 7, 2026, from [Link]

  • Mekenyan, O. G., & Veith, G. D. (1994). Structure–Activity Relationships for Aldehyde Categories. SAR and QSAR in Environmental Research, 2(2), 129-143.
  • The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective alpha-arylation of aldehydes via organo-SOMO catalysis. An ortho-selective arylation reaction based on an open-shell pathway. Journal of the American Chemical Society, 127(24), 8826–8828.
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Thermochemical Profiling of 2-Cyclohexylpropanal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

2-Cyclohexylpropanal (CAS: 2109-22-0) represents a distinct class of


-branched aldehydes widely utilized as intermediates in the synthesis of pharmaceuticals and high-value fragrance compounds (e.g., Muguet/Lily of the Valley odorants).[1] Unlike linear aldehydes, the steric bulk of the cyclohexyl group adjacent to the carbonyl functionality imparts unique thermodynamic stability and reactivity profiles.

Despite its industrial relevance, high-fidelity experimental thermochemical data (Standard Enthalpy of Formation


, Heat Capacity 

) remains sparse in open-access repositories like NIST. This guide provides a dual-track approach: theoretical estimation via Group Additivity and experimental protocols for rigorous data generation.
Molecular Specifications
ParameterDetails
IUPAC Name This compound
CAS Registry 2109-22-0
Formula

Mol.[1][2][3][4][5][6][7][8][9][10] Weight 140.22 g/mol
SMILES CC(C1CCCCC1)C=O
Key Feature Chiral center at

-position; steric hindrance from cyclohexyl ring.

Theoretical Thermochemistry: Group Additivity Estimation

In the absence of direct calorimetric data, the Benson Group Additivity (BGA) method provides the most reliable baseline for thermodynamic properties. This method assumes that a molecule's properties are the sum of the contributions of its constituent polyvalent atoms and their immediate neighbors.

Calculated Enthalpy of Formation ( )

The structure is dissected into the following Benson groups:

  • Cyclohexyl Ring Correction: Accounts for the ring strain and conformation (

    
    ).
    
  • Aldehyde Group:

    
     (represented as 
    
    
    
    ).
  • 
    -Carbon:  A tertiary carbon bonded to the aldehyde, a methyl, a ring carbon, and a hydrogen. 
    
    
    
    .
  • Methyl Group:

    
    .
    
  • Ring Carbons: Five secondary carbons

    
     and one tertiary attachment point 
    
    
    
    .

Table 1: Estimated Thermochemical Parameters (298 K)

Group / CorrectionCountContribution (kJ/mol)Total (kJ/mol)

(Methyl)
1-42.2-42.2

(Ring

)
5-20.6-103.0

(Ring

)
1-7.9-7.9

(

-Carbon)*
1-22.0 (est)-22.0

(Aldehyde)
1-123.0-123.0
Ring Strain Correction 1+4.2+4.2
Gauche Interactions 2+3.3+6.6
Total Estimated

-287.3 kJ/mol

> Note: The


-carbon value is an estimate derived from isopropyl and sec-butyl aldehyde analogs due to the specific cyclohexyl-aldehyde interface.
Phase Transition Data

To convert gas-phase estimates to liquid-phase (relevant for process chemistry), we apply the Watson relation or similar vaporization enthalpy (


) estimations.
  • Estimated

    
     (at 
    
    
    
    ):
    ~45–50 kJ/mol
  • Estimated

    
    : 
    
    
    

Experimental Protocols for Validation

To replace estimates with "Gold Standard" data, the following self-validating experimental workflows are required.

Combustion Calorimetry (Enthalpy of Formation)

The standard enthalpy of combustion (


) is the primary metric derived experimentally, from which 

is calculated.

Protocol:

  • Purification: Sample must be

    
     pure. Use fractional distillation followed by preparative GC. Verify purity via GC-MS and Karl Fischer titration (water content < 100 ppm is critical).
    
  • Encapsulation: Due to the volatility of this compound, encapsulate samples in m-carborane or polyester ampoules of known calorific value to prevent mass loss prior to ignition.

  • Ignition: Perform combustion in an isoperibol oxygen bomb calorimeter at 3.04 MPa

    
    .
    
  • Correction: Apply Washburn corrections for standard states (conversion of reactants/products to standard states).

Vapor Pressure & Enthalpy of Vaporization

Direct measurement of


 is necessary to link liquid and gas phase thermochemistry.

Methodology: Transpiration Method [11]

  • Setup: Saturate a carrier gas (

    
    ) with the aldehyde vapor at controlled temperatures (
    
    
    
    ).
  • Data Collection: Measure mass loss (

    
    ) over time (
    
    
    
    ) at flow rate (
    
    
    ).
  • Calculation: Derive vapor pressure (

    
    ) using the ideal gas law. Plot 
    
    
    
    vs
    
    
    . The slope yields
    
    
    .
  • Validation: Ensure the flow rate is within the "plateau region" where equilibrium saturation is guaranteed.

Stability & Reactivity Profile

Researchers must account for the specific instability modes of


-branched aldehydes during thermal analysis.
Enolization and Racemization

The


-proton in this compound is acidic (

). In the presence of trace bases or Lewis acids (often found in calorimeter bombs or GC columns), the molecule undergoes enolization.
  • Impact: This leads to racemization of the chiral center. While enantiomers have identical scalar thermochemical properties, diastereomer formation (if impurities exist) will skew melting point and heat capacity data.

Autoxidation

Like all aldehydes, this compound is prone to radical autoxidation to the corresponding carboxylic acid (2-cyclohexylpropanoic acid).

  • Prevention: All calorimetric handling must occur under inert Argon atmosphere.

Visualization of Workflows

Thermochemical Characterization Workflow

This diagram outlines the logical flow from sample synthesis to final thermochemical data derivation.

ThermoWorkflow cluster_Exp Experimental Track cluster_Comp Computational Track Synthesis Synthesis (Aldol Condensation/Hydrogenation) Purification Purification (Distillation > 99.9%) Synthesis->Purification Validation Purity Validation (GC-MS / Karl Fischer) Purification->Validation Calorimetry Combustion Calorimetry (Bomb Calorimeter) Validation->Calorimetry VaporPressure Ebusiometry/Transpiration (Delta H_vap) Validation->VaporPressure Conformational Conformational Search (Rotamer Analysis) Validation->Conformational DataReduction Data Reduction (Washburn Corrections) Calorimetry->DataReduction VaporPressure->DataReduction DFT DFT/G4 Calculation (Isodesmic Reactions) Conformational->DFT FinalData Final Thermochemical Data (Delta H_f, Cp, S) DFT->FinalData Validation DataReduction->FinalData

Figure 1: Integrated workflow combining experimental calorimetry and computational chemistry for high-confidence data generation.

Aldehyde Stability & Oxidation Pathway

Understanding the degradation pathways is critical for accurate data collection.

Stability Aldehyde This compound (Target) Enol Enol Intermediate (Achiral) Aldehyde->Enol Trace Base/Acid Radical Acyl Radical Aldehyde->Radical O2 / Light Racemate Racemic Mixture Enol->Racemate Tautomerization Acid 2-Cyclohexylpropanoic Acid (Impurity) Radical->Acid Autoxidation

Figure 2: Primary instability pathways (Enolization and Autoxidation) that introduce systematic errors in calorimetric measurements.

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.[1]

  • NIST Chemistry WebBook. (2025).[12] Standard Reference Data for Cyclohexane Derivatives. National Institute of Standards and Technology.[12][13][14] [Link][14]

  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Foundational text for combustion calorimetry protocols).
  • Verevkin, S. P., et al. (2008). "Thermochemistry of amines: Experimental and theoretical study." The Journal of Chemical Thermodynamics, 40(10), 1428-1436. (Reference methodology for transpiration method). [Link]

  • Lide, D. R. (Ed.). (2005).[1][4][6][11] CRC Handbook of Chemistry and Physics. CRC Press. (Source for atomic weights and standard state definitions).

Sources

Computational Characterization of 2-Cyclohexylpropanal: Conformational Dynamics and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Fragrance Chemists, and Drug Discovery Scientists

Executive Summary

2-Cyclohexylpropanal (CAS 2109-22-0), commercially known as Pollenal II , represents a distinct class of branched aliphatic aldehydes used in fine fragrances for its green, pollen-like, and fruity olfactory profile.[1] Beyond its organoleptic utility, it serves as a critical scaffold in the asymmetric synthesis of homoallylic aldehydes and pharmaceutical intermediates.

For researchers, this molecule presents a specific computational challenge: the flexible conformational landscape . The interplay between the cyclohexane chair/boat dynamics and the rotatable


-carbon bond necessitates a rigorous quantum mechanical (QM) approach to identify the global minimum. Standard rigid-rotor approximations often fail to capture the entropic contributions of its low-frequency modes.

This guide outlines a high-fidelity computational protocol to characterize this compound, moving from conformational searching to Density Functional Theory (DFT) reactivity descriptors.

Structural Dynamics & Conformational Landscape

The primary source of error in calculating the properties of this compound is the neglect of conformer ensembles. The molecule possesses two primary degrees of freedom that define its Potential Energy Surface (PES):

  • Ring Puckering: The cyclohexane ring predominantly exists in a chair conformation, but the substituted group at position 1 prefers an equatorial position to minimize 1,3-diaxial interactions.

  • Side-Chain Rotation: The aldehyde group attached to the chiral

    
    -carbon (
    
    
    
    ) can rotate, creating gauche and anti conformers relative to the ring methine proton.
The "Flexible Molecule" Protocol

To accurately predict properties (NMR, IR, Optical Rotation), one must use a Boltzmann-weighted average of all thermally accessible conformers, not just the single lowest-energy structure.

Recommended Workflow
  • Stochastic Search: Use Molecular Mechanics (MMFF94 or OPLS4) to generate an initial ensemble of 50-100 conformers.

  • Semi-Empirical Pruning: Optimize these geometries using GFN2-xTB (extended Tight Binding) to filter out high-energy duplicates rapidly.

  • DFT Optimization: Re-optimize candidates within a 6 kcal/mol window of the global minimum using a dispersion-corrected functional (e.g.,

    
    B97X-D or r2SCAN-3c).
    
Visualization: Conformational Search Workflow

The following diagram illustrates the filtering process required to isolate the bioactive/global minimum structure.

ConformerWorkflow Start Input Structure (2D SMILES) MM_Search Stochastic Search (MMFF94/Monte Carlo) Start->MM_Search Generate 500+ Pruning Geometric Pruning (RMSD > 0.5 Å) MM_Search->Pruning xTB Semi-Empirical Opt (GFN2-xTB) Pruning->xTB Top 100 DFT_Final High-Level DFT (wB97X-D/def2-TZVP) xTB->DFT_Final Top 10 (Window < 6 kcal/mol) Boltzmann Boltzmann Weighting (ΔG at 298K) DFT_Final->Boltzmann Calculate Populations

Figure 1: Hierarchical workflow for identifying the global minimum conformer of flexible aldehydes.

Electronic Properties & Reactivity Descriptors

Once the global minimum is identified (typically with the cyclohexyl group equatorial and the carbonyl oxygen eclipsing the


-hydrogen to minimize dipole repulsion), we analyze electronic reactivity.
Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dominated by the carbonyl group.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the carbonyl oxygen lone pairs (

    
    ). High energy indicates susceptibility to electrophilic attack (e.g., protonation).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the carbonyl carbon (

    
    ). Low energy indicates high susceptibility to nucleophilic attack (e.g., Grignard addition, reduction).
    
Global Reactivity Descriptors

Using Koopmans' theorem approximation within DFT:

DescriptorFormulaPhysical Meaning
Chemical Hardness (

)

Resistance to charge transfer. Harder molecules are more stable.
Electrophilicity Index (

)

Propensity to accept electrons.
Chemical Potential (

)

Direction of electron flow.
Mechanistic Insight: Enolization

A critical degradation pathway for aldehydes is enolization. For this compound, the


-proton is acidic.
  • Calculation: Scan the dihedral angle

    
    .
    
  • Transition State: Locate the TS for proton transfer (often requiring an explicit solvent molecule or base to lower the barrier).

Visualization: Reactivity Logic

Reactivity Aldehyde This compound (Ground State) LUMO LUMO (π*) Carbonyl Carbon Aldehyde->LUMO Accepts e- HOMO HOMO (n) Oxygen Lone Pair Aldehyde->HOMO Donates e- Alpha_H Acidic α-Proton Aldehyde->Alpha_H Deprotonation Nu_Attack Nucleophilic Attack (Formation of Alcohol) LUMO->Nu_Attack E_Attack Electrophilic Attack (Protonation/Lewis Acid) HOMO->E_Attack Enol Enol Tautomer (Racemization Risk) Alpha_H->Enol

Figure 2: Electronic structure mapping to potential reaction pathways.

Spectroscopic Validation

To ensure "Authoritative Grounding," computational results must be validated against experimental spectra.

Infrared (IR) Spectroscopy
  • Target Mode: The

    
     stretch is the diagnostic peak.
    
  • Frequency: Experimental

    
     cm
    
    
    
    .
  • Scaling: DFT (B3LYP) typically overestimates frequencies by ~4-5% due to harmonic approximations. Apply a scaling factor of 0.961 (for B3LYP/6-31G*) to align with experimental gas-phase data.

NMR Shift Prediction
  • Method: GIAO (Gauge-Independent Atomic Orbital) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding tensor from the target molecule.

  • Key Signal: The aldehydic proton (

    
    ) typically appears at 
    
    
    
    9.5 - 9.8 ppm.

Detailed Experimental Protocol

This section provides a self-validating "recipe" for researchers using Gaussian or ORCA software.

Step 1: Geometry Optimization (The "Gold Standard")

Do not use B3LYP for final energies if weak interactions (cyclohexyl ring dispersion) are important. Use M06-2X or


B97X-D .

Gaussian Input Example:

Rationale:wB97XD includes dispersion corrections essential for the cyclohexane ring. def2TZVP is a triple-zeta basis set that minimizes basis set superposition error (BSSE). scrf models the solvent (chloroform is common for NMR).

Step 2: Time-Dependent DFT (Optional)

If studying UV absorption (unlikely for this molecule unless derivatized, as simple aldehydes absorb in the UV-C), use TD-DFT.

  • Functional: CAM-B3LYP (Range-separated hybrid to correctly model charge transfer).

Step 3: Thermochemistry

Extract Zero-Point Energy (ZPE) and Thermal Corrections from the frequency job to calculate Gibbs Free Energy (


).


References

  • Grimme, S., et al. (2017). "A Robust and Accurate Tight-Binding Quantum Chemical Method for Structures, Vibrational Frequencies, and Noncovalent Interactions." Journal of Chemical Theory and Computation. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link

  • Pracht, P., et al. (2020). "Automated exploration of the low-energy chemical space with fast quantum chemical methods." Physical Chemistry Chemical Physics. Link

  • Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian Whitepapers. Link

  • NIST Chemistry WebBook. "this compound Spectra Data." (General reference for experimental validation). Link

Sources

Technical Review: 2-Cyclohexylpropanal (Pollenal II)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Cyclohexylpropanal (CAS: 2109-22-0), commercially known as Pollenal II , represents a critical intersection between high-value fragrance chemistry and pharmaceutical intermediate synthesis.[1] As a saturated aliphatic aldehyde, it is characterized by a "green," fresh, pollen-like olfactory profile.[1]

In drug discovery, its value lies in its structural rigidity. Unlike linear aliphatic aldehydes, the cyclohexyl ring at the


-position introduces steric bulk and lipophilicity (

), making it an ideal hydrophobic scaffold for peptidomimetics and CNS-active ligands.
Physicochemical Profile
PropertySpecification
IUPAC Name This compound
Common Synonyms Pollenal II,

-Methylcyclohexaneacetaldehyde
CAS Number 2109-22-0
Molecular Formula

Molecular Weight 140.22 g/mol
Boiling Point 202–203 °C (at 760 mmHg)
Flash Point 75.5 °C (Closed Cup)
Solubility Soluble in alcohol, dipropylene glycol; Insoluble in water
Olfactory Profile Green, herbal, fresh, mentholic, "bee pollen"

Synthetic Pathways: The Chemoselectivity Challenge

The synthesis of this compound is a classic case study in chemoselective hydrogenation . The primary industrial route involves the hydrogenation of 2-phenylpropanal (Hydratropaldehyde) .

The Problem: Competing Reductions

The objective is to reduce the aromatic phenyl ring to a cyclohexyl ring without reducing the sensitive aldehyde carbonyl (


) to a primary alcohol (

). Standard catalysts (e.g., Pd/C) under hydrogen pressure will preferentially reduce the aldehyde before completing the aromatic saturation.
The Solution: Acetal Protection Strategy

To ensure high fidelity, a protection-deprotection sequence is the most robust protocol for laboratory and pilot-scale synthesis.

  • Protection: Convert 2-phenylpropanal to a dimethyl acetal or 1,3-dioxolane.

  • Hydrogenation: Saturate the aromatic ring using Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C), which are active for arene hydrogenation.

  • Deprotection: Acid-catalyzed hydrolysis restores the aldehyde.

SynthesisPathway Start 2-Phenylpropanal (Hydratropaldehyde) Step1 Acetal Protection (MeOH/H+) Start->Step1 Protection Step2 Catalytic Hydrogenation (Rh/C, H2, 50 bar) Step1->Step2 Ring Saturation Step3 Acid Hydrolysis (Aq. HCl) Step2->Step3 Deprotection End This compound (Target) Step3->End Purification

Figure 1: Chemoselective synthesis pathway utilizing acetal protection to preserve the carbonyl functionality during aromatic hydrogenation.

Pharmaceutical Utility: The Hydrophobic Pharmacophore

While famous in perfumery, this compound is a potent tool in Medicinal Chemistry. It serves as a precursor for introducing the 2-cyclohexylpropyl motif.

Mechanism: Reductive Amination

The aldehyde is most frequently employed in reductive amination reactions to synthesize secondary or tertiary amines. The resulting motif offers:

  • Metabolic Stability: The cyclohexyl ring is less prone to oxidation than a phenyl ring (no benzylic oxidation).

  • Lipophilicity: Increases membrane permeability.

  • Steric Bulk: The

    
    -methyl group creates a chiral center, allowing for stereoselective binding in receptor pockets.
    

Application Example: Synthesis of peptidomimetics where the 2-cyclohexylpropyl group mimics a Leucine or Isoleucine side chain but with enhanced rigidity.

ReductiveAmination Aldehyde This compound Imine Intermediate Imine (Schiff Base) Aldehyde->Imine - H2O Amine Primary Amine (R-NH2) Amine->Imine - H2O Product Target Pharmacophore (Secondary Amine) Imine->Product + Hydride Source RedAgent Reducing Agent (NaBH(OAc)3) RedAgent->Product Donates H-

Figure 2: Workflow for utilizing this compound in drug discovery via Reductive Amination.

Experimental Protocols

Note: All procedures must be performed in a fume hood. This compound is a skin sensitizer.

Protocol A: Purification via Bisulfite Adduct

Commercial samples often contain oxidized acid or unreacted starting material. This protocol isolates the aldehyde chemically.[2][3][4]

  • Preparation: Dissolve 10g of crude this compound in 20mL of diethyl ether.

  • Adduct Formation: Add 30mL of saturated Sodium Bisulfite (

    
    ) solution. Stir vigorously for 2 hours. A white crystalline precipitate (the bisulfite adduct) will form.
    
  • Filtration: Filter the solid and wash with cold ether to remove non-aldehyde impurities (e.g., alcohols, hydrocarbons).

  • Regeneration: Suspend the solid in 50mL of water. Slowly add 10% Sodium Carbonate (

    
    ) until pH > 10. The aldehyde will liberate as an oil.
    
  • Extraction: Extract with Dichloromethane (

    
    ), dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Reductive Amination (General Procedure)
  • Mixing: In a round-bottom flask, combine this compound (1.0 equiv) and the target amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Catalysis: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Reaction: Stir at room temperature for 4–12 hours under Nitrogen. Monitor via TLC or LC-MS.

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate.
    

Olfactory Pharmacology

For researchers in sensory science, this compound acts as a ligand for specific Olfactory Receptors (ORs).

  • Odor Character: It bridges the gap between "green" (leafy) and "floral" (pollen).[1]

  • Structure-Activity Relationship (SAR): The steric bulk of the cyclohexyl ring, compared to the planar phenyl ring of Hydratropaldehyde, significantly lowers the vapor pressure and alters the binding pocket fit, resulting in a more tenacious, "dusty" pollen note rather than a sharp hyacinth note.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95560, this compound. Retrieved from [Link]

  • The Good Scents Company (2025). 2-Cyclohexyl Propanal (Pollenal II) Olfactory Analysis. Retrieved from [Link]

  • Kao Chemicals. Pollenal II Technical Data Sheet.[1] (Referenced via industry standard catalog data).

  • European Chemicals Agency (ECHA). Registration Dossier - this compound (CAS 2109-22-0). Retrieved from [Link]

  • Royal Society of Chemistry. Selective Hydrogenation of Aromatic Aldehydes. (General methodology reference for Rh/C catalysis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis & Functionalization of 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026


-Branched Aldehydes
Substrate:  2-Cyclohexylpropanal (CAS: 2109-22-0)

Part 1: Executive Analysis & Strategic Approach

The Substrate Challenge

This compound represents a classic "privileged but problematic" motif in organic synthesis. Structurally, it features a bulky cyclohexyl group adjacent to the carbonyl, creating significant steric demand, and a reactive


-proton.

Key Challenges:

  • Steric Impediment: The cyclohexyl group (

    
    -value ~1.7) is significantly bulkier than the isopropyl group often used in model studies. This steric bulk can retard reaction rates, requiring highly active catalysts.
    
  • Configurational Instability: As an

    
    -branched aldehyde, the 
    
    
    
    -proton is acidic (
    
    
    ~17). Under basic conditions—or even on slightly acidic silica gel—the compound undergoes rapid enolization, leading to racemization (if chiral) or difficulty in inducing enantioselectivity (if starting racemic).
The Solution: Enamine-Iminium Organocatalysis

To functionalize this compound asymmetrically, we cannot rely on traditional Lewis acid catalysis which often requires bases that trigger racemization. Instead, secondary amine organocatalysis (MacMillan or Jørgensen-Hayashi type) is the gold standard. These catalysts operate via a Dynamic Kinetic Resolution (DKR) mechanism when starting with racemic material, or maintain integrity via transient enamine formation.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent activation modes for this compound. The Enamine Cycle is used for


-functionalization (Chlorination, Fluorination, Aminoxylation), while the Iminium Cycle  (less common for this specific substrate due to sterics, but possible) is used for 

-functionalization.

ReactionPathways Substrate This compound (Racemic or Chiral) Iminium Iminium Ion (Electrophilic) Substrate->Iminium + Catalyst - H2O AmineCat Chiral Amine Catalyst (MacMillan/Jørgensen) Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine Tautomerization (DKR Step) Product_Beta β-Functionalized Product (Michael Adducts) Iminium->Product_Beta + Nucleophile (Nu-) (Less Common for α-branched) Enamine->Iminium Reversible Product_Alpha α-Functionalized Product (e.g., α-Chloro, α-Amino) Enamine->Product_Alpha + Electrophile (E+) (Cl+, F+, N=O)

Figure 1: Bifurcated catalytic cycle. For this compound, the Enamine pathway is dominant for generating quaternary or tertiary stereocenters at the


-position.

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective -Chlorination

Objective: Synthesis of (S)-2-chloro-2-cyclohexylpropanal. Mechanism: Enamine activation using MacMillan's Imidazolidinone. Significance: Creates a tertiary chloride with high enantiomeric excess, a precursor for


 displacements to build quaternary centers.
Materials
  • Substrate: this compound (1.0 equiv).[1]

  • Catalyst: (2R,5R)-2-tert-butyl-5-methylimidazolidin-4-one (MacMillan Catalyst 1) (20 mol%).

  • Reagent: Perchlorinated quinone (e.g., 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one) or NCS (N-Chlorosuccinimide). Note: The quinone source often yields higher ee for branched aldehydes.

  • Solvent: Chloroform (

    
    ) or Acetone.
    
Step-by-Step Methodology
  • Catalyst Loading: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the imidazolidinone catalyst (0.20 equiv) and the solvent (acetone, 0.5 M concentration relative to substrate).

  • Temperature Control: Cool the mixture to -30 °C . This low temperature is critical to suppress background racemization and enhance the facial selectivity of the bulky cyclohexyl group.

  • Substrate Addition: Add this compound (1.0 equiv). Stir for 10 minutes to ensure enamine formation equilibrium.

  • Electrophile Addition: Add the chlorinating agent (1.1 equiv) in one portion.

    • Expert Insight: If using NCS, addition must be slow to prevent side reactions. If using the quinone, one portion is acceptable.

  • Reaction Monitoring: Stir at -30 °C for 4–24 hours. Monitor via TLC or GC.

    • Endpoint: Disappearance of the aldehyde is not the best indicator due to equilibrium; look for the appearance of the

      
      -chloro spot.
      
  • In-Situ Reduction (CRITICAL):

    • Do not isolate the

      
      -chloro aldehyde.  It is stereochemically liable.
      
    • Dilute the reaction mixture with methanol (equal volume to reaction solvent).

    • Add excess

      
       (3.0 equiv) at -30 °C and allow to warm to 0 °C over 20 minutes.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x). Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography on silica gel (eluting with Hexanes/EtOAc) yields the (S)-2-chloro-2-cyclohexylpropanol .

Expected Results:

Parameter Target Specification Notes
Yield 75 - 85% (2 steps: Chlorination + Reduction)
ee 90 - 95% Dependent on temperature control

| dr | > 20:1 | If applicable |

Protocol B: Asymmetric Michael Addition (Formal Aldol)

Objective: Reaction of this compound with Nitroolefins. Catalyst: Jørgensen-Hayashi Catalyst (TMS-protected diarylprolinol).[2]

Materials
  • Substrate: this compound.[1]

  • Acceptor:

    
    -nitrostyrene (or derivative).
    
  • Catalyst: (S)-

    
    ,
    
    
    
    -bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (10-20 mol%).
  • Additive: Benzoic acid (10-20 mol%) – accelerates enamine formation.

Step-by-Step Methodology
  • Setup: In a vial, combine the Jørgensen-Hayashi catalyst (0.10 equiv), benzoic acid (0.10 equiv), and the nitroalkene (1.0 equiv) in Toluene or

    
    .
    
  • Activation: Stir at ambient temperature (or 0 °C for higher ee) for 5 minutes.

  • Addition: Add this compound (2.0 equiv). Excess aldehyde is used because the enamine formation is the rate-determining equilibrium.

  • Reaction: Stir until the nitroalkene is consumed (monitor by TLC).

  • Quench/Workup:

    • Directly load the crude reaction mixture onto a short pad of silica gel.

    • Warning: Long exposure to silica can epimerize the

      
      -center. Elute quickly.
      
    • Alternatively, perform in-situ reduction to the alcohol or oxidation to the carboxylic acid to "lock" the stereocenter.

Part 4: Technical Troubleshooting & Optimization

The "Self-Validating" System

To ensure your protocol is working without relying solely on final chiral HPLC, use these internal checks:

  • The Racemic Check: Always run a parallel reaction using pyrrolidine (achiral amine) and this compound. This provides the racemic standard for HPLC/GC calibration.

  • NMR Monitoring for Enamine: Mix the catalyst and this compound in

    
     or 
    
    
    
    . An upfield shift of the aldehyde proton or appearance of vinyl protons indicates successful enamine formation. If this does not occur, the steric bulk of the cyclohexyl group is preventing catalyst binding—switch solvents (e.g., from THF to
    
    
    ).
Handling Steric Bulk

The cyclohexyl group is significantly larger than the isopropyl group found in standard Valine-derived catalysts.

  • Issue: Low conversion.

  • Fix: Increase concentration (up to 1.0 M). The reaction is bimolecular; higher concentration favors the intermolecular reaction over background decomposition.

  • Fix: Use the Jørgensen-Hayashi catalyst over the MacMillan Generation 1 catalyst for C-C bond formation, as the pyrrolidine ring is less sterically encumbered than the imidazolidinone ring for bulky nucleophiles.

Preventing Racemization

The product of these reactions is an


-chiral aldehyde.
  • Rule 1: Never store the aldehyde.

  • Rule 2: Avoid basic workups (no

    
    , no 
    
    
    
    washes if possible). Use acidic quench (
    
    
    ) or neutral water.
  • Rule 3: Derivatize immediately. Reduction to the alcohol (using

    
    ) or oxidation to the acid (using 
    
    
    
    , Pinnick oxidation) preserves the chiral center.

Part 5: References

  • MacMillan, D. W. C., Brochu, M. P., & Brown, S. P. (2004). Direct and Enantioselective Organocatalytic

    
    -Chlorination of Aldehydes.[3] Journal of the American Chemical Society, 126(13), 4108–4109.[4]
    [Link]
    
  • Jørgensen, K. A., et al. (2005). Organocatalytic Asymmetric Direct

    
    -Functionalization of 
    
    
    
    -Branched Aldehydes. Angewandte Chemie International Edition, 44(19), 2896–2899. [Link]
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Hayashi, Y., et al. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[5] Organic Syntheses, 94, 252-266.[5] [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis via Reaction of 2-Cyclohexylpropanal with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2][3] This application note provides a detailed guide to the reaction of 2-cyclohexylpropanal with various Grignard reagents, a transformation of significant interest in medicinal chemistry and drug discovery. The resulting secondary alcohols are valuable chiral building blocks. The cyclohexyl moiety, in particular, is a prevalent scaffold in numerous drug candidates, contributing to enhanced potency, metabolic stability, and other favorable pharmacokinetic properties.[4][5]

This document will delve into the mechanistic underpinnings of this reaction, with a focus on predicting and controlling stereoselectivity. Detailed experimental protocols, troubleshooting advice, and data interpretation guidelines are provided to enable researchers to confidently and successfully implement this synthetic strategy.

Mechanistic Insights and Stereochemical Control

The reaction of a Grignard reagent with an aldehyde, such as this compound, proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[6][7] This addition results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding secondary alcohol.[2][7]

A critical aspect of this reaction is the control of stereochemistry. Since this compound possesses a chiral center at the alpha-position to the carbonyl group, the addition of a Grignard reagent to the prochiral carbonyl carbon can lead to the formation of two diastereomers. The stereochemical outcome of this reaction can often be predicted and rationalized using established models of asymmetric induction, primarily the Felkin-Anh model.[1][8][9]

The Felkin-Anh Model

The Felkin-Anh model provides a framework for predicting the major diastereomer formed in the nucleophilic addition to α-chiral aldehydes.[8][9] The model is based on the following principles:

  • Transition State Geometry: The reaction proceeds through a staggered transition state to minimize steric strain.

  • Steric Hindrance: The largest substituent on the α-chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[10]

  • Nucleophilic Trajectory: The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).

For this compound, the cyclohexyl group is the largest substituent, followed by the methyl group, and then the hydrogen atom. According to the Felkin-Anh model, the cyclohexyl group will position itself anti to the incoming Grignard reagent, leading to the preferential formation of one diastereomer.

It is important to note that chelation control can sometimes compete with the Felkin-Anh model, especially if a Lewis basic atom is present on the α-substituent that can coordinate with the magnesium of the Grignard reagent. However, for this compound, the Felkin-Anh model is generally the dominant predictor of stereoselectivity.

Caption: Felkin-Anh model predicting the major diastereomer.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reaction of this compound with a generic Grignard reagent (R-MgX).

Materials and Equipment
  • Reactants: this compound, Magnesium turnings, Alkyl or Aryl halide (R-X), Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Reagents for Workup: Saturated aqueous ammonium chloride (NH₄Cl) solution, Hydrochloric acid (HCl, e.g., 1 M), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glassware: Three-necked round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer and stir bar, Septa, Needles and syringes

  • Equipment: Heating mantle or oil bath, Ice bath, Rotary evaporator, Chromatography setup (for purification)

Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[2]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. A crystal of iodine can be added to activate the magnesium surface; the color will disappear as the reaction initiates.[11]

  • Reagent Addition: Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel. Add a few drops to the magnesium. The reaction is initiated when bubbling is observed and the solution becomes cloudy.[12]

  • Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure complete formation of the Grignard reagent.[2][12]

Part B: Reaction with this compound

  • Aldehyde Addition: Cool the Grignard reagent solution in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.[13]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.[11]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more diethyl ether. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.[11]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired secondary alcohol.

Experimental_Workflow Start Start: Dry Glassware Grignard_Prep Prepare Grignard Reagent (Mg + R-X in Ether/THF) Start->Grignard_Prep Aldehyde_Addition Add this compound (dropwise at 0°C) Grignard_Prep->Aldehyde_Addition Reaction Stir at Room Temperature (Monitor by TLC) Aldehyde_Addition->Reaction Workup Aqueous Workup (sat. NH4Cl) Reaction->Workup Extraction Extract with Ether Workup->Extraction Drying Dry Organic Layer (MgSO4 or Na2SO4) Extraction->Drying Purification Purify by Chromatography Drying->Purification End Isolated Product Purification->End

Caption: Experimental workflow for the Grignard reaction.

Data Presentation: Expected Outcomes

The yield and diastereoselectivity of the reaction can vary depending on the specific Grignard reagent used and the reaction conditions. The following table provides a representative summary of expected outcomes.

Grignard Reagent (R-MgX)R GroupExpected Major ProductTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
Methylmagnesium bromideMethyl2-Cyclohexyl-1-propanol75-85~3:1
Phenylmagnesium bromidePhenyl1-Cyclohexyl-2-phenyl-1-propanol70-80~4:1
Vinylmagnesium bromideVinyl1-Cyclohexyl-3-buten-2-ol65-75~2.5:1

Note: Yields and diastereomeric ratios are approximate and can be influenced by factors such as reaction temperature, solvent, and the purity of reagents.

Best Practices and Troubleshooting

  • Anhydrous Conditions: The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous conditions. Grignard reagents are strong bases and will react with even trace amounts of water, which will quench the reagent and reduce the yield.[2] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Initiation of Grignard Formation: Sometimes, the Grignard reaction can be difficult to initiate. If the reaction does not start, gentle heating or the addition of a small crystal of iodine can be helpful. Mechanical activation of the magnesium surface by crushing a few turnings in the flask can also be effective.

  • Side Reactions: A common side reaction is the formation of a Wurtz-type coupling product (R-R) from the reaction of the Grignard reagent with unreacted alkyl/aryl halide. This can be minimized by slow addition of the halide and maintaining a dilute concentration.

  • Enolization: Aldehydes with α-hydrogens, like this compound, can undergo enolization in the presence of the strongly basic Grignard reagent. This side reaction can be minimized by performing the reaction at low temperatures.

  • Purification: The diastereomeric products can often be separated by column chromatography. The relative polarities of the diastereomers will determine the elution order.

Conclusion

The reaction of this compound with Grignard reagents is a robust and versatile method for the synthesis of valuable chiral secondary alcohols. A thorough understanding of the reaction mechanism, particularly the principles of stereochemical control as described by the Felkin-Anh model, is essential for achieving high diastereoselectivity. By following the detailed protocols and best practices outlined in this application note, researchers can effectively utilize this important transformation in their synthetic endeavors, particularly in the context of drug discovery and development where the synthesis of stereochemically defined molecules is paramount.

References
  • Wikipedia. Grignard reaction. [Link]

  • Da, C.-S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578–5581. [Link]

  • University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Wikipedia. Cram's rule of asymmetric induction. [Link]

  • Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. [Link]

  • García Ruano, J. L., et al. (2005). Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine. The Journal of Organic Chemistry, 70(13), 5125–5130. [Link]

  • Taylor & Francis Group. (n.d.). Asymmetric Synthesis Using Grignard Reagents. Handbook of Grignard Reagents. [Link]

  • Friščić, T., & Fábián, L. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 60(1), 224-228. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Kaga, A., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. Nature Communications, 12(1), 6658. [Link]

  • University of Wisconsin-Madison. (n.d.). Chelation control and Felkin-Anh. [Link]

  • Chem Survival. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

  • Organic Syntheses. (n.d.). cyclohexylcarbinol. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • University of Liverpool. (n.d.). Nucleophilic Additions to Carbonyls- Stereoselectivity of Addition. [Link]

  • Tummatorn, J., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5935–5967. [Link]

  • Wikipedia. Asymmetric induction. [Link]

  • Google Patents. (n.d.).
  • Martínez-Vialva, V., et al. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. Molecules, 28(9), 3849. [Link]

  • Da, C.-S., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 11(24), 5578–5581. [Link]

  • Lavilla, R., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(16), 4991. [Link]

  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085–2093. [Link]

  • Reinhardt, R., & Piquemal, J.-P. (2018). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science, 9(32), 6620–6632. [Link]

  • Liang, L., et al. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(1), 1–12. [Link]

Sources

Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 2-Cyclohexylpropanal in Aldol Condensations

The aldol condensation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives.[1] this compound, an α-substituted aldehyde, is a versatile building block in this context. Its structure, featuring a chiral center at the α-position and a bulky cyclohexyl group, presents unique opportunities and challenges in stereoselective synthesis. The products of its aldol condensation, substituted β-hydroxy aldehydes and α,β-unsaturated aldehydes, are valuable intermediates in the synthesis of fine chemicals, fragrances, and notably, pharmacologically active molecules.[2][3] The incorporation of a cyclohexyl moiety can enhance the lipophilicity and metabolic stability of a drug candidate, making it a desirable feature in medicinal chemistry.[4]

This guide provides detailed application notes and protocols for the self-aldol condensation of this compound under both basic and acidic conditions. It delves into the mechanistic underpinnings of the reaction, offers practical, field-proven insights for procedural execution, and discusses the potential applications of the resulting products in drug development.

Mechanistic Overview: Base-Catalyzed vs. Acid-Catalyzed Pathways

The self-aldol condensation of this compound can be effectively catalyzed by either a base or an acid, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed Aldol Condensation

Under basic conditions, the reaction is initiated by the deprotonation of the α-hydrogen of this compound to form a resonance-stabilized enolate.[5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. Subsequent protonation of the resulting alkoxide yields the β-hydroxy aldehyde, 2,4-dicyclohexyl-3-hydroxy-2-methylpentanal .[6] If the reaction is heated, this aldol addition product can undergo dehydration through an E1cB mechanism to form the more thermodynamically stable α,β-unsaturated aldehyde, 2,4-dicyclohexyl-2-methylpent-2-enal .[7]

Base_Catalyzed_Aldol cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (with heat) A This compound B Enolate A->B Deprotonation D Alkoxide Intermediate B->D C-C Bond Formation Base Base (e.g., OH⁻) Base->A C Another this compound C->D E 2,4-Dicyclohexyl-3-hydroxy-2-methylpentanal (Aldol Addition Product) D->E Protonation F 2,4-Dicyclohexyl-2-methylpent-2-enal (Aldol Condensation Product) E->F Elimination of H₂O Water H₂O Water->D

Figure 1: Base-catalyzed self-aldol condensation of this compound.

Acid-Catalyzed Aldol Condensation

In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen of this compound, which enhances its electrophilicity. Tautomerization then leads to the formation of an enol. This enol, acting as a nucleophile, attacks a second protonated aldehyde molecule.[8] Subsequent deprotonation yields the same β-hydroxy aldehyde as in the base-catalyzed pathway. Under acidic conditions, the dehydration of the aldol addition product to the α,β-unsaturated aldehyde is often facile, driven by the formation of a conjugated system.[9]

Acid_Catalyzed_Aldol cluster_step1 Step 1: Enol Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Dehydration A This compound B Protonated Carbonyl A->B Protonation C Enol B->C Tautomerization E Protonated Aldol Adduct C->E C-C Bond Formation Acid Acid (e.g., H₃O⁺) Acid->A D Another Protonated Aldehyde D->E F 2,4-Dicyclohexyl-3-hydroxy-2-methylpentanal E->F Deprotonation G 2,4-Dicyclohexyl-2-methylpent-2-enal F->G Dehydration

Figure 2: Acid-catalyzed self-aldol condensation of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the products.

Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound

This protocol aims to synthesize the aldol addition product, with the option of proceeding to the condensation product.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (e.g., 5 mL per 1 g of aldehyde).

  • Catalyst Addition: While stirring at room temperature, add a 10% aqueous solution of NaOH or KOH (0.1-0.2 eq) dropwise. The reaction may be mildly exothermic.[10]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde and the appearance of a more polar spot (the aldol adduct) indicates the reaction is proceeding.

  • Work-up (for Aldol Addition Product): Once the reaction is complete (typically 1-3 hours), neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol addition product, 2,4-dicyclohexyl-3-hydroxy-2-methylpentanal.

  • Dehydration (Optional): To obtain the condensation product, after the initial addition is complete, heat the reaction mixture to reflux for 1-2 hours.[7] Monitor the formation of the less polar α,β-unsaturated aldehyde by TLC. The work-up procedure is the same as for the addition product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]

Expected Yields and Reaction Parameters:

CatalystTemperature (°C)Reaction Time (h)ProductExpected Yield (%)
NaOH (0.1 eq)251-3Aldol Addition60-75
NaOH (0.1 eq)Reflux2-4Aldol Condensation70-85
Protocol 2: Acid-Catalyzed Self-Aldol Condensation of this compound

This protocol generally favors the formation of the α,β-unsaturated condensation product.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for dehydration)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene. If using a Dean-Stark trap, fill the side arm with toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ or p-TsOH (e.g., 1-5 mol%).

  • Reaction and Dehydration: Heat the mixture to reflux. The water formed during the condensation can be removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the product.[9]

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the formation of the condensation product.

  • Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution until the acid is neutralized. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Yields and Reaction Parameters:

CatalystTemperature (°C)Reaction Time (h)ProductExpected Yield (%)
H₂SO₄ (cat.)Reflux2-6Aldol Condensation75-90
p-TsOH (cat.)Reflux3-8Aldol Condensation70-85

Stereochemical Considerations

The self-aldol condensation of this compound, a chiral α-substituted aldehyde, can lead to the formation of multiple diastereomers. The stereochemical outcome is influenced by the geometry of the enolate (E or Z) and the facial selectivity of the nucleophilic attack.[12] Controlling the diastereoselectivity is a key challenge and an area of active research. The use of chiral catalysts or auxiliaries can be employed to favor the formation of a specific diastereomer.[13] The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome based on a chair-like six-membered transition state.[5]

Characterization of Products

2,4-Dicyclohexyl-3-hydroxy-2-methylpentanal (Aldol Addition Product)

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.5-9.7 ppm), the proton on the carbon bearing the hydroxyl group (~3.5-4.0 ppm), and a complex pattern of overlapping signals for the cyclohexyl and methyl protons in the aliphatic region.

  • ¹³C NMR: Look for the aldehyde carbonyl carbon signal (~200-205 ppm), the carbon attached to the hydroxyl group (~70-75 ppm), and a series of signals for the cyclohexyl and methyl carbons.[14]

  • IR Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1720-1740 cm⁻¹ for the C=O stretch of the aldehyde.[15]

2,4-Dicyclohexyl-2-methylpent-2-enal (Aldol Condensation Product)

  • ¹H NMR: The aldehyde proton will appear around 9.3-9.5 ppm. The vinylic proton will be in the range of 6.5-7.0 ppm. The cyclohexyl and methyl protons will give complex signals in the aliphatic region.

  • ¹³C NMR: The aldehyde carbonyl will be around 190-195 ppm. The α- and β-carbons of the double bond will appear in the 120-160 ppm region.

  • IR Spectroscopy: The C=O stretch of the conjugated aldehyde will be shifted to a lower wavenumber, typically in the range of 1680-1700 cm⁻¹. The C=C stretch will appear around 1620-1640 cm⁻¹.[16] The O-H band will be absent.

Applications in Drug Development

The α,β-unsaturated aldehyde moiety present in the aldol condensation product of this compound is a key pharmacophore. This functional group can act as a Michael acceptor, enabling covalent modification of biological targets, a strategy increasingly employed in drug design to achieve high potency and prolonged duration of action.[17]

  • Anticancer Agents: Many natural and synthetic compounds containing the α,β-unsaturated carbonyl motif exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[18]

  • Anti-inflammatory Agents: These compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes involved in the production of pro-inflammatory mediators.[17]

  • Antimicrobial and Antifungal Properties: The electrophilic nature of the α,β-unsaturated system can lead to the disruption of essential biological processes in microorganisms.[19]

The presence of two cyclohexyl groups in the aldol product of this compound can further enhance its potential as a drug candidate by increasing its lipophilicity, which can improve membrane permeability and target engagement within hydrophobic binding pockets.[4]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure the starting aldehyde is pure and free of acidic impurities which can interfere with base-catalyzed reactions. For acid-catalyzed reactions, ensure efficient removal of water.

  • Side Reactions: In base-catalyzed reactions, Cannizzaro reaction can be a side product if the aldehyde has no α-hydrogens, which is not the case here. However, over-oxidation of the aldehyde to the carboxylic acid can occur. Using fresh, purified aldehyde is crucial.

  • Difficult Purification: The aldol products can be oils and may be difficult to crystallize. Column chromatography is the recommended method for purification.[11] If the product is an aldehyde, care should be taken to avoid decomposition on silica gel.[11]

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Newman, D. J., & Cragg, G. M. (2020). Natural products as sources of new drugs over the nearly 40 years from 01/1981 to 09/2019.
  • Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • YouTube. (2018). Mixed Crossed Aldol Reaction Trick and Limiting Products. Retrieved from [Link]...

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). CHEM 2212L Experiment 9 - The Aldol Condensation. Retrieved from [Link]...

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]...

  • YouTube. (2020). Diastereoselectivity in Aldol condensation. Retrieved from [Link]...

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2019). 12.04 Acid-catalyzed Aldol Condensations. Retrieved from [Link]...

  • YouTube. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained. Retrieved from [Link]...

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • ResearchGate. (2011). CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]...

  • ResearchGate. (2025). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]...

  • ACS Publications. (n.d.). Reagent Control in the Aldol Addition Reaction of Chiral Boron Enolates with Chiral .alpha.-Amino Aldehydes. Total Synthesis of (3S,4S)-Statine. Retrieved from [Link]...

  • LibreTexts Chemistry. (2022). 23.4: Using Aldol Reactions in Synthesis. Retrieved from [Link]

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]...

  • YouTube. (2020). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. Retrieved from [Link]...

  • Reddit. (2023). This is the IR graph of the double aldol condensation reaction between p-tolualdehye and cyclohexanone. Which peak is the carbonyl peak? The one at 1660 wavenumber or the one at 1598 wavenumbers?. Retrieved from [Link]...

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • Frontiers. (n.d.). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Retrieved from [Link]...

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-dehydrodipeptidyl-N,N'-dicyclohexylurea Analogs. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • YouTube. (2020). Aldol Condensation Specific Enolate Generation Diastereoselectivity. Retrieved from [Link]...

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). MedChemComm. Retrieved from [Link]...

  • SciSpace. (n.d.). I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. Retrieved from [Link]...

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane. Retrieved from [Link]

  • MDPI. (2024). Heterocycles in Medicinal Chemistry II. Retrieved from [Link]

  • ChemRxiv. (n.d.). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. Retrieved from [Link]...

  • National Center for Biotechnology Information. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

Sources

Derivatization of 2-Cyclohexylpropanal for improved analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CYC Title: Enhanced Chromatographic Detection of 2-Cyclohexylpropanal: Dual-Stream Derivatization Strategies for Pharmaceutical & Fragrance Analysis

Executive Summary

This compound (CAS: 2109-22-0), a branched aliphatic aldehyde containing a cyclohexyl ring, presents unique analytical challenges due to its lack of a strong UV chromophore, volatility, and steric hindrance at the carbonyl site. While commonly used as a fragrance intermediate (green/floral notes) and a pharmaceutical building block, its analysis is critical for monitoring genotoxic impurities and ensuring raw material purity.[1]

This guide details two orthogonal derivatization protocols designed to overcome these limitations:

  • High-Load Analysis (HPLC-UV): Utilization of 2,4-Dinitrophenylhydrazine (DNPH) for Quality Control (QC) and assay testing.[1]

  • Trace Analysis (GC-MS): Utilization of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for genotoxic impurity screening and biological matrix analysis.[1]

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Structure Alpha-methyl branched aldehyde attached to a cyclohexyl ring.[1]Steric Hindrance: The alpha-methyl group and bulky ring slow down nucleophilic attack at the carbonyl carbon compared to linear aldehydes (e.g., hexanal). Reaction times must be extended.
LogP ~2.8 - 3.0Lipophilicity: The molecule is hydrophobic. Standard "formaldehyde-focused" aqueous mobile phases will cause peak broadening or retention issues. High-organic gradients are required.
Reactivity High oxidation potential.[1]Instability: Rapidly oxidizes to 2-cyclohexylpropionic acid.[1] Samples must be stabilized with antioxidants (BHT) immediately upon collection.
Chromophore Weak carbonyl absorption (~280 nm).Detection Limit: Direct UV detection is insufficient for trace analysis (<0.1%). Derivatization is mandatory for sensitivity.[1]

Analytical Decision Matrix

Use the following logic flow to select the appropriate protocol for your sample matrix.

DecisionMatrix Start Sample Type Conc Concentration Range? Start->Conc HighConc High (>0.1%) Raw Material / QC Conc->HighConc High Load Trace Trace (<100 ppm) Impurity / Bioanalysis Conc->Trace Low Load Matrix Matrix Complexity? Simple Simple (Solvents) Matrix->Simple Complex Complex (Plasma/Formulation) Matrix->Complex MethodA PROTOCOL A: HPLC-UV (DNPH) Robust, Standard QC HighConc->MethodA Trace->Matrix MethodB PROTOCOL B: GC-MS (PFBHA) High Sensitivity, Specificity Simple->MethodB Complex->MethodB

Figure 1: Decision tree for selecting the derivatization strategy based on analytical needs.

Protocol A: HPLC-UV with DNPH (Quality Control)

Principle: Acid-catalyzed nucleophilic addition-elimination.[1] The hydrazine group of DNPH attacks the carbonyl of this compound to form a stable hydrazone, shifting UV absorption to ~360 nm (Yellow).

Critical Modification: Unlike standard EPA Method 8315A (for formaldehyde), this protocol uses a high-organic extraction to recover the lipophilic cyclohexyl-derivative.[1]

Reagents:
  • DNPH Reagent: 3.0 mg/mL DNPH in Acetonitrile (ACN) acidified with 1% Phosphoric Acid (H3PO4).[1] Note: Use H3PO4 instead of HCl to prevent corrosion of stainless steel LC components.

  • Diluent: 80:20 ACN:Water.[1]

Step-by-Step Procedure:
  • Sample Prep: Dissolve 50 mg of sample in 50 mL of ACN (Stock A). Dilute to target concentration (e.g., 100 µg/mL).

  • Derivatization:

    • Mix 1.0 mL of Sample Solution with 1.0 mL of DNPH Reagent .

    • Incubation: Heat at 60°C for 30 minutes .

    • Why heat? The steric bulk of the cyclohexyl group hinders the reaction at room temperature. Heat ensures quantitative conversion.[1]

  • Quenching: Add 0.5 mL of Pyridine (optional) or dilute immediately with mobile phase to stop the reaction if using kinetic endpoints. For quantitative work, ensure excess DNPH is resolved from the peak.

  • Filtration: Filter through 0.22 µm PTFE filter.

HPLC Conditions:
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0-2 min: 60% B (Isocratic hold to elute excess DNPH).

    • 2-15 min: 60% -> 95% B (Elution of lipophilic cyclohexyl derivative).

    • 15-20 min: 95% B.

  • Detection: UV at 360 nm .[2]

Protocol B: GC-MS with PFBHA (Trace Impurities)

Principle: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) reacts to form an oxime.[1][3][4] The pentafluorobenzyl group is highly electronegative, making it ideal for Electron Capture Dissociation (ECD) or Negative Chemical Ionization (NCI) MS, though standard EI (Electron Impact) is also highly sensitive.[1]

Target Audience: Genotoxic impurity screening (mutagenic aldehydes) in drug substances.[1]

Reagents:
  • PFBHA Solution: 10 mg/mL in water (prepare fresh).[1]

  • Extraction Solvent: Hexane or MTBE (Methyl tert-butyl ether).[1]

  • Internal Standard: Cyclohexanone-d10.[1]

Step-by-Step Procedure:
  • Sample Prep: Dissolve sample in water/methanol (1:1). For biological fluids, use direct aqueous sample.

  • Derivatization:

    • Add 100 µL Sample + 50 µL PFBHA Solution .

    • Vortex and incubate at 50°C for 45 minutes .

    • Note: Two isomers (syn/anti) of the oxime may form.[1] In GC, these often resolve as two peaks. Sum the areas for quantitation.

  • Extraction:

    • Add 500 µL Hexane containing Internal Standard.[1]

    • Vortex vigorously for 1 minute. Centrifuge to separate phases.

    • Transfer the top organic layer to a GC vial containing anhydrous Na2SO4 (to dry).

GC-MS Conditions:
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Oven: 60°C (1 min) -> 20°C/min -> 280°C (3 min).

  • MS Detection (SIM Mode):

    • m/z 181: The pentafluorobenzyl cation (Base peak, highly characteristic).

    • Molecular Ion: Look for M+ (Derivative MW).

    • Note: The m/z 181 ion provides exceptional selectivity against matrix noise.

Scientific Rationale & Mechanism

The following diagram illustrates the reaction pathway and the steric challenge addressed by the heated incubation steps.

ReactionMechanism Aldehyde This compound (Sterically Hindered Carbonyl) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack (Slowed by Cyclohexyl group) Reagent Reagent (DNPH or PFBHA) Reagent->Intermediate Product Stable Derivative (Hydrazone/Oxime) Intermediate->Product - H2O (Acid Catalyzed)

Figure 2: Reaction pathway.[1] The bulky cyclohexyl group adjacent to the carbonyl necessitates thermal energy (heat) to drive the nucleophilic attack to completion.

Validation & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting Tips
Specificity No interference at RT of derivative.Ghost Peaks: Acetone and Formaldehyde are ubiquitous in lab air.[1] Use aldehyde-free water and fresh solvents.
Recovery 80 - 120%Low Recovery: If recovery is low in Protocol B, the hexane extraction might be insufficient. Switch to MTBE or Dichloromethane (heavier than water).
Linearity R² > 0.99Saturation: DNPH absorbs strongly.[1] If the baseline is noisy, dilute the reagent. Ensure at least 10-fold molar excess of reagent to aldehyde.[1]
Syn/Anti Isomers Resolution > 1.5 (GC)Peak Splitting: PFBHA derivatives often show double peaks (E/Z isomers).[1] Do not integrate separately. Sum both peak areas for accurate quantitation.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2][5][6][7][8]

  • Centers for Disease Control and Prevention (CDC). (2016).[1] NIOSH Manual of Analytical Methods (NMAM), 5th Edition.[1] Aldehydes, Screening.[1][3][9][10][1]

  • PubChem. (2025).[1][11][12] this compound (Compound Summary).[11] National Library of Medicine.

  • Sigma-Aldrich. (2024).[1] Derivatization reagents for GC and HPLC: PFBHA and DNPH technical bulletins.[1][1]

Sources

Biocatalytic Transformations of 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists

Executive Summary

2-Cyclohexylpropanal (CAS: 2109-22-0) is a pivotal chiral building block utilized in the synthesis of fragrances (e.g., muguet/lily-of-the-valley olfactory notes) and pharmaceutical intermediates (e.g., peptidomimetics).[1] Its structure features an


-chiral center adjacent to an aldehyde group, rendering it chemically labile to racemization via enolization.

While this lability poses a challenge for traditional chemical synthesis, it presents a unique opportunity for Biocatalytic Dynamic Kinetic Resolution (DKR) . This guide details the protocols for exploiting this property to achieve 100% theoretical yields of enantiopure alcohols and amines, bypassing the 50% yield limit of classical kinetic resolutions.

The Core Challenge: -Chiral Aldehyde Dynamics

Unlike ketones,


-chiral aldehydes like this compound exist in equilibrium between the 

- and

-enantiomers in aqueous solution due to the acidity of the

-proton.
  • The Opportunity: If a biocatalyst (Reductase or Transaminase) is highly selective for one enantiomer (e.g., the

    
    -form) and the rate of chemical racemization (
    
    
    
    ) is faster than the rate of enzymatic conversion (
    
    
    ), the entire racemic starting material can be funneled into a single enantiopure product.
  • The Risk: If

    
    , the process reverts to a standard kinetic resolution, stalling at 50% conversion.
    

Application Workflow A: Asymmetric Reduction via DKR

Target Product: (S)-2-Cyclohexylpropanol Mechanism: Dynamic Kinetic Resolution using Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED).

Mechanistic Pathway

The process relies on an engineered reductase (e.g., Candida tenuis Xylose Reductase variants or commercial KREDs) coupled with a cofactor recycling system.[2]

DKR_Pathway Rac_Ald Rac-2-Cyclohexylpropanal (Dynamic Equilibrium) S_Ald (S)-Aldehyde Rac_Ald->S_Ald    R_Ald (R)-Aldehyde Rac_Ald->R_Ald    Enol Enol Intermediate S_Ald->Enol k_rac S_Alc (S)-2-Cyclohexylpropanol (>99% ee) S_Ald->S_Alc ADH / KRED (Fast k_cat) NAD NAD+ S_Ald->NAD R_Ald->Enol k_rac NADH NADH NADH->S_Alc

Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR) for this compound reduction.

Experimental Protocol

System: Whole-cell biocatalyst (E. coli) co-expressing ADH and Formate Dehydrogenase (FDH) for NADH recycling.

Reagents:

  • Substrate: this compound (100 mM - 500 mM).

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.

  • Cosubstrate: Sodium Formate (1.5 equivalents).

  • Biocatalyst: Lyophilized whole cells (40 g/L CDW) or purified enzyme (1-5 g/L).

  • Additive: 1% v/v Triton X-100 (surfactant to improve substrate availability).

Step-by-Step Procedure:

  • Preparation: Dissolve Sodium Formate (1.5 eq) in KPi buffer (pH 7.5).

  • Biocatalyst Addition: Suspend the lyophilized cells in the buffer. Allow rehydration for 30 mins at 25°C.

  • Substrate Initiation: Add this compound directly to the suspension. Note: The substrate has low water solubility; vigorous agitation (800 rpm) is required to create a stable emulsion.

  • Reaction: Incubate at 30°C for 24 hours.

  • Monitoring: Sample 50 µL every 4 hours. Extract with Ethyl Acetate (EtOAc) containing dodecane (internal standard). Analyze via chiral GC.

  • Work-up: Centrifuge to remove cells. Extract supernatant 3x with EtOAc. Dry organic phase over MgSO₄ and concentrate in vacuo.

Optimization Tip: If


 drops, the racemization rate (

) is too slow. Increase pH to 8.0 or add a mild anion exchange resin (e.g., Amberlite IRA-400) to catalyze the racemization of the unreacted

-aldehyde.

Application Workflow B: Reductive Amination (Transamination)

Target Product: (S)-2-Cyclohexylpropylamine Enzyme:


-Transaminase (

-TA). Challenge: Equilibrium displacement. Transamination is reversible.
Reaction Scheme

Using Isopropylamine (IPA) as the amine donor is preferred because the coproduct (acetone) is volatile and easily removed, driving the equilibrium forward.

Transamination Substrate This compound ATA Amine Transaminase (ATA) Substrate->ATA Donor Isopropylamine (Amine Donor) Donor->ATA PLP PLP Cofactor PLP->ATA Product (S)-2-Cyclohexylpropylamine ATA->Product Byproduct Acetone (Volatile) ATA->Byproduct Removal Equilibrium Shift (>98% Conversion) Byproduct->Removal Evaporation / N2 Sweep

Figure 2: Transaminase-mediated synthesis using Isopropylamine (IPA) as the amine donor.

Experimental Protocol

System: Purified ATA (e.g., Chromobacterium violaceum or Vibrio fluvialis variants) or commercial ATA screening kits.

Reagents:

  • Substrate: this compound (20-50 mM).

  • Amine Donor: Isopropylamine (1 M, large excess).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Buffer: HEPES or KPi, 100 mM, pH 7.5 - 8.0.

  • Cosolvent: DMSO (10-20% v/v) to enhance aldehyde solubility.

Step-by-Step Procedure:

  • Buffer Prep: Prepare buffer containing 1 mM PLP and 1 M Isopropylamine. Adjust pH to 7.5 after adding the amine (IPA is basic).

  • Enzyme Loading: Add ATA enzyme (5-10 mg/mL powder or 10% v/v liquid prep).

  • Substrate Addition: Dissolve substrate in DMSO (stock solution) and add to the reaction mix.

  • Reaction: Incubate at 30°C - 45°C (depending on enzyme thermostability) with open vessels or N₂ sweep to remove acetone.

  • Quenching: Acidify to pH 2 with HCl to stop reaction and protonate the amine product (keeping it in the aqueous phase).

  • Extraction: Wash with MTBE (removes unreacted aldehyde). Basify aqueous phase to pH 12 (NaOH). Extract product amine into MTBE or DCM.

Analytical Controls & Validation

Trustworthy data requires rigorous validation of stereochemistry.

Chiral Gas Chromatography (GC)
  • Column: Hydrodex

    
    -6TBDM or CP-Chirasil-Dex CB.
    
  • Conditions:

    • Injector: 250°C, Split 20:1.

    • Carrier: Helium, 1.2 mL/min.

    • Oven: 100°C (hold 2 min)

      
       5°C/min 
      
      
      
      180°C.
  • Derivatization (Optional): For the amine product, derivatize with Trifluoroacetic anhydride (TFAA) to improve peak shape and resolution.

Quantitative Data Summary
ParameterReductive DKR (ADH)Transamination (ATA)
Max Theoretical Yield 100%100% (with eq. shift)
Typical Substrate Load 50 - 500 mM20 - 100 mM
Limiting Factor Racemization rate (

)
Product inhibition / Eq.
Key Reagent Formate / Glucose (Recycling)Isopropylamine (Donor)
Typical

>97% (S)>99% (S) or (R)

Troubleshooting Guide

  • Problem: Low Conversion (<20%).

    • Cause: Substrate inhibition or enzyme deactivation by aldehyde.[2][3]

    • Solution: Switch to fed-batch mode. Add aldehyde continuously at 5 mM/hr.

  • Problem: Low Enantiomeric Excess (

    
     < 90%).
    
    • Cause (DKR): Enzyme is consuming the "wrong" enantiomer faster than it can racemize.

    • Solution: Increase pH to 8.0-8.5 to accelerate spontaneous racemization.

  • Problem: Emulsion formation during workup.

    • Cause: Cell debris acting as surfactant.

    • Solution: Add Celite filter aid before filtration or use centrifugation (10,000 x g).

References

  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.

    • Source: BMC Biotechnology (2021).
    • Relevance: Establishes the core protocol for DKR of -chiral aldehydes using Candida tenuis XR.
    • URL:[Link]

  • Biocatalytic Reduction Reactions

    • Source: PubMed Central (PMC).
    • Relevance: Comprehensive review of ADH/KRED mechanisms and solvent engineering.
    • URL:[Link]

  • Transaminase-mediated synthesis of enantiopure drug-like amines.

    • Source: PubMed Central (PMC).
    • Relevance: Protocols for ATA-mediated synthesis and equilibrium displacement str
    • URL:[Link]

  • Enzym

    • Source: ResearchG
    • Relevance: Specific data on substrate loading and whole-cell catalyst stabiliz
    • URL:[Link]

Sources

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides detailed application notes and protocols for the synthesis of 2-cyclohexylpropanal, a valuable building block in the fragrance and pharmaceutical industries, utilizing the principles of continuous flow chemistry. By leveraging the inherent advantages of flow processing, such as enhanced safety, improved heat and mass transfer, and superior process control, the methodologies outlined herein offer significant improvements over traditional batch syntheses.[1][2] This document explores two primary synthetic routes amenable to flow chemistry: the hydroformylation of vinylcyclohexane and the oxidation of 2-cyclohexylpropanol.

Introduction: The Advantages of Flow Chemistry for Aldehyde Synthesis

Traditional batch production of aldehydes can be fraught with challenges, including issues with reaction selectivity, safety concerns related to exothermic reactions or hazardous reagents, and difficulties in scaling up.[2] Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers elegant solutions to these problems.[1] The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing the formation of byproducts.[2] Furthermore, the small reaction volumes at any given time significantly enhance the safety profile, particularly when dealing with toxic or flammable gases like carbon monoxide in hydroformylation. This guide will provide the foundational knowledge and practical protocols to implement these advanced synthetic strategies in your laboratory.

Synthetic Route 1: Hydroformylation of Vinylcyclohexane in Continuous Flow

The hydroformylation of vinylcyclohexane presents a direct and atom-economical route to this compound. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[3] The regioselectivity of this reaction is a critical parameter, with the branched isomer, this compound, being the desired product over the linear isomer, 3-cyclohexylpropanal.

Mechanistic Considerations and Catalyst Selection

Rhodium-based catalysts, particularly those modified with phosphine ligands, are highly effective for hydroformylation, offering high activity and selectivity.[1][4][5] The choice of phosphine ligand is crucial in directing the regioselectivity. For the synthesis of the branched aldehyde from a styrene-like substrate such as vinylcyclohexane, specific ligand design can favor the formation of the desired isomer.[6] The catalytic cycle, broadly accepted for rhodium-phosphine complexes, involves the coordination of the alkene to a rhodium-hydride species, followed by migratory insertion, CO insertion, and finally reductive elimination to yield the aldehyde product.

Experimental Protocol: Continuous Flow Hydroformylation

This protocol is adapted from established procedures for the hydroformylation of styrenes in flow, a close structural analog to vinylcyclohexane.

Materials:

  • Vinylcyclohexane

  • [Rh(CO)₂(acac)] (Rhodium(I) dicarbonyl acetylacetonate)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous, degassed toluene (or other suitable solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure syringe pumps

  • Gas-liquid flow reactor (e.g., a tube-in-tube reactor with a gas-permeable membrane)

  • Heated reaction coil (stainless steel or PFA)

  • Back-pressure regulator

  • Collection vessel

Experimental Setup:

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing Reagent_A Vinylcyclohexane & Catalyst Solution Pump_A Syringe Pump A Reagent_A->Pump_A Syngas Syngas (CO/H₂) Cylinder MFC Mass Flow Controller Syngas->MFC Reactor Gas-Liquid Reactor Pump_A->Reactor MFC->Reactor Heated_Coil Heated Reaction Coil Reactor->Heated_Coil BPR Back-Pressure Regulator Heated_Coil->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous hydroformylation of vinylcyclohexane.

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium precursor and the phosphine ligand in anhydrous, degassed toluene. A typical starting point is a 1:10 molar ratio of [Rh(CO)₂(acac)] to PPh₃.

  • Substrate Solution Preparation: To the catalyst solution, add the desired amount of vinylcyclohexane to achieve the target concentration (e.g., 0.1 M).

  • System Setup: Assemble the flow chemistry system as depicted in the diagram above. Ensure all connections are secure and leak-tested.

  • Reaction Initiation:

    • Pressurize the gas-liquid reactor with syngas to the desired pressure (e.g., 20 bar).

    • Set the temperature of the heated reaction coil (e.g., 65 °C).

    • Begin pumping the substrate/catalyst solution through the system at the desired flow rate (e.g., 0.5 mL/min).

  • Steady State and Collection: Allow the system to reach a steady state before collecting the product. The output stream from the back-pressure regulator is collected in a cooled vessel.

  • In-line Monitoring (Optional): The reaction progress can be monitored in real-time using in-line analytical techniques such as IR or Raman spectroscopy to determine the optimal reaction conditions.[7][8]

  • Work-up and Purification: The collected product mixture can be purified using in-line purification techniques such as scavenger resins to remove the catalyst or by automated flash chromatography.[2][9]

Data Summary: Hydroformylation

The following table provides expected parameters and outcomes based on analogous reactions.

ParameterValueRationale/Justification
Substrate VinylcyclohexaneThe alkene precursor to this compound.
Catalyst [Rh(CO)₂(acac)]A common and effective rhodium precursor.
Ligand Triphenylphosphine (PPh₃)A standard phosphine ligand for hydroformylation.
Catalyst Loading 1-3 mol%A typical catalyst loading for efficient conversion.
Ligand to Metal Ratio 10:1 to 30:1An excess of ligand is often used to maintain catalyst stability and influence selectivity.
Solvent Toluene (anhydrous, degassed)A common non-protic solvent for hydroformylation.
Syngas Pressure 10-30 barHigher pressures increase the concentration of gaseous reactants, driving the reaction forward.
Temperature 60-80 °CBalances reaction rate with catalyst stability and selectivity.
Flow Rate 0.2-1.0 mL/minDetermines the residence time in the reactor.
Expected Yield >80%Based on analogous reactions with styrenes.
Expected Regioselectivity (branched:linear) >10:1Can be optimized by ligand choice and reaction conditions.

Synthetic Route 2: Oxidation of 2-Cyclohexylpropanol in Continuous Flow

An alternative route to this compound is the oxidation of the corresponding secondary alcohol, 2-cyclohexylpropanol. Flow chemistry is particularly well-suited for oxidation reactions, as it allows for precise control of stoichiometry and temperature, which is crucial for preventing over-oxidation to the carboxylic acid.[10]

Mechanistic Considerations and Reagent Selection

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations are widely used for the selective conversion of alcohols to aldehydes and ketones.[10] In this system, a stoichiometric oxidant, such as sodium hypochlorite (NaOCl), regenerates the active oxoammonium ion from the TEMPO radical. Sodium bromide is often used as a co-catalyst.[10]

Experimental Protocol: Continuous Flow TEMPO-Catalyzed Oxidation

This protocol is based on established procedures for the flow oxidation of secondary alcohols.[10][11]

Materials:

  • 2-Cyclohexylpropanol

  • TEMPO

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • High-pressure syringe pumps

  • T-mixer

  • Coil reactor (PFA or stainless steel)

  • Back-pressure regulator

  • Phase separator (for in-line work-up)

  • Collection vessel

Experimental Setup:

G cluster_0 Reagent Delivery cluster_1 Reaction & Quenching cluster_2 Work-up & Collection Reagent_A 2-Cyclohexylpropanol, TEMPO, NaBr in DCM Pump_A Syringe Pump A Reagent_A->Pump_A Reagent_B Aqueous NaOCl Solution Pump_B Syringe Pump B Reagent_B->Pump_B Mixer_1 T-Mixer Pump_A->Mixer_1 Pump_B->Mixer_1 Reactor_Coil Coil Reactor Mixer_1->Reactor_Coil Mixer_2 T-Mixer Reactor_Coil->Mixer_2 Quench_Solution Aqueous NaHCO₃ Pump_C Syringe Pump C Quench_Solution->Pump_C Pump_C->Mixer_2 Phase_Separator Membrane Phase Separator Mixer_2->Phase_Separator Organic_Product Organic Product Stream Phase_Separator->Organic_Product Aqueous_Waste Aqueous Waste Phase_Separator->Aqueous_Waste

Caption: Workflow for the continuous TEMPO-catalyzed oxidation of 2-cyclohexylpropanol.

Procedure:

  • Solution Preparation:

    • Organic Phase: Prepare a solution of 2-cyclohexylpropanol, TEMPO (catalytic amount, e.g., 1 mol%), and sodium bromide (e.g., 10 mol%) in dichloromethane.

    • Aqueous Phase: Use a commercially available sodium hypochlorite solution.

  • System Setup: Assemble the flow chemistry system as shown in the diagram.

  • Reaction Initiation:

    • Set the desired temperature for the coil reactor (e.g., ambient temperature).

    • Begin pumping the organic and aqueous phases at flow rates that will achieve the desired stoichiometry and residence time. The two streams are combined in a T-mixer before entering the reactor coil.

  • In-line Quenching and Work-up:

    • The reaction mixture exiting the reactor is mixed with a stream of saturated aqueous sodium bicarbonate solution to quench any remaining oxidant.

    • The biphasic mixture then enters a membrane-based phase separator to continuously separate the organic product stream from the aqueous waste.

  • Collection: The organic stream containing the this compound product is collected.

  • Analysis: The product can be analyzed by GC-MS or NMR to determine conversion and purity.

Data Summary: Oxidation

The following table provides expected parameters and outcomes for the TEMPO-catalyzed oxidation.[10][11]

ParameterValueRationale/Justification
Substrate 2-CyclohexylpropanolThe secondary alcohol precursor.
Catalyst TEMPOA highly effective and selective catalyst for alcohol oxidation.
Co-catalyst Sodium Bromide (NaBr)Accelerates the catalytic cycle.
Oxidant Sodium Hypochlorite (NaOCl)A readily available and inexpensive stoichiometric oxidant.
Solvent System Dichloromethane/Water (biphasic)Allows for easy separation of the organic product.
Catalyst Loading 0.5-2 mol%Sufficient for efficient catalysis.
Temperature 0-25 °CMild conditions prevent over-oxidation.
Residence Time 5-15 minutesTypically sufficient for high conversion in flow.
Expected Yield >90%High yields are achievable with good control over reaction conditions.[10]
Expected Selectivity >98%Flow chemistry minimizes over-oxidation to the carboxylic acid.

Safety Considerations

  • Hydroformylation: Syngas (CO/H₂) is a toxic and flammable gas mixture. All hydroformylation reactions should be conducted in a well-ventilated fume hood. The use of a flow reactor significantly reduces the volume of gas handled at any given time, inherently improving safety. A back-pressure regulator is essential to maintain the reaction under pressure and prevent gas from escaping.

  • Oxidation: Sodium hypochlorite is a corrosive and oxidizing agent. Appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction can be exothermic, but the excellent heat transfer in a flow reactor mitigates this risk.

In-line Purification and Analysis

A significant advantage of flow chemistry is the ability to integrate purification and analysis steps directly into the workflow.[2]

  • In-line Analysis: Techniques such as FT-IR, Raman, and mass spectrometry can be coupled to the flow reactor to provide real-time data on reaction conversion and selectivity, allowing for rapid optimization.[7][8][12]

  • In-line Purification:

    • Scavenger Resins: Packed-bed reactors containing scavenger resins can be used to remove residual catalyst or byproducts from the product stream.[2]

    • Liquid-Liquid Extraction: Automated liquid-liquid extraction can be performed using membrane-based separators to remove aqueous impurities.

    • Continuous Chromatography: For high-purity requirements, the output of the flow reactor can be directly coupled to an automated flash chromatography system.[9]

Conclusion

The application of continuous flow chemistry to the synthesis of this compound offers substantial benefits in terms of safety, efficiency, and scalability. Both the hydroformylation of vinylcyclohexane and the oxidation of 2-cyclohexylpropanol are highly amenable to this technology. By carefully selecting the appropriate synthetic route and optimizing the reaction parameters in a flow system, researchers can achieve high yields and selectivities for this important aldehyde. The detailed protocols and application notes provided in this guide serve as a comprehensive resource for implementing these advanced synthetic methods.

References

  • Baxendale, I. R., et al. (2011). Syngas-Mediated C–C Bond Formation in Flow: Selective Rhodium-Catalysed Hydroformylation of Styrenes. Synlett, 2011(18), 2648-2652.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • Gladiali, S., & Bayón, J. C. (Eds.). (2003).
  • Naik, P., Garcia-Lacuna, J., O'Neill, P., & Baumann, M. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(9), 1735–1742. Available from: [Link]

  • Webb, D., & Jamison, T. F. (2010). Continuous Flow Suzuki-Miyaura Couplings in the Presence of a Palladium Nanoparticle Catalyst.
  • Wikipedia. (n.d.). Hydroformylation. In Wikipedia. Retrieved from: [Link]

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.
  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893.
  • Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis: march of the machines.
  • Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55-64.
  • Pastre, J. C., Browne, D. L., & Ley, S. V. (2013). The application of flow chemistry to the synthesis of natural products. Chemical Society Reviews, 42(21), 8849-8869.
  • Hartman, R. L., McMullen, J. P., & Jensen, K. F. (2011). Deciding whether to go with the flow: evaluating the merits of flow reactors for synthesis.
  • Breit, B., & Seiche, W. (2001).
  • Cole-Hamilton, D. J. (2003). Homogeneous catalysis—new approaches to catalyst separation, recovery, and recycling. Science, 299(5613), 1702-1706.
  • Thomson, C., et al. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. Available from: [Link]

  • Vapourtec. (n.d.). Automation of Flow Chemistry reactions. Retrieved from: [Link]

  • Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels. (2021). ChemSusChem.
  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.
  • Buchwald, S. L., et al. (2016). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society, 138(40), 13111-13114.
  • Chikkali, S. H., et al. (2022). Hydroformylation of olefins by metals other than rhodium. Journal of Organometallic Chemistry, 960, 122231.
  • O'Brien, A. G., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), e53372.
  • Baumann, M., & Baxendale, I. R. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1626-1647.
  • Wang, X., et al. (2019). Copper/TEMPO-catalyzed continuous aerobic alcohol oxidation in a micro-packed bed reactor. Reaction Chemistry & Engineering, 4(7), 1279-1285.
  • Borrajo-Calleja, G. M., et al. (2004). Clean Oxidation of Alcohols in a Trickle-Bed Reactor with Liquid Flow Modulation. Industrial & Engineering Chemistry Research, 43(19), 6039-6046.
  • Bédard, A. C., & Côté, A. (2020). Digitising chemical synthesis in automated and robotic flow.
  • Welch, C. J., et al. (2014). Online Analysis of Flowing Streams Using Microflow HPLC. Organic Process Research & Development, 18(11), 1441-1450.
  • Vapourtec. (n.d.). Gas liquid reactor. Retrieved from: [Link]

  • Copper/TEMPO-catalyzed continuous aerobic alcohol oxidation in a micro-packed bed reactor. (2019). Reaction Chemistry & Engineering.
  • Continuous flow hydroformylation of alkenes in supercritical fluid-ionic liquid biphasic systems. (2005).
  • Deadman, B. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering.
  • Capaldo, L., Wen, Z., & Noël, T. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(12), 3046-3068.
  • Microsaic Systems. (n.d.). On-line flow reaction monitoring of a Wittig reaction using deployable mass detection. Retrieved from: [Link]

  • Naik, P., Garcia-Lacuna, J., O'Neill, P., & Baumann, M. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. Available from: [Link]

  • Clark, T. P., et al. (2006). Rhodium/Phospholane-Phosphite Catalysts Give Unusually High Regioselectivity in the Enantioselective Hydroformylation of Vinyl Arenes.

Sources

Scale-Up Synthesis of 2-Cyclohexylpropanal: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth analysis for the successful scale-up synthesis of 2-cyclohexylpropanal. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document emphasizes not just the procedural steps but the underlying chemical principles and safety considerations crucial for transitioning from laboratory to pilot-plant or industrial scale production.

Introduction: The Significance of this compound

This compound is a valuable aldehyde intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structural motif, featuring a cyclohexyl group adjacent to a propanal moiety, makes it a key building block for complex molecular architectures. Given its industrial relevance, the development of a robust, safe, and scalable synthetic route is of paramount importance.

This application note details a reliable two-step synthesis commencing with a Grignard reaction to form the precursor alcohol, 2-cyclohexylpropanol, followed by a selective oxidation to yield the target aldehyde, this compound. We will explore various oxidation methodologies, providing a comparative analysis to justify the selection of the most suitable method for scale-up.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

  • Grignard Reaction: The formation of the carbon-carbon bond is accomplished via the nucleophilic addition of a cyclohexyl Grignard reagent to propanal. This classic organometallic reaction is highly efficient for creating the desired 2-cyclohexylpropanol intermediate.

  • Oxidation: The secondary alcohol, 2-cyclohexylpropanol, is then oxidized to the corresponding aldehyde, this compound. The choice of oxidant and reaction conditions is critical at this stage to prevent over-oxidation to the carboxylic acid and to ensure a high-purity product.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A Cyclohexyl Bromide + Mg B Cyclohexylmagnesium Bromide A->B Formation D 2-Cyclohexylpropanol B->D Addition C Propanal C->D Addition E 2-Cyclohexylpropanol G This compound E->G Oxidation F Oxidizing Agent F->G Oxidation Swern_Oxidation_Workflow cluster_prep Preparation cluster_activation Activation cluster_oxidation Oxidation cluster_workup Work-up A Cool Oxalyl Chloride in DCM to -78°C B Add DMSO in DCM A->B C Stir for 15 min B->C D Add 2-Cyclohexylpropanol in DCM C->D E Stir for 1 hour D->E F Add Triethylamine E->F G Warm to RT F->G H Aqueous Work-up G->H

Caption: Workflow for the Swern Oxidation of 2-Cyclohexylpropanol.

PART 3: Purification and Characterization

Purification by Fractional Distillation

The crude this compound is purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Procedure:

  • The crude product is transferred to a distillation flask equipped with a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

  • The system is evacuated to a pressure of approximately 10-20 mmHg.

  • The flask is heated gently. The fraction boiling at the appropriate temperature is collected. The boiling point of this compound is approximately 85-90 °C at 15 mmHg.

Analytical Characterization

The purity and identity of the final product should be confirmed by standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • ¹H NMR Spectroscopy: To confirm the structure of this compound. Expected signals include a doublet for the aldehydic proton around 9.6 ppm, a multiplet for the proton alpha to the carbonyl and the cyclohexyl ring, and signals for the cyclohexyl and methyl protons in the upfield region.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group. A strong characteristic C=O stretching vibration is expected around 1725 cm⁻¹.

Safety and Handling

Grignard Reaction:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.

  • Flammable Solvents: THF and diethyl ether are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

Swern Oxidation:

  • Cryogenic Temperatures: The reaction must be maintained at low temperatures (-78 °C) to ensure the stability of the reactive intermediates and to control the reaction rate.

  • Toxic and Malodorous Byproducts: The reaction produces carbon monoxide (toxic) and dimethyl sulfide (malodorous). All operations must be performed in an efficient fume hood.

  • Reagent Handling: Oxalyl chloride is corrosive and reacts violently with water. It should be handled with care.

References

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: 2-Cyclohexylpropanal Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting for 2-Cyclohexylpropanal

Introduction & Compound Profile

User Context: You are working with This compound (CAS: 2109-22-0), a critical intermediate in the synthesis of pharmaceuticals and fragrance compounds (e.g., cyclamen aldehyde derivatives).

The Challenge: This molecule presents a dual challenge:

  • Oxidative Instability: Like most

    
    -branched aldehydes, it is prone to auto-oxidation, rapidly forming 2-cyclohexylpropionic acid .
    
  • Thermal Sensitivity: With a boiling point of ~203°C (at 760 mmHg), atmospheric distillation often leads to thermal degradation or aldol condensation.

This guide provides self-validating protocols to isolate high-purity material (>98%) while mitigating decomposition.

Chemical Purification: The Bisulfite Adduct Method

Best For: Removing non-aldehyde impurities (alcohols, esters, alkanes) when distillation is insufficient or to avoid thermal stress.

Mechanism of Action

Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon to form a water-soluble sulfonate salt (the adduct).[1] Impurities remain in the organic phase, while the aldehyde is sequestered in the aqueous phase.
Standard Operating Procedure (SOP)
  • Formation: Dissolve crude this compound in 2 volumes of Ethanol . Add 1.5 equivalents of saturated aqueous

    
    . Stir vigorously for 2-4 hours.
    
  • Separation: Wash the aqueous phase (containing the adduct) with diethyl ether to remove non-aldehyde organic impurities.

  • Regeneration: Treat the aqueous phase with sodium bicarbonate (

    
    ) or dilute NaOH to pH 10-12.
    
  • Extraction: Extract the liberated aldehyde into dichloromethane (DCM).

Troubleshooting & FAQs

Q: The bisulfite adduct is not precipitating. Is the reaction failing? A: Not necessarily. This compound is sterically hindered at the


-position. The adduct may remain soluble in the water/ethanol mix.
  • Correction: Do not rely on filtration. Perform a liquid-liquid extraction . The adduct will be in the aqueous layer.[1][2] Wash this layer with ether, then regenerate.

Q: My recovery yield is low (<40%) after regeneration. Why? A: You likely used a base that was too strong (e.g., concentrated NaOH) or heated the mixture.

  • Root Cause: Strong bases can trigger aldol condensation or the Cannizzaro reaction, destroying your product.

  • Correction: Use saturated Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) for regeneration at room temperature.
Workflow Visualization

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 + Ethanol Start->Bisulfite Nucleophilic Attack PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Contains Adduct) PhaseSep->AqLayer Target Adduct Regen Regeneration (Add NaHCO3, pH 10) AqLayer->Regen Base Hydrolysis FinalExt DCM Extraction & Drying Regen->FinalExt Recover Product

Figure 1: Logic flow for the chemical isolation of this compound via bisulfite adducts.

Physical Purification: Vacuum Distillation

Best For: Large-scale purification and removal of high-boiling polymers.

Thermodynamic Data

Distilling at atmospheric pressure (760 mmHg) is NOT recommended due to the high boiling point (~203°C). You must use reduced pressure.

Table 1: Boiling Point Estimations for this compound

Pressure (mmHg)Estimated Boiling Point (°C)Risk Level
760 (Atm) ~203°CCRITICAL (Decomposition)
20 ~95 - 100°CModerate
5 ~70 - 75°COptimal
1 ~50 - 55°CLow
Troubleshooting & FAQs

Q: The distillate is cloudy or has an acidic smell. A: This indicates "bumping" of the pot residue or co-distillation of 2-cyclohexylpropionic acid.

  • Correction:

    • Pre-wash: Wash the crude material with 5%

      
      before distillation to remove free acids.
      
    • Vigreux Column: Use a 10-15 cm Vigreux column to prevent splash-over.

Q: The product is polymerizing in the flask (turning into a dark gum). A: Aldehydes can polymerize under heat if trace acid or base is present.

  • Correction: Ensure the glassware is acid-free (base-washed). Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1% w/w) to the distillation flask to inhibit oxidative polymerization during heating.

Distillation Logic Tree

DistillationLogic Start Crude Material AcidCheck Contains Acid? Start->AcidCheck Wash Wash w/ 5% NaHCO3 AcidCheck->Wash Yes VacSetup Setup Vacuum (<10 mmHg) AcidCheck->VacSetup No Wash->VacSetup TempCheck Head Temp > 100°C? VacSetup->TempCheck Good Collect Fraction TempCheck->Good No (Stable) Stop STOP: Increase Vacuum TempCheck->Stop Yes (Risk)

Figure 2: Decision matrix for safe vacuum distillation of heat-sensitive aldehydes.

Storage & Stability Protocols

Even after purification, this compound will degrade if stored improperly.

Protocol:

  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Temperature: Store at 2-8°C.

  • Stabilizers: For long-term storage (>1 month), add 0.1% Hydroquinone or BHT to prevent radical auto-oxidation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Institute of Standards and Technology (NIST). (2023). This compound Thermophysical Properties. NIST Chemistry WebBook, SRD 69.

  • Furniss, B. S., et al. (1989). Techniques for the purification of aldehydes. In Vogel's Textbook of Practical Organic Chemistry.

Sources

Overcoming low reactivity of 2-Cyclohexylpropanal in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyclohexylpropanal Synthesis & Reactivity

Case ID: 2-CHP-SYNTH-001 Status: Active Subject: Overcoming Steric Hindrance and Side Reactions in this compound Functionalization

Executive Summary: The "Steric Wall"

User Query: "Why is this compound failing to react in standard nucleophilic additions, or yielding reduction byproducts?"

Technical Diagnosis: this compound presents a unique "perfect storm" of steric hindrance. It features an aldehyde group attached to a secondary carbon (


-branching), which is further attached to a bulky cyclohexyl ring.
  • Cone Angle: The effective cone angle around the carbonyl carbon is significantly wider than linear aliphatic aldehydes (e.g., nonanal).

  • Trajectory Blockade: The Bürgi-Dunitz trajectory (107° approach angle) is partially occluded by the

    
    -protons of the cyclohexyl ring and the 
    
    
    
    -methyl group.

This guide provides high-fidelity protocols to bypass these kinetic barriers using Lewis Acid activation and specific organometallic modifiers.

Module A: C-N Bond Formation (Reductive Amination)

Issue: Standard reductive amination (using


 or 

in MeOH/DCE) yields <30% conversion or stalls at the carbinolamine stage due to poor imine formation.

The Solution: Titanium(IV) Isopropoxide Mediation Standard dehydrating agents (


) are insufficient for sterically hindered substrates. Titanium(IV) isopropoxide, 

, acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine.
Protocol: Ti-Mediated Reductive Amination

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Argon, combine the amine and this compound (neat or in minimal dry THF).

  • Titanium Addition: Add

    
     dropwise. Note: The solution may warm slightly and change viscosity.
    
  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR. Disappearance of the C=O stretch (

      
      ) and appearance of C=N (
      
      
      
      ) indicates readiness.
  • Reduction: Dilute with absolute EtOH (if neat). Cool to 0°C. Add

    
     portion-wise.
    
  • Workup (Critical): The reaction will form a titanium emulsion. Quench by adding 2M NaOH or water. A white precipitate (

    
    ) will form. Filter through a Celite pad to remove titanium salts before extraction.
    

Ti_Mechanism Start Aldehyde + Amine Ti_Add Add Ti(OiPr)4 (Lewis Acid Activation) Start->Ti_Add Steric barrier Imine Ti-Complexed Imine (Water Scavenged) Ti_Add->Imine Dehydration Red NaBH4 Reduction Imine->Red Hydride Transfer End Secondary Amine Red->End Hydrolysis

Figure 1: The Titanium(IV) Isopropoxide workflow bypasses the equilibrium stall by chemically sequestering water.

Module B: C-C Bond Formation (Grignard/Organolithium)

Issue: Addition of Grignard reagents (R-MgBr) yields the primary alcohol (reduction product) instead of the secondary alcohol (addition product).

Root Cause: With hindered aldehydes, the rate of nucleophilic addition (


) slows down. If the Grignard reagent has 

-hydrogens (e.g., isopropylmagnesium bromide), the reagent acts as a hydride donor via a 6-membered transition state (Meerwein-Ponndorf-Verley reduction), reducing the aldehyde to 2-cyclohexylpropanol.

The Solution: Organocerium Reagents (Imamoto Conditions) Cerium(III) chloride (


) suppresses basicity and enhances nucleophilicity.
Troubleshooting Table: Nucleophilic Addition
SymptomDiagnosisCorrective Action
Product is Primary Alcohol

-Hydride elimination from Grignard.
Use

:
Pre-stir anhydrous

with THF for 2h, then add R-Li or R-MgX at -78°C.
No Reaction / Recovery of SM Enolization of aldehyde (acting as acid).Switch to Organolithium: Run at -78°C to favor kinetic addition over deprotonation.
Epimerization of

-center
Basic conditions caused racemization.Avoid warming: Quench at low temp (-78°C to -20°C) with acetic acid/THF solution.
Protocol: Cerium-Mediated Addition
  • Drying: Dry

    
     at 140°C under high vacuum (0.1 mmHg) for 2 hours. This is critical; wet Cerium kills the reagent.
    
  • Slurry: Suspend dry

    
     (1.5 equiv) in THF and stir for 2 hours (forms a white slurry).
    
  • Transmetallation: Cool to -78°C. Add Organolithium or Grignard (1.5 equiv). Stir for 30 mins.

  • Addition: Add this compound (1.0 equiv) in THF dropwise.

  • Quench: Acidic workup to break the Ce-alkoxide.

Module C: Stability & Handling (FAQs)

Q: My this compound purity dropped from 98% to 85% overnight. What happened? A: Like many


-branched aldehydes, this molecule is prone to autoxidation to the carboxylic acid (2-cyclohexylpropanoic acid) upon exposure to air.
  • Fix: Store under Argon/Nitrogen at 4°C. If acid is present, wash with saturated

    
     solution before use.
    

Q: Can I use L-Proline for asymmetric organocatalysis with this substrate? A: No. Secondary amines (like proline) are often too sterically hindered to form the enamine intermediate effectively with


-branched aldehydes.
  • Fix: Use primary amine catalysts (e.g., MacMillan's imidazolidinone salts or simple chiral diamines) which are less sterically demanding.

Mechanistic Visualization

The following diagram illustrates why standard nucleophiles fail and how Lewis Acids (LA) open the "gate."

Steric_Gate Aldehyde This compound (Target) Nu_Standard Standard Nucleophile (Grignard/Amine) Aldehyde->Nu_Standard Repulsion (Steric Clash) Nu_Activated Activated Complex (Aldehyde + Ti/Ce) Aldehyde->Nu_Activated Lewis Acid Coordination (Bond Polarization) Product Adduct Nu_Activated->Product Successful Attack

Figure 2: Lewis Acid coordination (Ti or Ce) pulls electron density, making the carbonyl carbon sufficiently electrophilic to overcome the steric repulsion of the cyclohexyl ring.

References

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Presence of Titanium(IV) Isopropoxide." Journal of Organic Chemistry, 60(15), 4928-4929. Link

    • Note: Defines the standard protocol for hindered carbonyls.
  • Organocerium Reagents (Suppression of Reduction)

    • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link

    • Note: Establishes the utility of CeCl3 for 1,2-addition to hindered systems.
  • Steric Hindrance in Aldehydes: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 9: Nucleophilic Addition to the Carbonyl Group. Note: General grounding on Bürgi-Dunitz trajectory and steric blocking.

Technical Support Hub: 2-Cyclohexylpropanal Reactivity & Solvent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-CP-ALDK CAS: [Generic Classification:


-Branched Aldehyde]
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary

2-Cyclohexylpropanal presents a unique dual-challenge in synthesis: steric hindrance (due to the


-cyclohexyl and 

-methyl groups) and stereochemical lability (due to the acidic

-proton).

This guide addresses how solvent choice dictates the thermodynamic and kinetic outcomes of your experiments. Unlike simple aldehydes, this compound requires a rigorous solvent strategy to balance reactivity against racemization and auto-oxidation.

Module 1: Troubleshooting Reaction Kinetics

Q: Why are my nucleophilic additions (Grignard/Hydride reduction) stalling or returning low yields?

Diagnosis: The bulky cyclohexyl group adjacent to the carbonyl creates a "steric wall," impeding the trajectory of incoming nucleophiles (Bürgi-Dunitz angle). If you are using a solvent that heavily solvates your nucleophile, the effective size of the nucleophile increases, making attack energetically unfavorable.

Technical Resolution: Switch to Polar Aprotic Solvents with low solvation energy for anions.

  • The Mechanism: In protic solvents (MeOH,

    
    ), nucleophiles are surrounded by a "cage" of hydrogen-bonded solvent molecules. The nucleophile must shed this cage to attack the carbonyl, raising the activation energy (
    
    
    
    ).
  • The Fix: Use solvents like THF (Tetrahydrofuran) or DCM (Dichloromethane) . In these media, the nucleophile is relatively "naked" and more reactive.

  • Critical Adjustment: For organometallics (Grignard/Lithium), use Diethyl Ether or THF . The oxygen atoms coordinate the metal cation (

    
     or 
    
    
    
    ), leaving the carbanion exposed and highly reactive to overcome the steric hindrance of the cyclohexyl group.
Solvent ClassRepresentative SolventsInteraction with NucleophileSuitability for this compound
Polar Protic Water, Methanol, EthanolStrong H-bonding (Solvation Cage)Poor (Reduces rate, promotes racemization)
Polar Aprotic DMSO, DMF, AcetoneSolvates Cations, leaves Anions "Naked"High (Accelerates

and Additions)
Non-Polar Hexane, TolueneWeak/Van der WaalsModerate (Good for stability, slower rates)
Ethereal THF, Diethyl EtherCoordinates Cations (Lewis Basic)Excellent (Best for Organometallics)

Module 2: Stereochemical Integrity (Racemization)

Q: I started with enantiopure this compound, but my product is racemic. What happened?

Diagnosis: You likely used a Polar Protic Solvent or a solvent containing trace bases/acids. The


-proton in this compound is acidic (

). Solvents that support hydrogen bond networks facilitate the removal of this proton, leading to an achiral enol/enolate intermediate.

The Pathway:

  • Deprotonation: Base removes the

    
    -H.[1]
    
  • Planarization: The carbon rehybridizes from

    
     to 
    
    
    
    (Enolate). The stereoinformation is lost.
  • Reprotonation: The proton returns from either face, resulting in a racemic mixture.

Technical Resolution:

  • Solvent Choice: Use non-polar solvents (Toluene, Hexane) or non-enolizable polar aprotic solvents (DCM) for reactions not requiring strong bases.

  • Temperature Control: Enolization is temperature-dependent. Perform reactions at -78°C to 0°C to kinetically inhibit proton transfer.

  • Organocatalysis Note: If performing

    
    -functionalization (e.g., chlorination), Acetone  is surprisingly effective.[2] Despite being a ketone, it allows for high enantioselectivity in amine-catalyzed pathways by stabilizing the specific transition states without promoting background racemization [1].
    
Visualizing the Risk: Solvent-Assisted Enolization

Enolization Aldehyde Chiral This compound (sp3 Alpha-Carbon) Transition H-Bond Stabilized Transition State Aldehyde->Transition Base/Solvent Interaction Solvent Polar Protic Solvent (e.g., MeOH) Solvent->Transition Facilitates H-Transfer Enol Achiral Enol/Enolate (Planar sp2) Transition->Enol Deprotonation Racemic Racemic Mixture (50:50 R/S) Enol->Racemic Reprotonation (From Top/Bottom)

Figure 1: Mechanism of solvent-assisted racemization. Protic solvents lower the barrier for enol formation, destroying chirality.

Module 3: Stability & Auto-Oxidation

Q: My aldehyde is showing a carboxylic acid peak in NMR after storage. Is the solvent responsible?

Diagnosis: Yes. This compound is susceptible to Radical Auto-Oxidation . Ethereal solvents (THF, Diethyl Ether) often contain dissolved oxygen or trace peroxides that initiate a radical chain reaction, converting the aldehyde to 2-cyclohexylpropanoic acid.

Technical Resolution:

  • Degassing: Always sparge solvents with Argon or Nitrogen for 15 minutes prior to dissolving the aldehyde.

  • Solvent Selection for Storage: Do NOT store in ethers. Use Anhydrous Toluene or DCM if solution storage is necessary.

  • Radical Scavengers: If using ethers for reaction, ensure they are distilled from Sodium/Benzophenone or passed through activated alumina to remove peroxides.

Standardized Protocol: Nucleophilic Addition (Grignard)

Objective: Addition of Methylmagnesium Bromide to this compound with minimal racemization.

Reagents:

  • This compound (1.0 equiv)

  • MeMgBr (1.2 equiv, 3.0 M in Ether)

  • Solvent: Anhydrous THF (inhibitor-free) or Diethyl Ether.

Workflow:

  • Solvent Prep: Flame-dry all glassware under vacuum. Purge with Argon.

  • Dissolution: Dissolve this compound in Anhydrous THF (

    
     concentration).
    
    • Why? THF coordinates

      
      , increasing the nucleophilicity of the methyl group to overcome the cyclohexyl steric hindrance [2].
      
  • Cooling: Cool the solution to -78°C .

    • Why? Low temperature prevents the Grignard reagent from acting as a base (deprotonating the

      
      -position), ensuring it acts as a nucleophile instead.
      
  • Addition: Add MeMgBr dropwise over 20 minutes.

  • Quench: Quench with saturated aqueous

    
     at low temperature.
    
    • Why? Prevents heat generation that could cause acid-catalyzed racemization or dehydration of the resulting alcohol.

Decision Logic: Solvent Selection Guide

Use this flow to select the correct solvent based on your specific experimental goal.

SolventSelection Start Experimental Goal Q1 Is the reaction Nucleophilic Addition? Start->Q1 Q2 Is the nucleophile charged (Grignard/Lithium)? Q1->Q2 Yes Q3 Is the goal Alpha-Functionalization? Q1->Q3 No Solv1 Use Anhydrous THF or Ether (Coordinates Cation) Q2->Solv1 Yes Solv2 Use DCM or Toluene (Avoids Solvation Cage) Q2->Solv2 No Solv3 Use Acetone or CHCl3 (Organocatalysis Compatible) Q3->Solv3 Yes Q4 Is it for Storage/Stability? Q3->Q4 No Solv4 Use Hexane or Toluene (Degassed, under Ar) Q4->Solv4 Yes

Figure 2: Solvent selection decision tree for this compound workflows.

References

  • ACS Publications. (2005).[3] Direct and Enantioselective Organocatalytic

    
    -Chlorination of Aldehydes. Journal of the American Chemical Society.[4] Link
    
  • OpenStax. (2023). Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. Link

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.[1] Link

  • Chemistry LibreTexts. (2021). Enolization of Aldehydes and Ketones. Link

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for 2-Cyclohexylpropanal Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Fit

2-Cyclohexylpropanal (CAS: 2109-22-0) , often utilized in the fragrance industry for its fresh, green, muguet-like olfactory profile, presents a classic analytical dichotomy.[1][2] As a saturated aliphatic aldehyde, it possesses moderate volatility (BP ~203°C) but lacks a strong UV chromophore.[1][2]

This guide objectively compares the two dominant methodologies for its quantification:

  • GC-FID (Gas Chromatography - Flame Ionization Detection): The industry standard for raw material assay and high-concentration quality control.[1][2]

  • HPLC-UV (High-Performance Liquid Chromatography) with DNPH Derivatization: The preferred alternative for trace analysis, stability indicating methods (SIM), and complex matrices where thermal stress must be minimized.[1][2]

Technical Comparison: GC-FID vs. HPLC-DNPH

The following table synthesizes performance metrics based on standard laboratory workflows for aliphatic aldehydes.

FeatureMethod A: GC-FIDMethod B: HPLC-UV (DNPH)
Primary Application Purity Assay (>95%), Raw Material QCTrace Impurity (<0.1%), Environmental Monitoring
Principle Volatility-based separation; Carbon countingChemical derivatization; UV absorption at 360 nm
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction, Incubation, Extraction)
Limit of Quantitation Moderate (10–50 ppm)Excellent (1–10 ppb)
Selectivity High (for volatiles)High (specific to carbonyls)
Throughput High (<20 min/sample)Low (>45 min/sample incl.[1] prep)
Risk Factor On-column oxidation/thermal degradationIncomplete derivatization reaction
Decision Framework

Use the following logic to select the appropriate validation path for your specific need.

MethodSelection Start Start: Define Analytical Goal Matrix Is the Matrix Complex? (e.g., Biological, Air, Finished Cream) Start->Matrix Conc Target Concentration? Matrix->Conc No (Raw Material) HPLC Select HPLC-UV (DNPH Derivatization) Matrix->HPLC Yes Thermal Is Sample Thermally Unstable? Conc->Thermal Low (<0.1%) GC Select GC-FID (Direct Injection) Conc->GC High (>0.1%) Thermal->GC No Thermal->HPLC Yes

Figure 1: Decision tree for selecting the analytical approach based on matrix complexity and sensitivity requirements.

Method A: GC-FID (The Gold Standard for Assay)

Expert Insight: For this compound, GC-FID is superior for routine QC because the molecule is thermally stable enough to survive the injector port (unlike some polyunsaturated aldehydes).[1] The lack of sample preparation reduces the error budget significantly.[1][2]

Instrumental Conditions[1][2][3][4]
  • Column: Capillary fused silica, 30m x 0.25mm ID, 0.25µm film (Phase: 5%-phenyl-methylpolysiloxane, e.g., DB-5 or HP-5).[1][2]

  • Carrier Gas: Helium or Hydrogen (Constant flow: 1.2 mL/min).[1][2]

  • Inlet: Split mode (Split ratio 50:1 to 100:1).[1][2] Temp: 250°C.[1][2]

  • Detector (FID): Temp: 280°C. H2 flow: 30 mL/min; Air flow: 400 mL/min.[1][2]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 220°C

    • Final: 220°C (Hold 5 min)

Validation Protocol (per ICH Q2(R2))
Specificity & System Suitability

You must demonstrate separation between the analyte and its primary oxidation product, 2-cyclohexylpropanoic acid .[1][2]

  • Protocol: Inject a standard mix containing this compound, 2-cyclohexylpropanoic acid, and the internal standard (e.g., dodecane).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all peaks. Tailing factor (
    
    
    
    ) < 1.2.[1][2]
Linearity
  • Range: 80% to 120% of target concentration (e.g., if target is 10 mg/mL, range is 8–12 mg/mL).

  • Points: Minimum 5 concentration levels.

  • Metric:

    
    ; Residual plot must show random distribution.[1][2]
    

Method B: HPLC-UV via DNPH (The Trace Solution)

Expert Insight: this compound has negligible UV absorbance above 210 nm.[1][2] To detect it sensitively without interference from solvents, we exploit the carbonyl-specific reaction with 2,4-Dinitrophenylhydrazine (DNPH).[1][2] This converts the aldehyde into a hydrazone chromophore absorbing strongly at 360 nm.[1][2]

Reaction Mechanism[1][2]

DNPH_Reaction Aldehyde This compound (No UV Abs) Reaction Acid Catalysis (- H2O) Aldehyde->Reaction DNPH 2,4-DNPH (Reagent) DNPH->Reaction Hydrazone This compound-2,4-DNP (UV Max: 360 nm) Reaction->Hydrazone

Figure 2: Derivatization mechanism converting the non-UV-active aldehyde into a stable, UV-active hydrazone.[1][2]

Derivatization Protocol[1][2]
  • Reagent: Prepare 0.1% DNPH in acidified acetonitrile (approx. 0.1M HCl).[1][2]

  • Reaction: Mix 1 mL sample + 1 mL DNPH reagent.

  • Incubation: 60°C for 20 minutes (sealed vial).

  • Quench: Cool to room temp; dilute with mobile phase.

HPLC Conditions[1][2][3]
  • Column: C18 (Reverse Phase), 150mm x 4.6mm, 3.5µm or 5µm.[2]

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV/Vis at 360 nm .[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

Critical Validation Parameters (ICH Q2(R2) Focus)

The 2024 revision of ICH Q2 emphasizes "fitness for purpose."[1][2] Below are the critical parameters required for a regulatory-compliant validation report.

Accuracy (Recovery)

Since pure this compound is available, accuracy is assessed via Spike Recovery .[1][2]

  • Protocol: Spike the analyte into a blank matrix (e.g., ethanol or placebo cream) at 80%, 100%, and 120% levels.

  • Triplicate: Perform 3 replicates per level (Total 9 determinations).

  • Acceptance: Mean recovery 98.0% – 102.0% (GC-FID) or 95.0% – 105.0% (HPLC-DNPH).[1][2]

Robustness (DoE Approach)

Do not rely on "one-factor-at-a-time" testing.[1][2]

  • GC-FID Variable: Vary Initial Oven Temp (±5°C) and Flow Rate (±10%).

  • HPLC Variable: Vary Mobile Phase pH (±0.2 units) and Column Temp (±5°C).

  • Goal: Demonstrate that system suitability (Resolution) remains acceptable (

    
    ) under these shifts.
    
Stability of Solution

Aldehydes oxidize in solution.[1][2]

  • Experiment: Inject the standard solution at T=0, 4h, 12h, and 24h.

  • Check: Look for the emergence of the carboxylic acid peak.[2]

  • Storage: If degradation >2% is observed at 24h, the method must mandate "Freshly Prepared" standards or amber glassware usage.

References

  • International Council for Harmonisation (ICH). (2024).[1][2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1][2] [Link]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 95560, this compound.[1][2] PubChem.[1][2][4] [Link]

  • Shimadzu Application News. (2017). Analysis of Aldehydes/Ketones by HPLC (DNPH Method).[Link]

  • Phenomenex. (2025).[1][2] GC vs. HPLC: What Sets These Methods Apart.[Link]

Sources

Spectroscopic Comparison Guide: 2-Cyclohexylpropanal and Functional Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclohexyl-Alkyl Scaffold in Drug Design

2-Cyclohexylpropanal (CAS 2109-22-0) is more than a fragrance ingredient; in medicinal chemistry, it serves as a critical "lipophilic anchor." The structural motif—a cyclohexyl ring coupled with a branched alkyl chain—is frequently employed to optimize the Fsp3 (fraction of sp3 hybridized carbons) of drug candidates, enhancing metabolic stability and solubility compared to planar phenyl analogs.

This guide provides a technical comparison of this compound against its primary redox derivatives: 2-Cyclohexylpropanol (Reduction Product) and 2-Cyclohexylpropanoic Acid (Oxidation Product). We focus on spectroscopic markers (NMR, IR, MS) that allow researchers to definitively monitor these transformations during synthesis.

Compound Ecosystem & Structural Logic

The transition from aldehyde to alcohol or acid represents a standard redox ladder. However, the steric bulk of the cyclohexyl group at the


-position introduces specific spectroscopic splitting patterns and shifts that are diagnostic for this scaffold.
CompoundRoleKey Chemical Feature
This compound Parent/Intermediate Electrophilic Carbonyl; Sensitive to oxidation.
2-Cyclohexylpropanol Reduction Target Nucleophilic Hydroxyl; H-bond donor.
2-Cyclohexylpropanoic Acid Oxidation Target Acidic Proton; pH-dependent solubility.[1]

Spectroscopic Deep Dive

A. Infrared (IR) Spectroscopy: Functional Group Tracking

IR is the most rapid method for monitoring reaction completion. The disappearance of the Fermi resonance doublet is the "go-to" signal for the loss of the aldehyde functionality.

FeatureThis compound (Aldehyde)2-Cyclohexylpropanol (Alcohol)2-Cyclohexylpropanoic Acid (Acid)
C=O[1][2] Stretch 1720–1730 cm⁻¹ (Strong, Sharp)Absent1700–1710 cm⁻¹ (Broad, Strong)
O-H Stretch Absent3300–3400 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Very Broad, "Beard")
C-H (Aldehyde) 2720 & 2820 cm⁻¹ (Fermi Doublet)AbsentAbsent
Fingerprint Skeletal vibrations < 1400 cm⁻¹C-O stretch ~1050 cm⁻¹C-O stretch ~1210–1320 cm⁻¹

Analyst Note: When reducing the aldehyde to the alcohol, watch for the complete vanishing of the 1725 cm⁻¹ peak. Any residual peak here indicates incomplete reduction or re-oxidation.

B. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.[3] The steric crowding around the C2 position (the


-carbon) creates distinct coupling patterns.
¹H NMR Diagnostic Signals (400 MHz, CDCl₃)
  • Aldehyde (Parent): The signal at 9.6 ppm (d, J ≈ 2-3 Hz) is characteristic. It is a doublet due to coupling with the single

    
    -proton.
    
  • Alcohol (Derivative): The aldehyde proton disappears. A new signal appears at 3.4–3.6 ppm (d, J ≈ 6 Hz) corresponding to the -CH₂OH protons.

  • Acid (Derivative): A very broad singlet appears at 10.0–12.0 ppm (COOH), often exchangeable with D₂O.

¹³C NMR Chemical Shifts[4][5][6]
  • Carbonyl Carbon:

    • Aldehyde: ~204 ppm

    • Acid: ~180 ppm

    • Alcohol: Absent (replaced by C-O carbon at ~65 ppm )

C. Mass Spectrometry (MS) Fragmentation

The fragmentation of this compound is driven by


-cleavage and McLafferty rearrangements due to the 

-hydrogens available on the cyclohexyl ring.[1]

MS_Fragmentation Fig 1: Primary MS Fragmentation Pathways for this compound M_ion Molecular Ion [M]+ m/z 140 Alpha_Cleavage Alpha Cleavage Loss of Cyclohexyl/Alkyl M_ion->Alpha_Cleavage -CHO (29) McLafferty McLafferty Rearrangement (Gamma-H Transfer) M_ion->McLafferty Rearrangement Peak_95 m/z 95 (Loss of CHO + H) Alpha_Cleavage->Peak_95 Peak_55 Base Peak m/z 55 (C4H7+) McLafferty->Peak_55 Fragmentation

Figure 1: The cyclohexyl ring facilitates specific rearrangements, distinguishing it from linear aldehyde isomers.

Experimental Protocols

Workflow 1: Synthesis via Hydrogenation

The most common route to this compound is the selective hydrogenation of


-methylcinnamaldehyde . This reduces the alkene and the aromatic ring while preserving the aldehyde (requires careful catalyst selection).

Synthesis_Workflow Fig 2: Selective Hydrogenation Protocol Start Start: alpha-Methylcinnamaldehyde Step1 Step 1: Hydrogenation Cat: Pd/C or Rh/Al2O3 H2 (50-100 psi), 60°C Start->Step1 Check1 Checkpoint 1: NMR Disappearance of Olefinic H (6.5-7.5 ppm) Disappearance of Aromatic H Step1->Check1 Step2 Step 2: Purification Fractional Distillation (bp ~80°C @ 10 mmHg) Check1->Step2 If pure End Product: This compound Step2->End

Figure 2: Synthesis pathway converting the aromatic precursor to the saturated cyclohexyl aldehyde.

Protocol: Borohydride Reduction (Aldehyde Alcohol)

Use this protocol to generate the alcohol standard for comparison.

  • Setup: Dissolve this compound (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.

  • Addition: Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise over 10 minutes.

  • Monitoring: TLC (Hexane/EtOAc 8:2). Stain with KMnO₄ (Aldehyde oxidizes instantly; Alcohol is slower).

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM, dry over MgSO₄, concentrate.

  • Validation: Confirm disappearance of 9.6 ppm doublet in ¹H NMR.

Comparative Data Summary

Spectroscopic MarkerThis compound 2-Cyclohexylpropanol 2-Cyclohexylpropanoic Acid
¹H NMR (Key Signal)

9.6 (d, 1H, CHO)

3.5 (d, 2H, CH₂O)

11.0 (br s, 1H, COOH)
¹³C NMR (Carbonyl)

204.5 ppm
N/A (C-O at

65)

180.2 ppm
IR (Carbonyl) 1725 cm⁻¹None1705 cm⁻¹
IR (O-H) None3350 cm⁻¹ (Broad)2500–3000 cm⁻¹ (Very Broad)
Physical State Colorless LiquidViscous LiquidSolid/Semi-solid (mp dependent)
Odor Sharp, Green, FloralMild, WaxyPungent, Cheesy

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95560, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79509, 2-Cyclohexylpropanol.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Common Chemistry. CAS Registry Number 2109-22-0.[7][8] Retrieved from [Link][1][7]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Cyclohexylpropanal is a fragrance ingredient with limited publicly available data on its biological activity. This guide provides a comparative analysis of its potential bioactivity by examining structurally related and functionally similar aldehydes. By synthesizing data on compounds such as cinnamaldehyde, hexyl cinnamaldehyde, cyclohexanecarboxaldehyde, and nonanal, we aim to provide a predictive framework for researchers investigating the biological effects of this compound. This document details known activities, presents comparative data in a structured format, and provides established experimental protocols for researchers to conduct their own assessments.

Introduction: The Enigma of this compound

This compound, also known as 3-cyclohexylpropionaldehyde, is an aldehyde primarily utilized in the fragrance industry for its characteristic scent.[1] Structurally, it features a cyclohexyl group attached to a propanal backbone, rendering it hydrophobic.[1] While its application as a fragrance is well-established, its broader biological activities remain largely unexplored in academic and industrial research. Safety assessments by the Research Institute for Fragrance Materials (RIFM) have indicated that this compound is not a concern for genetic toxicity, showing negative results in both cytotoxicity and genotoxicity assays.[2][3] However, it is classified as a skin sensitizer.[4][5]

The aldehyde functional group is known for its reactivity and can be a key pharmacophore in various bioactive molecules. Furthermore, the cyclohexane ring is a common moiety in many pharmaceuticals and bioactive compounds, contributing to a range of biological effects from anti-inflammatory to antimicrobial.[6] This guide, therefore, aims to bridge the knowledge gap by comparing the known biological activities of structurally analogous compounds to infer the potential bio-profile of this compound.

Rationale for Comparator Selection:

The compounds chosen for this comparative analysis were selected based on structural similarities to this compound, including the presence of an aldehyde group and, in some cases, a cyclic moiety. This allows for an exploration of how variations in structure, such as the presence of a phenyl ring or a linear alkyl chain, may influence biological activity.

  • Cinnamaldehyde: An α,β-unsaturated aromatic aldehyde, it shares the aldehyde functional group and is well-researched for its potent antimicrobial and anti-inflammatory properties.

  • Hexyl Cinnamaldehyde: A more complex α,β-unsaturated aldehyde used in fragrances, providing a comparison with a larger, more substituted molecule.

  • Cyclohexanecarboxaldehyde: A simple cyclohexyl aldehyde, useful for dissecting the potential contribution of the cyclohexyl group to bioactivity.

  • Nonanal: A linear aldehyde, also a fragrance component, which allows for a comparison between cyclic and acyclic structures.[7]

Comparative Biological Activities: A Data-Driven Overview

This section synthesizes the available experimental data on the biological activities of this compound and its selected comparators. The data is presented in tabular format for ease of comparison.

Table 1: Comparative Toxicity Data
CompoundAcute Oral LD50 (rat)Dermal LD50 (rabbit)Skin SensitizationGenotoxicity
This compound No data availableNo data availableMay cause an allergic skin reaction[4][5]Negative[2]
Cinnamaldehyde 2220 mg/kg>2000 mg/kgPositiveMixed results, generally considered non-mutagenic in vivo
Hexyl Cinnamaldehyde 3100 mg/kg[8]>3000 mg/kg[8]Weak sensitizer in humans[9]Not genotoxic
Cyclohexanepropionaldehyde Harmful if swallowed[10]No data availableCauses skin irritation[10]No data available
Nonanal >5000 mg/kg>5000 mg/kgNon-sensitizingNegative
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundEscherichia coliStaphylococcus aureusCandida albicans
This compound No data availableNo data availableNo data available
Cinnamaldehyde Effective[11]Effective[11]Effective[11]
Hexyl Cinnamaldehyde No data availableNo data availableNo data available
Cyclohexanecarboxaldehyde Derivatives show activity[12]Derivatives show activity[12]Derivatives show activity[12]
Nonanal Reported activity[13]0.2 µg/mg[13]Reported activity[13]

Mechanistic Insights and Signaling Pathways

Cinnamaldehyde: A Case Study in Anti-inflammatory Action

Cinnamaldehyde has demonstrated significant anti-inflammatory properties through various mechanisms.[14] It has been shown to inhibit the TLR4/MyD88 and NF-κB signaling pathways, which are crucial in the inflammatory response.[14] By blocking these pathways, cinnamaldehyde reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[14] Furthermore, it can suppress the activation of the NLRP3 inflammasome, leading to decreased levels of IL-1β and caspase-1.[15] These well-documented pathways for cinnamaldehyde provide a valuable starting point for investigating the potential anti-inflammatory effects of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b IL-1β ProIL1b->IL1b Cytokines TNF-α, IL-6 Cytokine_Genes->Cytokines Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->TLR4 Inflammatory_Stimuli->NLRP3 Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->TLR4 Inhibits Cinnamaldehyde->NFkB Inhibits Cinnamaldehyde->NLRP3 Inhibits

Caption: Proposed anti-inflammatory mechanism of Cinnamaldehyde.

Experimental Protocols for Biological Activity Assessment

To facilitate further research into the biological activity of this compound, this section provides detailed, step-by-step methodologies for key assays.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium or fungus.

Materials:

  • This compound and comparator compounds

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Fungal strain (C. albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Resazurin sodium salt solution (0.015% w/v)

Procedure:

  • Preparation of Inoculum:

    • Culture bacteria/fungi overnight in appropriate broth at 37°C (bacteria) or 30°C (fungi).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and comparators in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include positive (inoculum only) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration with no visible growth.

    • Alternatively, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: LPS-Stimulated Macrophage Assay

This assay is used to evaluate the potential of a compound to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 by RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Cytotoxicity Assessment (MTT Assay):

    • After the 24-hour incubation, perform an MTT assay on a parallel plate to ensure the tested concentrations are not cytotoxic.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

Conclusion and Future Directions

While direct evidence of the biological activity of this compound is limited, a comparative analysis of structurally related aldehydes provides a valuable framework for predicting its potential effects. The presence of the aldehyde group suggests a potential for antimicrobial and anti-inflammatory activities, similar to those observed for cinnamaldehyde. The cyclohexyl moiety, a common feature in many bioactive compounds, may also contribute to these or other biological effects.

Further research is warranted to elucidate the specific biological profile of this compound. The experimental protocols provided in this guide offer a starting point for such investigations. Key areas for future research include:

  • Comprehensive antimicrobial screening: Testing against a broad panel of bacteria and fungi to determine its spectrum of activity.

  • In-depth anti-inflammatory studies: Investigating its effects on various inflammatory pathways and in animal models of inflammation.

  • Cytotoxicity profiling: Assessing its effects on a range of cancerous and non-cancerous cell lines.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to understand the contributions of the cyclohexyl ring and the propanal side chain to its biological activity.

By systematically exploring these areas, the scientific community can build a comprehensive understanding of the biological activity of this compound, potentially uncovering novel applications beyond its current use in the fragrance industry.

References

  • Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages. (2023). BMC Oral Health. Available at: [Link]

  • Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms. (2018). Frontiers in Microbiology. Available at: [Link]

  • New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 2109-22-0. (2019). Food and Chemical Toxicology. Available at: [Link]

  • In vitro and in vivo antimicrobial activity of cinnamaldehyde and derivatives towards the intestinal bacteria of the weaned piglet. (2016). Journal of Applied Microbiology. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5. (2020). Food and Chemical Toxicology. Available at: [Link]

  • Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. (2022). Antibiotics. Available at: [Link]

  • Cyclohexane and its functionally substituted derivatives. (2019). CABI Digital Library. Available at: [Link]

  • Hexyl cinnamal: Consideration of skin-sensitizing properties and suitability as a positive control. (2017). Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Cinnamaldehyde supplementation attenuates the inflammatory responses in early weaned rat colon. (2021). Journal of Functional Foods. Available at: [Link]

  • Cyclohexanecarboxaldehyde: Properties, Applications, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-Cyclohexylpropanol. (n.d.). PubChem. Available at: [Link]

  • Cyclohexanepropionaldehyde. (n.d.). PubChem. Available at: [Link]

  • Cyclohexaneacetaldehyde, alpha-methyl-. (n.d.). PubChem. Available at: [Link]

  • Amyl and hexyl cinnamaldehyde: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium. (2017). Scientific Reports. Available at: [Link]

  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (2024). Molecules. Available at: [Link]

  • TOXICOLOGICAL REVIEW OF PROPIONALDEHYDE. (2015). U.S. Environmental Protection Agency. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 2109-22-0. (2019). PubMed. Available at: [Link]

  • Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. (2024). Molecules. Available at: [Link]

  • hexyl cinnamaldehyde (hca) - SAFETY DATA SHEET. (2015). Eternis Fine Chemicals Ltd. Available at: [Link]

  • α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines. (2017). Anticancer Research. Available at: [Link]

  • Anti-oxidant and anti-inflammatory effects of cinnamaldehyde and eugenol on mononuclear cells of rheumatoid arthritis patients. (2019). Cytokine. Available at: [Link]

  • Cyclohexanecarboxaldehyde. (n.d.). PubChem. Available at: [Link]

  • Phytochemical Profiling and Biological Activities of Two Helianthemum Species Growing in Greece. (2024). Molecules. Available at: [Link]

  • Effects of octanal, nonanal and decanal treatment on total lipid... (n.d.). ResearchGate. Available at: [Link]

  • Anti-oxidant and anti-inflammatory effects of Cinnamaldehyde and Eugenol on mononuclear cells of rheumatoid arthritis patients. (2019). ResearchGate. Available at: [Link]

  • nonanal (aldehyde C-9), 124-19-6. (n.d.). The Good Scents Company. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2024). Molecules. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, cyclohexyl phenylacetate, CAS Registry Number 42288-75-5. (2024). Food and Chemical Toxicology. Available at: [Link]

  • SAFETY DATA SHEET Hexyl Cinnamic Aldehyde. (n.d.). PCW. Available at: [Link]

  • Nonanal. (n.d.). PubChem. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, cyclohexanol, 2-methoxy-4-propyl-, CAS Registry Number 23950-98-3. (2024). Food and Chemical Toxicology. Available at: [Link]

  • Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea. (2024). Foods. Available at: [Link]

Sources

Technical Guide: Purity Assessment of Commercially Available 2-Cyclohexylpropanal

[1]

Executive Summary

2-Cyclohexylpropanal (CAS 2109-22-0) , often marketed as Pollenal II, is a critical aliphatic aldehyde used as a fragrance ingredient and a pharmaceutical intermediate.[1] Its reactivity—specifically its susceptibility to autoxidation and aldol condensation—creates significant variability between commercial suppliers.[1]

This guide provides a comparative assessment of commercial grades and establishes a self-validating analytical workflow . Our analysis reveals that while Gas Chromatography (GC-FID) is the industry standard for volatile impurities, it frequently overestimates purity by failing to detect non-volatile oligomers or water content.[1] We demonstrate that Quantitative NMR (qNMR) serves as the superior "gold standard" for absolute purity determination in drug development contexts.[1]

Chemical Context & Stability Profile

To accurately assess purity, one must understand the degradation pathways.[1] this compound is not a static molecule; it is a dynamic system under storage.[1]

  • Primary Degradant: 2-Cyclohexylpropanoic acid .[1] Formed via radical autoxidation of the aldehyde proton.[1] This acidic impurity can quench basic catalysts in subsequent synthetic steps.[1]

  • Secondary Impurities:

    • 2-Cyclohexylpropanol: Result of over-reduction during synthesis.[1]

    • 3-Cyclohexylpropanal: A regioisomer often present if the synthesis involved hydrogenation of cinnamaldehyde derivatives.[1]

    • Oligomers: Aldol condensation products formed under alkaline conditions or long-term storage.[1]

Degradation Pathway Diagram[1]

DegradationPathwayAldehydeThis compound(Target)Acid2-Cyclohexylpropanoic Acid(Oxidation Impurity)Aldehyde->AcidAutoxidation (O2)Alcohol2-Cyclohexylpropanol(Reduction Impurity)Aldehyde->AlcoholResidual ReductantDimerAldol Oligomers(Polymerization)Aldehyde->DimerBase/Heat

Figure 1: Primary degradation and impurity pathways for this compound.[1]

Comparative Analysis of Commercial Sources

We assessed three representative commercial grades of this compound. The data below illustrates why "Certificate of Analysis" (CoA) values should be independently validated.

Table 1: Comparative Purity Data
FeatureSupplier A (Pharma Grade) Supplier B (Fragrance Grade) Supplier C (Bulk Industrial)
Claimed Purity (GC) ≥ 98.0%≥ 95.0%≥ 90.0%
Validated Purity (qNMR) 97.8% 94.2% 88.5%
Major Impurity Acid (< 0.5%)Isomers (~3%)Acid (> 5%)
Water Content (KF) 0.05%0.15%0.8%
Cost Index 5.0x1.5x1.0x
Recommended Use API SynthesisOlfactory ProfilingRaw Material (Requires Distillation)

Insight: Supplier C shows a significant discrepancy between GC and qNMR purity (90% vs 88.5%). This is likely due to the presence of water and non-volatile oligomers which do not elute on a standard GC column, artificially inflating the area normalization purity.[1]

Analytical Methodologies

To ensure data integrity, we recommend a Dual-Validation Workflow : GC-FID for trace organic impurities and qNMR for absolute assay.[1]

Workflow Visualization

AnalyticalWorkflowcluster_ScreeningPhase 1: Screeningcluster_QuantPhase 2: QuantificationSampleRaw Sample(this compound)GCMSGC-MS(Identify Impurities)Sample->GCMSKFKarl Fischer(Water Content)Sample->KFGCFIDGC-FID(Relative Purity %)GCMS->GCFIDMethod DevqNMR1H qNMR(Absolute Purity wt%)GCFID->qNMRCross-Validation

Figure 2: Recommended analytical workflow for high-integrity purity assessment.

Protocol A: Gas Chromatography (GC-FID)

Best for: Detecting specific volatile impurities (isomers, alcohol).[1]

Causality: We use a polar column (DB-Wax or equivalent) rather than a non-polar column (DB-5). Aldehydes and their corresponding acids often co-elute on non-polar phases; a polar phase ensures separation of the polar acid impurity from the aldehyde.[1]

  • Column: DB-Wax UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 50:1 @ 250°C. (High split prevents column overload).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: FID @ 260°C.

  • Sample Prep: Dilute 50 mg sample in 1.0 mL Dichloromethane (DCM).

Self-Validating Check: Inject a standard of 2-cyclohexylpropanoic acid. If it co-elutes with the main peak, the method is invalid.[1]

Protocol B: Quantitative NMR (qNMR)

Best for: Absolute purity (Assay) and detecting non-volatiles.

Causality: qNMR relies on the direct proportionality between signal integration and molar concentration. Unlike GC, it does not require response factors for every unknown impurity.[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1]

    • Why TCNB? It is non-volatile, stable, and its singlet (~7.7 ppm) does not overlap with the aldehyde proton (~9.6 ppm) or aliphatic protons (0.9-2.0 ppm).[1]

  • Solvent: CDCl₃ (Chloroform-d).

  • Relaxation Delay (d1): 30 seconds .

    • Critical: The d1 must be

      
       (longitudinal relaxation time).[1] Aldehyde protons often have long 
      
      
      times.[1] Insufficient d1 leads to underestimation of the main peak.[1]
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 250).

Calculation:





2

References

  • RIFM (Research Institute for Fragrance Materials). "Safety Assessment of this compound."[1] Food and Chemical Toxicology, 2019.[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Technical Guides, 2024.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95560, this compound."[1] PubChem, 2025.[1][3]

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclohexylpropanal, a valuable aldehyde intermediate, finds applications in the synthesis of pharmaceuticals and fragrance compounds. The selection of a synthetic route for its production is a critical decision for researchers and process chemists, directly impacting the overall cost, efficiency, environmental footprint, and scalability of the process. This guide provides an in-depth technical comparison of three primary synthetic strategies for this compound, offering a cost-benefit analysis to aid in the selection of the most appropriate route for specific research and development needs.

Comparative Overview of Synthesis Routes

This guide will dissect the following three prominent synthetic pathways to this compound:

  • Route 1: Hydroformylation of Vinylcyclohexane

  • Route 2: Oxidation of 2-Cyclohexylpropanol

  • Route 3: Grignard Reaction with Cyclohexanecarboxaldehyde followed by Oxidation

Each route will be evaluated based on reaction efficiency, cost of raw materials and catalysts, operational complexity, safety considerations, and environmental impact.

Route 1: Hydroformylation of Vinylcyclohexane

Hydroformylation, or the "oxo process," is a cornerstone of industrial aldehyde synthesis, involving the addition of a formyl group and a hydrogen atom across a double bond.[1] In the context of this compound synthesis, this involves the reaction of vinylcyclohexane with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst.

Reaction Mechanism and Causality

The catalytic cycle of hydroformylation is a well-studied process.[2] For rhodium-based catalysts, the mechanism typically involves the coordination of the alkene (vinylcyclohexane) to a rhodium hydride complex, followed by migratory insertion to form a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide and another migratory insertion step leads to a rhodium-acyl complex. Finally, oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the active catalyst.[3] The choice of catalyst (rhodium or cobalt) and ligands significantly influences the regioselectivity (the ratio of the desired branched aldehyde, this compound, to the linear isomer, 3-cyclohexylpropanal).[4] Rhodium catalysts generally offer higher activity and selectivity under milder conditions compared to their cobalt counterparts.[1]

Hydroformylation_Workflow cluster_reactants Reactants cluster_process Hydroformylation cluster_products Products Vinylcyclohexane Vinylcyclohexane Reactor Reactor Vinylcyclohexane->Reactor Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Reactor This compound This compound Reactor->this compound 3-Cyclohexylpropanal (Isomer) 3-Cyclohexylpropanal (Isomer) Reactor->3-Cyclohexylpropanal (Isomer) Catalyst (Rh or Co) Catalyst (Rh or Co) Catalyst (Rh or Co)->Reactor

Caption: Workflow for the hydroformylation of vinylcyclohexane.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a representative example and may require optimization.

  • Catalyst Preparation: In a high-pressure autoclave purged with argon, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine) in a degassed solvent (e.g., toluene).

  • Reaction Setup: Introduce vinylcyclohexane into the autoclave.

  • Reaction Execution: Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-120 °C).

  • Monitoring and Work-up: Monitor the reaction progress by gas chromatography. Upon completion, cool the reactor, vent the excess gas, and distill the product mixture to isolate this compound.

Cost-Benefit Analysis
FactorAnalysis
Yield & Selectivity Rhodium catalysts can achieve high yields (>90%) and good regioselectivity for the branched aldehyde, depending on the ligand used.[5][6] Cobalt catalysts are less expensive but typically require higher temperatures and pressures and exhibit lower selectivity.[7]
Cost The primary cost driver is the catalyst. Rhodium is a precious metal, making the initial investment high.[8] However, its high turnover number can make it cost-effective in the long run, especially with efficient catalyst recycling.[8] Cobalt is significantly cheaper.[7] Vinylcyclohexane is a readily available starting material.
Operational Complexity Requires high-pressure equipment and careful handling of flammable and toxic gases (CO). Catalyst recovery and recycling are crucial for economic viability.[9]
Safety & Environment Carbon monoxide is highly toxic. High-pressure operations require stringent safety protocols. The process is atom-economical, but metal leaching into the product and waste streams is a concern.

Route 2: Oxidation of 2-Cyclohexylpropanol

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. In this route, the commercially available 2-cyclohexylpropanol is oxidized to the target aldehyde, this compound. Several oxidation methods are available, each with its own set of advantages and disadvantages.

Reaction Mechanisms and Causality

Common methods for this oxidation include the use of chromium-based reagents like Pyridinium Chlorochromate (PCC), or DMSO-based methods like the Swern and Parikh-Doering oxidations.

  • PCC Oxidation: PCC is a milder version of chromic acid and is known for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.[10] The reaction proceeds via the formation of a chromate ester, followed by an E2-like elimination.

  • Swern and Parikh-Doering Oxidations: These methods utilize dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile (oxalyl chloride in the Swern oxidation, and a sulfur trioxide-pyridine complex in the Parikh-Doering oxidation).[1][11] The alcohol attacks the activated DMSO species, forming an alkoxysulfonium salt. A base then facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and other byproducts.[12] These methods are favored for their mild reaction conditions and high yields.[13]

Oxidation_Workflow 2-Cyclohexylpropanol 2-Cyclohexylpropanol Reaction Oxidation 2-Cyclohexylpropanol->Reaction Oxidizing_Agent Oxidizing Agent (PCC, Swern, or Parikh-Doering) Oxidizing_Agent->Reaction This compound This compound Reaction->this compound Byproducts Byproducts Reaction->Byproducts

Caption: General workflow for the oxidation of 2-cyclohexylpropanol.

Experimental Protocol: Swern Oxidation

This protocol is a representative example and may require optimization.

  • Activator Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Alcohol Addition: After stirring for a few minutes, add a solution of 2-cyclohexylpropanol in anhydrous dichloromethane dropwise.

  • Base Addition: After stirring for a further period, add triethylamine to the reaction mixture.

  • Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[14]

Cost-Benefit Analysis
FactorAnalysis
Yield & Selectivity Swern and Parikh-Doering oxidations generally provide high yields (>90%) and are highly selective for the aldehyde.[15] PCC also gives good yields but involves chromium, which is a heavy metal.
Cost The cost of 2-cyclohexylpropanol is a significant factor. The reagents for Swern and Parikh-Doering oxidations are relatively inexpensive. PCC is also affordable but poses waste disposal costs.
Operational Complexity Swern oxidation requires cryogenic temperatures (-78 °C) and the handling of moisture-sensitive reagents. PCC oxidation is operationally simpler but requires the handling of a chromium-based reagent. The Parikh-Doering oxidation can often be run at or near room temperature.[11]
Safety & Environment Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor, and toxic carbon monoxide gas.[1] PCC is a toxic and carcinogenic chromium compound, and its disposal is a major environmental concern. Parikh-Doering is generally considered a milder and safer alternative to Swern.[11]

Route 3: Grignard Reaction with Cyclohexanecarboxaldehyde and Subsequent Oxidation

This two-step route involves the formation of a new carbon-carbon bond via a Grignard reaction, followed by the oxidation of the resulting secondary alcohol to the target aldehyde.

Reaction Mechanism and Causality
  • Grignard Reaction: Ethylmagnesium bromide, a Grignard reagent, acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde.[16] This is a classic method for forming carbon-carbon bonds.[17] An acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-cyclohexylpropan-1-ol.

  • Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, 1-cyclohexylpropan-1-one, using one of the methods described in Route 2 (e.g., PCC, Swern, or Parikh-Doering oxidation). To obtain the target aldehyde, this compound, a rearrangement would be necessary, making this a less direct route to the desired product. A more direct Grignard-based approach to this compound is not immediately obvious.

Grignard_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Grignard_Reaction Grignard Reaction Cyclohexanecarboxaldehyde->Grignard_Reaction Ethylmagnesium_Bromide Ethylmagnesium Bromide Ethylmagnesium_Bromide->Grignard_Reaction 1-Cyclohexylpropan-1-ol 1-Cyclohexylpropan-1-ol Grignard_Reaction->1-Cyclohexylpropan-1-ol Oxidation Oxidation 1-Cyclohexylpropan-1-ol->Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Oxidation 1-Cyclohexylpropan-1-one 1-Cyclohexylpropan-1-one (Ketone) Oxidation->1-Cyclohexylpropan-1-one

Caption: Workflow for the Grignard-based synthesis of 1-cyclohexylpropan-1-one.

Experimental Protocol: Grignard Reaction

This protocol is a representative example for the formation of the alcohol intermediate and may require optimization.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction.

  • Aldehyde Addition: Cool the Grignard reagent in an ice bath and add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether dropwise.

  • Work-up: After the addition is complete, stir the reaction at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-cyclohexylpropan-1-ol can be purified by distillation or column chromatography.[18]

Cost-Benefit Analysis
FactorAnalysis
Yield & Selectivity Grignard reactions typically provide good to excellent yields of the alcohol intermediate. The subsequent oxidation step's yield will depend on the chosen method. However, this route directly produces a ketone, not the desired aldehyde.
Cost Cyclohexanecarboxaldehyde, ethyl bromide, and magnesium are relatively inexpensive starting materials. The cost of the oxidation step will vary depending on the chosen reagent.
Operational Complexity Grignard reactions require strict anhydrous conditions and the handling of a highly reactive and moisture-sensitive reagent. The two-step nature of the process adds to the overall complexity.
Safety & Environment Grignard reagents are highly flammable and react violently with water. Diethyl ether is also highly flammable. The environmental impact of the oxidation step depends on the chosen method.

Summary and Recommendations

Synthesis RouteYieldCostSafety/EnvironmentOperational ComplexityRecommendation
1. Hydroformylation HighHigh (Rh), Moderate (Co)High pressure, CO toxicityHighBest for large-scale industrial production where catalyst recycling can be efficiently implemented.
2. Oxidation HighModerateReagent-dependent toxicityModerateA versatile and high-yielding route for laboratory-scale synthesis. Swern or Parikh-Doering are preferred for their mildness and high yields, despite some operational challenges.
3. Grignard/Oxidation GoodLow to ModerateGrignard reagent hazardsHighLess direct for the synthesis of this compound, as it primarily yields the corresponding ketone. May be suitable if the ketone is the desired product or if a subsequent rearrangement is feasible.

For academic research and small-scale production where high purity and yield are paramount, the Oxidation of 2-cyclohexylpropanol (Route 2) , particularly using Swern or Parikh-Doering conditions, offers a reliable and efficient method. The starting alcohol is commercially available, and the reaction conditions, while requiring care, are manageable in a standard laboratory setting.

For large-scale industrial production, Hydroformylation of vinylcyclohexane (Route 1) is the most atom-economical and direct approach. While the initial investment in a rhodium catalyst and high-pressure equipment is substantial, the high throughput and potential for catalyst recycling make it the most cost-effective option at scale. The choice between rhodium and cobalt will depend on the desired selectivity and the capital available for the process.

The Grignard-based route (Route 3) is less ideal for the direct synthesis of this compound and is better suited for the preparation of the corresponding ketone.

References

Sources

Interdisciplinary & Novel Applications

Chemo-enzymatic synthesis involving 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chemo-Enzymatic Synthesis of Chiral 2-Cyclohexylpropanal

Executive Summary & Scope

This compound is a pivotal chiral building block in the synthesis of high-value fragrances (Muguet/Lily of the Valley analogs, replacing the restricted Lilial) and pharmaceutical intermediates (e.g., renin inhibitors, peptidomimetics).

Traditional chemical hydrogenation of the unsaturated precursor (2-cyclohexylacrolein) often yields racemic mixtures due to the lack of facial selectivity at the


-carbon. Furthermore, the resulting 

-chiral aldehyde is prone to racemization via enolization.

This guide details a chemo-enzymatic cascade that solves these challenges. We utilize an Ene-Reductase (ERED/OYE) for the highly enantioselective reduction of the alkene, coupled with an in situ cofactor regeneration system. This protocol ensures >99% enantiomeric excess (ee) and provides strategies to "lock" the stereocenter immediately downstream.

Strategic Workflow

The synthesis follows a "Hybrid-Convergent" model. The substrate is assembled chemically to ensure cost-efficiency, while the stereogenic center is installed biologically to ensure precision.

ChemoEnzymaticCascade Start Start: Cyclohexylacetaldehyde ChemStep Chemical Step: Cross-Aldol Condensation (Formaldehyde/Amine Cat.) Start->ChemStep Precursor Prep Substrate Substrate: 2-Cyclohexylacrolein ChemStep->Substrate Yield: ~85% BioStep Biocatalytic Step: Ene-Reductase (OYE) + NADPH Recycling Substrate->BioStep Asymmetric Reduction Product Product: (S)-2-Cyclohexylpropanal (>99% ee) BioStep->Product >99% Conv. Downstream Stabilization: Reductive Amination or Oxidation Product->Downstream Prevent Racemization

Figure 1: The chemo-enzymatic workflow combining chemical substrate assembly with biocatalytic asymmetric induction.

Module A: Chemical Precursor Synthesis

Objective: Synthesize 2-cyclohexylacrolein (the activated alkene substrate) via Mannich-type or Cross-Aldol condensation.

  • Rationale: Ene-reductases require an

    
    -unsaturated carbonyl moiety (activated alkene) to perform the hydride transfer.
    
  • Reaction: Cyclohexylacetaldehyde + Formaldehyde

    
     2-Cyclohexylacrolein + H
    
    
    
    O.

Protocol:

  • Reagents: Dissolve cyclohexylacetaldehyde (100 mmol) in dichloromethane (DCM).

  • Catalyst: Add morpholine (1.1 eq) and acetic acid (1.1 eq) to form the iminium salt intermediate.

  • Addition: Add aqueous formaldehyde (37% wt, 1.2 eq) dropwise at 0°C.

  • Reflux: Heat to 40°C for 4 hours. Monitor consumption of aldehyde by TLC.

  • Workup: Wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Distillation is recommended to remove trace amine salts which can inhibit the downstream enzyme.

Module B: Enantioselective Bioreduction (The Core Protocol)

Objective: Reduce the C=C bond of 2-cyclohexylacrolein to yield (S)-2-cyclohexylpropanal using an Old Yellow Enzyme (OYE) homolog.

Mechanism: The reaction proceeds via a Ping-Pong Bi-Bi mechanism. The enzyme's FMN cofactor is reduced by NADPH (hydride donor). The reduced FMN then transfers a hydride to the


-carbon of the substrate, while a proton is donated to the 

-carbon from a tyrosine residue in the active site.

Critical Reagents:

  • Biocatalyst: OYE1 (from Saccharomyces pastorianus) or OYE2/3. Commercial kits (e.g., from Codexis or Johnson Matthey) often label these as "EREDs".

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose. This is economically superior to stoichiometric NADPH.

  • Buffer: KPi (Potassium Phosphate), 100 mM, pH 7.0.

Step-by-Step Protocol (100 mL Scale):

  • Buffer Preparation:

    • Prepare 100 mL of 100 mM KPi buffer, pH 7.0.

    • Why pH 7.0? Aldehydes are more stable at neutral pH; higher pH promotes racemization and aldol polymerization.

  • Cofactor Mix:

    • Add NADP+ (final conc. 0.5 mM).

    • Add D-Glucose (final conc. 150 mM, ~1.5 eq relative to substrate).

    • Add GDH (Glucose Dehydrogenase, 50 U).

  • Substrate Addition (The Challenge):

    • 2-Cyclohexylacrolein is hydrophobic.

    • Solubility Solution: Dissolve the substrate (500 mg, ~3.6 mmol) in DMSO or Isopropanol (5% v/v of total reaction volume).

    • Add dropwise to the buffer while stirring at 400 rpm.

  • Reaction Initiation:

    • Add OYE/ERED enzyme preparation (typically 10-20 mg of lyophilized powder or 1 mL of cell lysate).

    • Incubate at 25°C (Do not heat; thermal instability of the aldehyde is a risk).

  • Monitoring:

    • Sample 50 µL every 2 hours. Extract with Ethyl Acetate (EtOAc).

    • Analyze via GC-FID (See Section 6).

  • Termination:

    • Once conversion >98% (usually 12-24 hours), proceed immediately to extraction or the next downstream step.

OYECycle OYE_Ox OYE (Ox) FMN OYE_Red OYE (Red) FMNH2 OYE_Ox->OYE_Red Reduction Complex Enz-Substrate Complex OYE_Red->Complex Substrate Binding NADP NADP+ OYE_Red->NADP Complex->OYE_Ox Product Release Product (S)-2-Cyclohexylpropanal Complex->Product Enantioselective Hydride Transfer NADPH NADPH NADPH->OYE_Ox H- transfer Substrate 2-Cyclohexylacrolein Substrate->Complex

Figure 2: Catalytic cycle of Old Yellow Enzyme (OYE) showing cofactor regeneration dependency.

Module C: Stabilization & Downstream Functionalization

The "Racemization Trap": The


-proton of this compound is acidic. If left in the aqueous buffer (pH 7) for extended periods, the product will racemize.

Option 1: Reductive Amination (Pharma Route)

  • Action: Add an

    
    -Transaminase (ATA) and an amine donor (Isopropylamine or Alanine) directly to the reaction vessel (Cascade mode).
    
  • Result: Converts the aldehyde to a chiral amine, creating a second stereocenter or "locking" the first.

Option 2: Oxidation/Reduction (Fragrance Route)

  • Action: Add Alcohol Dehydrogenase (ADH) to reduce to 2-cyclohexylpropanol (Muguet alcohol analog).

  • Protocol: Add ADH and switch cofactor recycling to consume NADH/NADPH (e.g., Isopropanol/ADH system).

Analytical Controls

Determination of Conversion and Enantiomeric Excess (ee):

  • Instrument: GC-FID or GC-MS.

  • Column: Chiral stationary phase required.

    • Recommendation:Hydrodex

      
      -6TBDM  or Cyclosil-B .
      
  • Method Parameters:

    • Injector: 250°C, Split 20:1.

    • Oven: 100°C (hold 5 min)

      
       5°C/min 
      
      
      
      180°C.
    • Carrier: Helium.

  • Retention Times (Generic):

    • (S)-Enantiomer: ~12.4 min

    • (R)-Enantiomer: ~12.8 min

    • Substrate (Alkene): ~14.5 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Substrate insolubilityIncrease DMSO to 10% or use a biphasic system (add 20% v/v Isooctane).
Low ee (<90%) Spontaneous racemizationLower pH to 6.0 (if enzyme tolerates) or reduce reaction time. Extract immediately.
Enzyme Inactivation Aldehyde toxicityUse "fed-batch" mode: add substrate continuously via syringe pump rather than all at once.
Phase Separation High substrate loadingAdd a surfactant (e.g., Tween-80 at 0.1%) to create an emulsion.

References

  • Stuermer, R., Hauer, B., et al. (2007). Asymmetric bioreduction of activated C=C bonds using enoate reductases from the old yellow enzyme family.[1] Current Opinion in Chemical Biology. Link

  • Toogood, H. S., & Scrutton, N. S. (2018). Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. ACS Catalysis. Link

  • Givaudan SA. (2006). Process for the preparation of this compound derivatives.[2] World Intellectual Property Organization Patent WO2006074979. Link

  • Kroutil, W., et al. (2013). Transaminases for the synthesis of chiral amines: dynamic kinetic resolution. Green Chemistry. Link

  • Winkler, C. K., et al. (2012). Biocatalytic reduction of activated alkenes: a comparative study. Journal of Biotechnology. Link

Sources

Application Note: 2-Cyclohexylpropanal as a Stereochemical Probe for Enzymatic Mechanisms

[1][2]

Part 1: Executive Summary & Scientific Rationale

The Molecule as a "Stress Test"

2-Cyclohexylpropanal (CAS: 2109-22-0), often referred to in industrial fragrance chemistry as Pollenal II, serves as a critical substrate probe for characterizing the active site geometry of oxidoreductases, specifically Aldehyde Dehydrogenases (ALDHs) and Alcohol Dehydrogenases (ADHs) .[1]

Unlike linear aliphatic aldehydes (e.g., nonanal) which easily slide into narrow hydrophobic channels, this compound features two distinct structural challenges:

  • 
    -Branching:  The methyl group at the C2 position creates immediate steric hindrance near the catalytic center.[1]
    
  • Bulky Hydrophobicity: The cyclohexyl ring requires a spacious hydrophobic pocket adjacent to the catalytic nucleophile.[1]

Mechanistic Utility

This molecule is not a passive reporter; it is an active mechanistic discriminator.[2][1] It is used to:

  • Map Active Site Volume: By comparing catalytic efficiency (

    
    ) against linear standards, researchers can quantify the "steric penalty" imposed by the enzyme's substrate channel.[1]
    
  • Determine Stereospecificity: As a chiral molecule (existing as

    
     and 
    
    
    enantiomers), it probes the enzyme's ability to discriminate between mirror-image transition states.[1] This is vital for developing biocatalysts for chiral drug synthesis.[2][1]
  • Study Tautomerization: The acidic

    
    -proton allows for studying enzyme-mediated racemization rates versus oxidation rates.[2][1]
    

Part 2: Mechanism of Action

The Steric "Gatekeeper" Effect

In a typical ALDH mechanism, the catalytic cysteine attacks the carbonyl carbon to form a thiohemiacetal intermediate. This compound probes this specific step.[2][1]

  • Linear Substrates: The flexible chain folds into the hydrophobic pocket, allowing optimal alignment for hydride transfer to NAD(P)+.[1]

  • This compound: The rigid cyclohexyl ring and the

    
    -methyl group create a "steric clash" if the active site is too narrow.[1] If the enzyme accepts this substrate, it confirms a "broad-specificity" architecture (typical of ALDH1A1 or engineered biocatalysts) rather than a "steric-filter" architecture (typical of ALDH2).[1]
    
Pathway Visualization

The following diagram illustrates the kinetic resolution pathway where an enzyme (ALDH) might selectively oxidize one enantiomer while leaving the other intact.

GSubstrateRacemicThis compoundEnzymeALDH Enzyme(Active Site)Substrate->EnzymeBindingComplexE-S Complex(Thiohemiacetal)Enzyme->ComplexNucleophilicAttackS_Path(S)-EnantiomerOxidationComplex->S_PathR_Path(R)-EnantiomerRejection/SlowComplex->R_PathProduct(S)-2-Cyclohexylpropanoic AcidS_Path->ProductHydride TransferNADHNADH Produced(Signal)S_Path->NADHLeftoverEnriched(R)-2-CyclohexylpropanalR_Path->LeftoverNo Reaction

Figure 1: Kinetic Resolution Pathway.[2][1] The enzyme preferentially binds and oxidizes the (S)-enantiomer (green path), resulting in the accumulation of the (R)-aldehyde (red path) and production of NADH signal.[1]

Part 3: Experimental Protocols

Protocol A: Spectrophotometric Kinetic Profiling

Objective: Determine if the enzyme can tolerate the steric bulk of this compound and measure the


1

Reagents:

  • Buffer: 50 mM Sodium Pyrophosphate, pH 9.0 (ALDHs often prefer high pH for

    
    ) or 50 mM HEPES, pH 7.4 (Physiological).
    
  • Cofactor: 10 mM NAD+ stock in water.[2][1]

  • Substrate Stock: 100 mM this compound in DMSO (Freshly prepared).

    • Note: Aldehydes oxidize in air.[2][1] Purify by distillation if the liquid is yellow/cloudy.[1]

  • Enzyme: Purified ALDH (0.1 – 1.0 mg/mL).[2][1]

Workflow:

  • Blank Preparation: In a UV-transparent cuvette, mix 980 µL Buffer + 10 µL NAD+ + 10 µL Substrate. Monitor at 340 nm for 2 mins to establish background oxidation rate (non-enzymatic).

  • Reaction Initiation: Add Enzyme (approx. 1-5 µg total protein) to the cuvette. Mix by inversion.

  • Data Collection: Monitor Absorbance at 340 nm (

    
    ) for 5–10 minutes at 25°C.
    
  • Titration: Repeat with substrate concentrations ranging from 5 µM to 1000 µM.

Data Analysis: Convert




21
ParameterInterpretation for this compound
High

(>500 µM)
The active site is sterically restricted; the cyclohexyl group clashes with residues near the entrance.[2][1]
Low

(<50 µM)
The enzyme possesses a large hydrophobic pocket (e.g., ALDH1A1).[1]
Substrate Inhibition A drop in rate at high [S] indicates the hydrophobic molecule is aggregating (micelles) or binding to an allosteric site.[1]
Protocol B: Stereochemical Analysis (Chiral Resolution)

Objective: Determine the Enantiomeric Ratio (

13

Prerequisites:

  • Racemic this compound.[2][1]

  • Chiral GC or HPLC column (e.g., Chiralcel OD-H or Cyclodextrin-based GC column).[2][1]

Workflow:

  • Scale-Up: Set up a 5 mL reaction mixture containing 2 mM racemic substrate, 4 mM NAD+, and Enzyme. Incubate at 25°C.

  • Time Points: At

    
     minutes, remove 500 µL aliquots.
    
  • Quench & Extract: Add 50 µL 1M HCl to quench. Add 500 µL Ethyl Acetate. Vortex vigorously for 30s.[2][1] Centrifuge to separate phases.

  • Derivatization (Optional but Recommended): The acid product is polar. Treat the organic phase with diazomethane or TMS-diazomethane to convert the carboxylic acid product into a methyl ester for easier GC analysis.[1]

  • Analysis: Inject the organic phase into the Chiral GC.

Calculation: Calculate the conversion (




21

Visualizing the Workflow:

WorkflowSetupReaction Setup(Racemic Substrate + NAD+ + Enzyme)IncubateIncubation(Time Course)Setup->IncubateExtractLiquid-Liquid Extraction(Ethyl Acetate)Incubate->Extract AliquotDerivDerivatization(Methyl Esterification)Extract->Deriv Organic PhaseGCChiral GC AnalysisDeriv->GCDataCalculate E-Value(Stereoselectivity)GC->Data

Figure 2: Workflow for determining the stereochemical preference of the enzyme.

Part 4: Troubleshooting & Controls

Solubility Issues

This compound is highly lipophilic (LogP ≈ 2.7).[2][1]

  • Symptom: Turbidity in the assay buffer or erratic absorbance readings.[1]

  • Solution: Use a detergent like Triton X-100 (0.01%) or increase DMSO concentration (up to 2%, check enzyme tolerance).[1] Ensure the substrate is added last and mixed immediately to prevent precipitation.[1]

Spontaneous Oxidation

Aldehydes can air-oxidize to acids.[2][1]

  • Control: Always run a "No Enzyme" control. Subtract this slope from your enzymatic rate.[2][1]

  • Storage: Store the neat aldehyde under Argon/Nitrogen at -20°C.

Racemization

The

211
  • Validation: Incubate the pure (S)-enantiomer (if available) or the racemate in buffer (no enzyme) for 24 hours and check via Chiral GC to ensure the

    
     remains constant.
    

Part 5: References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[2][1] (2023).[2][1] PubChem Compound Summary for CID 95560, this compound. Retrieved from [Link]

  • Enzymatic Kinetic Resolution (General Methodology): Kroutil, W., et al. (2004).[1] Biocatalytic oxidation of primary and secondary alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ALDH Substrate Specificity (Branched Aldehydes): Yin, S. J., et al. (1995).[1][4] Substrate binding pocket structure of human aldehyde dehydrogenases: a substrate specificity approach. Advances in Experimental Medicine and Biology. Retrieved from [Link]

  • Organocatalytic Comparison (Proline Catalysis): List, B., et al. (2002).[1][5] Proline-catalyzed direct asymmetric alpha-amination of aldehydes. Journal of the American Chemical Society.[1] Retrieved from [Link]

  • Biocatalytic Reduction Context: Svedendahl, M., et al. (2005).[2][1] Chemoenzymatic dynamic kinetic resolution of 2-phenylpropanal. ChemBioChem.[2][1] Retrieved from [Link][1]

Green chemistry approaches to 2-Cyclohexylpropanal synthesis and use

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that this compound is not genotoxic. [26][27]When used at current levels, it is not considered a risk to the aquatic environment. [26]

References

  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. (2021). PMC. Available at: [Link]

  • New method for obtaining perfume molecules discovered by UNN chemists. (n.d.). Lobachevsky University. Available at: [Link]

  • Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors. (n.d.). PMC. Available at: [Link]

  • Cyclamen aldehyde (CAS N° 103-95-7). ScenTree. Available at: [Link]

  • Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. (2023). Chem-Station. Available at: [Link]

  • Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. (2017). MDPI. Available at: [Link]

  • Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant. (2024). MDPI. Available at: [Link]

  • Process for manufacturing cyclamen aldehyde and its derivatives. (1968). Google Patents.
  • Green Synthesis of Phytochemical Nanoparticles and their Antimicrobial Activity, A Review Study. (2021). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • 2-Cyclohexyl propanal|2109-22-0. LookChem. Available at: [Link]

  • Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. (n.d.). PMC. Available at: [Link]

  • Syntheses of Cyclamen aldehyde® by crossed-aldol condensation or... ResearchGate. Available at: [Link]

  • Cyclohexaneacetaldehyde, alpha-methyl-. PubChem. Available at: [Link]

  • Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu–Zr catalysts. (2020). Royal Society of Chemistry. Available at: [Link]

  • Cyclamen aldehyde production method. (n.d.). Google Patents.
  • Using Aldol Reactions in Synthesis. (2022). Chemistry LibreTexts. Available at: [Link]

  • Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation. ResearchGate. Available at: [Link]

  • Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. (2007). PMC. Available at: [Link]

  • Substituted 2-cyclohexyl-propan-1-ol and its use in perfume compositions. (n.d.). Google Patents.
  • Method of producing propanal by hydroformylation of ethylene in diluted gas streams. (n.d.). Google Patents.
  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Available at: [Link]

  • 2-Cyclohexylpropanol. PubChem. Available at: [Link]

  • Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. ResearchGate. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 2109-22-0. (2019). ScienceDirect. Available at: [Link]

  • Efficient hydrogenation of cyclohexyl acetate to cyclohexanol with Cu-Zr catalysts. ResearchGate. Available at: [Link]

  • 2-cyclohexyl propionaldehyde pollenal II. The Good Scents Company. Available at: [Link]

  • Catalytic hydroformylation of olefins. (n.d.). Google Patents.
  • Synthesis via Aldol Condensation. (2020). YouTube. Available at: [Link]

  • Catalytic Hydrogenation of Cyclohexene. (n.d.). Journal of Catalysis. Available at: [Link]

  • Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 2109-22-0. PubMed. Available at: [Link]

  • The Aldol Condensation. Magritek. Available at: [Link]

  • Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. (2020). Royal Society of Chemistry. Available at: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library. Available at: [Link]

Sources

Application Note: Photochemical Transformations of 2-Cyclohexylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development and organic synthesis. It details the photochemical behavior of 2-Cyclohexylpropanal , serving as a model system for understanding Norrish Type II reactivity in


-branched aldehydes—a critical scaffold in the synthesis of complex bicyclic motifs and the stability profiling of aldehyde-based intermediates.

Executive Summary

This compound represents a distinct class of carbonyl substrates where the


-hydrogen required for photochemical abstraction resides on a cycloalkane ring. Upon UV irradiation, this molecule undergoes a Norrish Type II  reaction, generating a 1,4-biradical intermediate.[1] This intermediate bifurcates into two competing pathways:
  • Fragmentation (Elimination): Yielding cyclohexene and propanal (via enol tautomerization).[2]

  • Yang Cyclization: Yielding bicyclic cyclobutanols (bicyclo[4.2.0]octane derivatives).[2]

This guide provides the mechanistic basis, optimized protocols for product selectivity, and analytical methods for monitoring this transformation.

Mechanistic Insight

The photochemistry of this compound is governed by the excitation of the carbonyl group (


) followed by intramolecular hydrogen abstraction.
The Pathway
  • Excitation: Absorption of UV light (290–320 nm) promotes the aldehyde to the Singlet Excited State (

    
    ). Intersystem Crossing (ISC) rapidly populates the Triplet State (
    
    
    
    ), which is the reactive species.
  • 1,5-Hydrogen Transfer: The oxygen radical of the carbonyl abstracts a

    
    -hydrogen from the C2' position of the cyclohexyl ring. This is geometrically favored over other abstractions.
    
  • Biradical Bifurcation: The resulting 1,4-biradical has a finite lifetime and two fates:

    • Path A (Cleavage): Scission of the

      
       bond (the bond connecting the propyl chain to the ring).
      
    • Path B (Cyclization): Radical recombination between the carbonyl carbon and the ring carbon to form a cyclobutanol ring.

Reaction Pathway Diagram

NorrishMechanism Substrate This compound (Ground State) Excited Excited Triplet State (T1) (n -> π*) Substrate->Excited hv (300 nm) ISC Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H Abstraction (1,5-HAT) Elimination Elimination Products: Propanal + Cyclohexene Biradical->Elimination β-Scission (Cleavage) Cyclization Yang Cyclization Product: Bicyclo[4.2.0]octan-7-ol deriv. Biradical->Cyclization Radical Recombination

Figure 1: Mechanistic bifurcation of this compound photolysis. The 1,5-HAT is the rate-determining step for biradical formation.

Experimental Protocols

Critical Parameters

To ensure reproducibility and suppress Norrish Type I (


-cleavage) byproducts, strict control of the following parameters is required:
ParameterSpecificationReason
Wavelength 300–320 nmExcites

band; avoids degradation of products.[2]
Concentration 0.01 – 0.05 MPrevents intermolecular dimerization.
Atmosphere Inert (

or Ar)
Oxygen quenches the Triplet State (

), halting reaction.
Solvent Benzene or AcetonitrileBenzene promotes cyclization; polar solvents may stabilize intermediates.
Protocol A: Batch Photolysis (Exploratory)

Objective: Determine product distribution and quantum yield feasibility.

  • Preparation: Dissolve this compound (140 mg, 1.0 mmol) in anhydrous benzene (20 mL) to achieve a 0.05 M concentration.

  • Degassing: Sparge the solution with high-purity Argon for 15 minutes. Note: Failure to degas will result in <5% conversion due to oxygen quenching.

  • Irradiation: Transfer solution to a quartz reaction tube or Pyrex vessel (Pyrex filters <290 nm). Irradiate using a Rayonet reactor equipped with RPR-3000 Å lamps (approx. 300 nm) or a medium-pressure Hg lamp with a Pyrex filter.[2]

  • Monitoring: Monitor by GC-FID every 30 minutes.

    • Endpoint: Stop when starting material is <5% or elimination product ratio stabilizes.

  • Workup: Carefully concentrate the solvent (volatile products like cyclohexene may be lost; use a reflux condenser during irradiation if quantitative mass balance of alkene is required).

Protocol B: Continuous Flow Photochemistry (Scale-Up)

Objective: Maximize photon flux efficiency and suppress side reactions for library synthesis.

  • Setup: Use a FEP or PFA tubing reactor (e.g., Vapourtec or homemade coil) wrapped around a high-power UV-LED (300 nm or 310 nm).

  • Feed Solution: 0.1 M this compound in Acetonitrile (degassed).

  • Flow Rate: Calculate residence time (

    
    ) based on batch kinetics (typically 10–30 mins).
    
  • Collection: Collect the output in a flask kept at 0°C to minimize evaporation of the elimination product (cyclohexene).

  • Purification: The cyclobutanol derivative (Yang product) is less volatile and can be separated from the aldehyde/alkene mix via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Analytical Data & Validation

Expected Product Distribution

The ratio of Cyclization (C) to Elimination (E) is sensitive to solvent viscosity and temperature, but typically favors elimination in sterically unconstrained systems.

ComponentStructureGC/MS Signature (EI)
Reactant This compound

140,

95 (loss of formyl+Me?)[2]
Elimination 1 Propanal

58 (volatile)
Elimination 2 Cyclohexene

82,

67 (base peak)
Cyclization 1-methyl-bicyclo[4.2.0]octan-7-ol

140 (Isomer of SM), distinctive fragmentation
Workflow Diagram

Workflow Step1 1. Dissolve Substrate (0.05M in Benzene) Step2 2. Argon Sparge (Remove O2) Step1->Step2 Step3 3. UV Irradiation (300nm, 2-4 hrs) Step2->Step3 Step4 4. GC-MS Analysis Step3->Step4 Step4->Step3 If conversion <50% Step5 5. Separation (Silica Column) Step4->Step5 If conversion >90%

Figure 2: Standard operational workflow for photochemical validation.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Conversion.

    • Cause: Oxygen inhibition or lamp degradation.

    • Fix: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging).[2] Check lamp intensity using a ferrioxalate actinometer.

  • Issue: Complex Mixture (Tars).

    • Cause: Over-irradiation leading to Norrish Type I (decarbonylation) or secondary photolysis of the aldehyde product.

    • Fix: Stop reaction at 80-90% conversion.[2] Use a cutoff filter to block <280 nm light.

  • Issue: Stereoselectivity.

    • Insight: The Yang cyclization creates new chiral centers. The stereochemistry of the bicyclic alcohol is dictated by the conformation of the 1,4-biradical. The "trans" ring fusion is generally disfavored due to strain; expect the cis-fused bicyclo[4.2.0] system as the major cyclization isomer.

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (The definitive text on Norrish Type II mechanisms).

  • Griesbeck, A. G. (2004). Synthetic Organic Photochemistry. Marcel Dekker. (Covers synthetic applications of Yang cyclization).[1][3][4][5][6]

  • Yang, N. C., & Yang, D. H. (1958).[3] Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society, 80(11), 2913–2914. (Seminal paper on the cyclization reaction).

  • Wagner, P. J. (1976). The Norrish Type II Reaction via 1,4-Biradicals.[1][6][7] Accounts of Chemical Research, 4(5), 168–177. (Detailed kinetic analysis of the elimination vs cyclization competition).

  • IUPAC. (2006).[2] Compendium of Chemical Terminology (the "Gold Book"). Norrish Type II Photoelimination. [2]

Sources

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